molecular formula C46H84N7O17P3S B15622226 14-Methyltetracosanoyl-CoA

14-Methyltetracosanoyl-CoA

Cat. No.: B15622226
M. Wt: 1132.2 g/mol
InChI Key: SPYAYFHIHHQXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Methyltetracosanoyl-CoA is a useful research compound. Its molecular formula is C46H84N7O17P3S and its molecular weight is 1132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H84N7O17P3S

Molecular Weight

1132.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 14-methyltetracosanethioate

InChI

InChI=1S/C46H84N7O17P3S/c1-5-6-7-8-9-14-17-20-23-34(2)24-21-18-15-12-10-11-13-16-19-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)

InChI Key

SPYAYFHIHHQXJV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Role of 14-Methyltetracosanoyl-CoA: A Technical Guide to its Presumptive Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence detailing the biological role of 14-Methyltetracosanoyl-CoA is not presently available in peer-reviewed literature. This technical guide, therefore, extrapolates its putative functions and metabolic fate based on the well-established principles of branched-chain fatty acid (BCFA) and very-long-chain fatty acid (VLCFA) metabolism. The pathways and experimental protocols described herein are predicated on analogies to structurally similar lipids.

Abstract

This compound is a C25 very-long-chain branched-chain acyl-CoA. While its specific biological activities remain uncharacterized, its structural features suggest involvement in lipid metabolism, particularly within the peroxisome. As a very-long-chain fatty acid (VLCFA), its metabolism is likely initiated in peroxisomes due to the substrate specificity of mitochondrial beta-oxidation enzymes. The position of the methyl group at the 14th carbon, distant from the carboxyl end, suggests that its initial catabolism likely proceeds via several cycles of beta-oxidation until the methyl branch is encountered. This guide will explore the theoretical metabolic pathways of this compound, drawing parallels with known BCFAs like phytanic and pristanic acids. Furthermore, we present hypothetical experimental protocols to facilitate future research into the precise biological role of this molecule.

Introduction to Branched-Chain and Very-Long-Chain Fatty Acid Metabolism

Fatty acids are fundamental building blocks for complex lipids and a major source of cellular energy. While straight-chain fatty acids are more common, branched-chain fatty acids (BCFAs) also play significant biological roles. BCFAs are characterized by one or more methyl groups along their acyl chain. Their metabolism is distinct from that of their straight-chain counterparts, often requiring specialized enzymatic pathways.

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are primarily metabolized in peroxisomes. The enzymes of mitochondrial beta-oxidation are generally inefficient at handling these longer acyl chains. Peroxisomal beta-oxidation shortens VLCFAs to medium- or long-chain acyl-CoAs, which can then be transported to the mitochondria for complete oxidation.

The metabolism of BCFAs is critically dependent on the position of the methyl branch. For instance, phytanic acid, which has a methyl group at the beta-carbon, cannot be directly beta-oxidized and must first undergo alpha-oxidation to remove the carboxyl carbon. In contrast, BCFAs with methyl groups further down the chain can typically undergo several rounds of beta-oxidation before the branch point is reached.

Predicted Metabolic Fate of this compound

This compound is the activated form of 14-methyltetracosanoic acid. As a C25 VLCFA, its metabolism is predicted to occur predominantly in the peroxisome.

Peroxisomal Beta-Oxidation

Given that the methyl group is located at the 14th carbon, it is not in a position to sterically hinder the initial rounds of beta-oxidation. Therefore, it is hypothesized that this compound undergoes several cycles of peroxisomal beta-oxidation. Each cycle would shorten the acyl chain by two carbons, yielding acetyl-CoA.

This process would continue until the methyl-branched acyl-CoA intermediate is formed. The product of this series of reactions would be a shorter branched-chain acyl-CoA, which would then require further specialized enzymatic activity for its complete degradation.

Beta_Oxidation_of_14_Methyltetracosanoyl_CoA cluster_peroxisome Peroxisome This compound This compound Beta-Oxidation_Cycle_1 Beta-Oxidation (Cycle 1) This compound->Beta-Oxidation_Cycle_1 12-Methyltricosanoyl-CoA 12-Methyltricosanoyl-CoA Beta-Oxidation_Cycle_1->12-Methyltricosanoyl-CoA Acetyl-CoA_1 Acetyl-CoA Beta-Oxidation_Cycle_1->Acetyl-CoA_1 + FADH2, NADH Beta-Oxidation_Cycles_2_to_5 Beta-Oxidation (Cycles 2-5) 12-Methyltricosanoyl-CoA->Beta-Oxidation_Cycles_2_to_5 4-Methylnonanoyl-CoA 4-Methylnonanoyl-CoA Beta-Oxidation_Cycles_2_to_5->4-Methylnonanoyl-CoA Acetyl-CoA_n n Acetyl-CoA Beta-Oxidation_Cycles_2_to_5->Acetyl-CoA_n + n FADH2, NADH

Figure 1: Predicted initial peroxisomal beta-oxidation of this compound.

Metabolism of the Methyl-Branched Intermediate

The metabolism of the resulting shorter methyl-branched acyl-CoA would depend on the exact position of the methyl group relative to the carboxyl end after the initial beta-oxidation cycles. This intermediate would likely be a substrate for further catabolism, potentially involving alpha-oxidation if the methyl group ends up in the beta-position, or other enzymatic modifications to bypass the branch point. The final products would likely be propionyl-CoA (if the branch results in an odd-numbered chain) and acetyl-CoA.

Branched_Chain_Metabolism Methyl-Branched_Acyl-CoA Methyl-Branched_Acyl-CoA Alpha-Oxidation Alpha-Oxidation Methyl-Branched_Acyl-CoA->Alpha-Oxidation if methyl is at beta-carbon Alternative_Enzymes Alternative Enzymatic Modification Methyl-Branched_Acyl-CoA->Alternative_Enzymes if methyl is at other positions Further_Beta-Oxidation Further Beta-Oxidation Alpha-Oxidation->Further_Beta-Oxidation Propionyl-CoA Propionyl-CoA Further_Beta-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Further_Beta-Oxidation->Acetyl-CoA Alternative_Enzymes->Further_Beta-Oxidation

Figure 2: Potential metabolic pathways for the methyl-branched acyl-CoA intermediate.

Quantitative Data for Analogous Branched-Chain Fatty Acids

Specific quantitative data for this compound is unavailable. The following table summarizes data for the well-studied BCFA, phytanic acid, to provide a contextual reference.

ParameterValueOrganism/SystemReference
Phytanic Acid
Plasma Concentration (Normal)< 10 µMHumanWanders et al. (2011)
Plasma Concentration (Refsum Disease)> 200 µMHumanWanders et al. (2011)
Pristanic Acid
Plasma Concentration (Normal)< 1 µMHumanWanders et al. (2011)
Enzyme Kinetics (Phytanoyl-CoA Hydroxylase)
Km for Phytanoyl-CoA~5 µMRat Liver PeroxisomesJansen et al. (1997)

Detailed Methodologies for Key Experiments

To elucidate the biological role of this compound, a series of experiments would be required. Below are detailed, hypothetical protocols based on established methodologies for studying BCFA metabolism.

Synthesis of Radiolabeled 14-Methyltetracosanoic Acid

Objective: To synthesize [1-¹⁴C]-14-methyltetracosanoic acid for use in metabolic tracing studies.

Protocol:

  • Start with a suitable long-chain precursor that can be extended and modified to introduce the methyl group at the 14th position and the radiolabel at the carboxyl carbon.

  • Utilize a multi-step organic synthesis approach, potentially involving Grignard reactions or other carbon-carbon bond-forming reactions to build the 25-carbon backbone with the methyl branch.

  • Introduce the ¹⁴C label at the final step by reacting the appropriate precursor with K¹⁴CN followed by hydrolysis to form the carboxylic acid.

  • Purify the final product using high-performance liquid chromatography (HPLC) and confirm its structure and purity by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Determine the specific activity of the radiolabeled compound using liquid scintillation counting.

In Vitro Metabolism Assay in Liver Homogenates

Objective: To determine if 14-methyltetracosanoic acid can be activated to its CoA ester and subsequently metabolized by liver enzymes.

Protocol:

  • Prepare subcellular fractions (cytosol, mitochondria, and peroxisomes) from fresh rat or human liver tissue by differential centrifugation.

  • Incubate the synthesized [1-¹⁴C]-14-methyltetracosanoic acid with each subcellular fraction in a buffered reaction mixture containing ATP, Coenzyme A, and Mg²⁺.

  • After incubation, extract the lipids from the reaction mixture.

  • Separate the different lipid species (free fatty acid, acyl-CoA, and potential metabolic intermediates) using thin-layer chromatography (TLC) or HPLC.

  • Identify and quantify the radiolabeled metabolites by autoradiography and liquid scintillation counting.

  • Analyze the products by MS to identify the structures of the metabolic intermediates.

Experimental_Workflow Start Start Synthesize_Radiolabeled_Acid Synthesize [1-14C]-14-Methyl- tetracosanoic Acid Start->Synthesize_Radiolabeled_Acid Prepare_Liver_Fractions Prepare Liver Subcellular Fractions (Cytosol, Mitochondria, Peroxisomes) Start->Prepare_Liver_Fractions Incubate Incubate Radiolabeled Acid with Fractions, ATP, CoA Synthesize_Radiolabeled_Acid->Incubate Prepare_Liver_Fractions->Incubate Extract_Lipids Extract Lipids Incubate->Extract_Lipids Separate_Metabolites Separate Metabolites (TLC/HPLC) Extract_Lipids->Separate_Metabolites Analyze_Metabolites Analyze Metabolites (Autoradiography, LSC, MS) Separate_Metabolites->Analyze_Metabolites End End Analyze_Metabolites->End

Figure 3: Experimental workflow for studying the in vitro metabolism of 14-methyltetracosanoic acid.

Conclusion and Future Directions

The biological role of this compound remains to be elucidated. Based on our understanding of BCFA and VLCFA metabolism, it is likely an intermediate in the catabolism of dietary or endogenously synthesized 14-methyltetracosanoic acid. Its degradation is predicted to be initiated in the peroxisome via beta-oxidation, followed by further processing to handle the methyl branch.

Future research should focus on:

  • Identification and Quantification: Developing sensitive mass spectrometry-based methods to detect and quantify 14-methyltetracosanoic acid and its CoA ester in various tissues and biological fluids.

  • Enzyme Identification: Identifying the specific acyl-CoA synthetases, beta-oxidation enzymes, and any specialized enzymes required for its complete metabolism.

  • Functional Studies: Investigating the potential effects of 14-methyltetracosanoic acid on cellular processes such as membrane fluidity, signaling pathways, and gene expression.

The experimental approaches outlined in this guide provide a framework for initiating these investigations and unraveling the biological significance of this and other novel branched-chain fatty acids.

The Synthesis of Branched-Chain Fatty Acyl-CoAs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are aliphatic carboxylic acids with one or more methyl branches. They are integral components of cell membranes in many bacteria, influencing membrane fluidity and environmental adaptation. In mammals, BCFAs are found in various tissues and secretions and have been implicated in metabolic regulation and disease. The synthesis of BCFAs begins with the formation of branched-chain fatty acyl-CoAs, which serve as primers for the fatty acid synthase (FAS) system. This guide provides an in-depth exploration of the core synthesis pathway of branched-chain fatty acyl-CoAs, detailing the enzymatic reactions, regulatory mechanisms, and key experimental methodologies used in its study.

Core Synthesis Pathway

The primary route for the synthesis of branched-chain fatty acyl-CoAs originates from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. This pathway involves a series of enzymatic steps that convert BCAAs into their corresponding acyl-CoA primers, which are then utilized by the fatty acid synthesis machinery.

Transamination of Branched-Chain Amino Acids

The initial step is the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs). This reaction is catalyzed by branched-chain aminotransferase (BCAT).[1] The amino group from the BCAA is typically transferred to α-ketoglutarate, forming glutamate.

  • Valine is converted to α-ketoisovalerate (KIV) .

  • Leucine is converted to α-ketoisocaproate (KIC) .

  • Isoleucine is converted to α-keto-β-methylvalerate (KMV) .

Oxidative Decarboxylation of Branched-Chain α-Keto Acids

The BCKAs undergo irreversible oxidative decarboxylation to form branched-chain acyl-CoA esters. This crucial, rate-limiting step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex located in the mitochondria.[2] The BCKDH complex is homologous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[3]

  • α-ketoisovalerate (KIV) is converted to isobutyryl-CoA .

  • α-ketoisocaproate (KIC) is converted to isovaleryl-CoA .

  • α-keto-β-methylvalerate (KMV) is converted to 2-methylbutyryl-CoA .

These three products—isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA—are the primary branched-chain primers for BCFA synthesis.

Initiation of Fatty Acid Synthesis

The branched-chain acyl-CoAs serve as substrates for β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), which is the initiating enzyme in the type II fatty acid synthase (FASII) system found in bacteria.[4] FabH catalyzes the condensation of the branched-chain acyl-CoA with malonyl-ACP to form a β-ketoacyl-ACP, initiating the cycles of fatty acid elongation. The specificity of FabH for branched-chain acyl-CoAs is a key determinant in the production of BCFAs.[4] In mammals, the fatty acid synthase (FASN) is a large multifunctional enzyme (type I FAS) that can also utilize these branched-chain primers, albeit with different efficiencies compared to its preferred substrate, acetyl-CoA.[5]

The type of BCFA produced depends on the primer and the number of subsequent elongation cycles with malonyl-CoA.

  • Isobutyryl-CoA (from valine) primes the synthesis of iso-even-numbered fatty acids (e.g., 14:0iso, 16:0iso).

  • Isovaleryl-CoA (from leucine) primes the synthesis of iso-odd-numbered fatty acids (e.g., 15:0iso, 17:0iso).

  • 2-methylbutyryl-CoA (from isoleucine) primes the synthesis of anteiso-odd-numbered fatty acids (e.g., 15:0anteiso, 17:0anteiso).[1]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and intermediates in the branched-chain fatty acyl-CoA synthesis pathway.

EnzymeSubstrateOrganism/SystemKm (µM)kcat (s⁻¹)Reference
Metazoan Fatty Acid Synthase (mFAS)Acetyl-CoAMurine4.61.7[6]
Metazoan Fatty Acid Synthase (mFAS)Methylmalonyl-CoAMurine210.01[6]
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoAHuman22-[7]
Branched-Chain α-Keto Acid Dehydrogenaseα-KetoisovalerateBovine50-60-
MetaboliteCell/Tissue TypeConcentration (pmol/mg protein or pmol/10^6 cells)Reference
Isovaleryl-CoA--
Isobutyryl-CoAClostridium acetobutylicum~0.1-0.4 nmol/mg dry weight[8]
2-Methylbutyryl-CoA--
Acetyl-CoAHepG2 cells10.644 ± 1.364[9]
Propionyl-CoAHepG2 cells3.532 ± 0.652[9]
Succinyl-CoAHepG2 cells25.467 ± 2.818[9]

Regulatory Mechanisms

The synthesis of branched-chain fatty acyl-CoAs is tightly regulated at multiple levels, primarily through the control of the BCKDH complex and the overall fatty acid synthesis pathway.

Regulation of the BCKDH Complex

The activity of the BCKDH complex is a critical control point and is regulated by a phosphorylation/dephosphorylation cycle.

  • Inhibition: BCKDH is inactivated by phosphorylation, a reaction catalyzed by a specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK) .

  • Activation: Dephosphorylation by a phosphatase, protein phosphatase 2Cm (PP2Cm) , activates the BCKDH complex.

Signaling Pathways

Several major signaling pathways converge on the regulation of fatty acid synthesis, thereby influencing the utilization of branched-chain acyl-CoA primers.

  • PI3K/Akt Pathway: This pathway, typically activated by insulin (B600854) and growth factors, promotes lipogenesis.[10] Akt can lead to the activation of sterol regulatory element-binding protein-1c (SREBP-1c) , a master transcriptional regulator of lipogenic genes, including fatty acid synthase (FAS).[11][12]

  • AMP-activated Protein Kinase (AMPK) Pathway: AMPK is an energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio).[13] Activated AMPK inhibits fatty acid synthesis by phosphorylating and inactivating acetyl-CoA carboxylase (ACC) , the enzyme that produces malonyl-CoA, the substrate for fatty acid elongation.[14][15]

  • SREBP-1c: As mentioned, SREBP-1c is a key transcription factor that upregulates the expression of genes involved in de novo lipogenesis, including FASN and ACACA (encoding ACC).[16][17] The activity of SREBP-1c is controlled by insulin, glucose, and other nutritional signals.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the synthesis of branched-chain fatty acyl-CoAs.

Protocol 1: Quantification of Intracellular Short-Chain Acyl-CoAs by LC-MS/MS

Objective: To measure the absolute concentrations of isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA, and other short-chain acyl-CoAs in cultured cells or tissue samples.

Methodology Overview: This method involves the extraction of acyl-CoAs from the biological matrix, followed by separation using liquid chromatography and detection and quantification by tandem mass spectrometry.[18][19]

Detailed Protocol:

  • Sample Preparation and Extraction:

    • For cultured cells, aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile (B52724)/methanol/water) to the cells to quench metabolic activity and precipitate proteins.[9][19]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For tissue samples, rapidly freeze the tissue in liquid nitrogen and grind it to a fine powder. Add the extraction solution to the powdered tissue.

    • Spike the sample with a known amount of an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).

    • Vortex the samples vigorously and incubate on ice.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein and cell debris.[12]

    • Transfer the supernatant containing the acyl-CoAs to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column for separation of the acyl-CoAs. The mobile phases typically consist of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[19] A gradient elution is used to separate the acyl-CoAs based on their hydrophobicity.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for quantification. For each acyl-CoA, monitor a specific precursor-to-product ion transition. The precursor ion is the protonated molecule [M+H]⁺, and the product ions are generated by collision-induced dissociation.[18]

    • Create a standard curve using known concentrations of authentic acyl-CoA standards to allow for absolute quantification.

  • Data Analysis:

    • Integrate the peak areas for each acyl-CoA and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Use the standard curve to determine the concentration of each acyl-CoA in the sample.

    • Normalize the concentration to the amount of protein in the original sample or the number of cells.

Protocol 2: Fatty Acid Synthase (FAS) Activity Assay by NADPH Consumption

Objective: To measure the activity of fatty acid synthase by monitoring the consumption of its cofactor, NADPH.

Methodology Overview: The overall reaction of fatty acid synthesis consumes NADPH, which has a characteristic absorbance at 340 nm. The rate of decrease in absorbance at 340 nm is directly proportional to the FAS activity.[20][21]

Detailed Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing EDTA and a reducing agent like dithiothreitol (B142953) (DTT).

    • The reaction mixture should contain acetyl-CoA (as a primer), malonyl-CoA (as the elongating substrate), and NADPH.

    • Keep all solutions on ice.

  • Enzyme Assay:

    • Add the reaction buffer, acetyl-CoA, malonyl-CoA, and NADPH to a cuvette.

    • Place the cuvette in a spectrophotometer and set the wavelength to 340 nm.

    • Initiate the reaction by adding the enzyme source (e.g., purified FAS or a cell lysate).

    • Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction is linear.

  • Data Analysis and Interpretation:

    • Plot the absorbance at 340 nm versus time.

    • Determine the initial linear rate of the reaction (ΔA340/min).

    • Calculate the FAS activity using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

    • The specific activity is typically expressed as nmol of NADPH consumed per minute per milligram of protein.

    • It is crucial to run control reactions lacking one of the substrates (e.g., malonyl-CoA) to account for any non-specific NADPH oxidation. The rate of the control reaction should be subtracted from the rate of the complete reaction.

Protocol 3: Stable Isotope Tracing of BCAA Metabolism into BCFAs

Objective: To trace the incorporation of carbon atoms from stable isotope-labeled BCAAs into the carbon backbone of BCFAs, providing a direct measure of the contribution of BCAAs to BCFA synthesis.

Methodology Overview: Cells or organisms are cultured with medium containing a stable isotope-labeled BCAA (e.g., [U-¹³C₅]valine). After a period of incubation, cellular fatty acids are extracted, derivatized, and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopomer distribution of the BCFAs.[1]

Detailed Protocol:

  • Cell Culture and Labeling:

    • Culture cells in a defined medium.

    • Replace the medium with one containing a stable isotope-labeled BCAA (e.g., uniformly ¹³C-labeled valine, leucine, or isoleucine) at a known concentration.

    • Incubate the cells for a specified period to allow for the incorporation of the label into newly synthesized fatty acids.

  • Fatty Acid Extraction and Derivatization:

    • Harvest the cells and extract the total lipids using a method such as the Folch or Bligh-Dyer extraction.

    • Saponify the lipid extract (e.g., using methanolic KOH) to release the fatty acids from complex lipids.

    • Derivatize the free fatty acids to fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF₃-methanol or methanolic HCl). FAMEs are more volatile and suitable for GC-MS analysis.

    • Extract the FAMEs into an organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC-MS system.

    • Use a suitable GC column (e.g., a polar capillary column) to separate the different FAMEs, including the branched-chain isomers.

    • Operate the mass spectrometer in electron ionization (EI) mode and scan for a range of mass-to-charge ratios (m/z) to detect the molecular ions and fragmentation patterns of the FAMEs.

  • Data Analysis:

    • Identify the peaks corresponding to the BCFAs of interest based on their retention times and mass spectra.

    • For each BCFA, determine the mass isotopomer distribution (MID), which is the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of the molecule.

    • The pattern of ¹³C incorporation provides information about the precursor-product relationship and the metabolic pathway used. For example, the incorporation of carbons from [U-¹³C₅]valine into a C15 anteiso-fatty acid will result in a specific mass shift.

    • Metabolic flux analysis (MFA) software can be used to quantify the relative contribution of the labeled precursor to the synthesis of the BCFA.[2]

Visualizations

Synthesis Pathway of Branched-Chain Fatty Acyl-CoAs

BCFA_Synthesis_Pathway cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoAs cluster_BCFA Branched-Chain Fatty Acids Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKDH iso_even iso-Even Numbered BCFAs Isobutyryl_CoA->iso_even FAS iso_odd iso-Odd Numbered BCFAs Isovaleryl_CoA->iso_odd FAS anteiso_odd anteiso-Odd Numbered BCFAs Methylbutyryl_CoA->anteiso_odd FAS Regulatory_Pathway Insulin Insulin/ Growth Factors PI3K PI3K Insulin->PI3K Akt Akt PI3K->Akt SREBP1c SREBP-1c Akt->SREBP1c activates FAS Fatty Acid Synthase (FAS) SREBP1c->FAS upregulates transcription ACC Acetyl-CoA Carboxylase (ACC) SREBP1c->ACC upregulates transcription AMPK AMPK AMPK->ACC phosphorylates & inhibits Low_Energy Low Energy (High AMP/ATP) Low_Energy->AMPK Experimental_Workflow cluster_workflow Experimental Workflow start Start: Cell Culture labeling Isotope Labeling: Incubate with ¹³C-BCAA start->labeling harvest Cell Harvest & Quenching labeling->harvest extraction Lipid Extraction harvest->extraction derivatization Derivatization to FAMEs extraction->derivatization analysis GC-MS Analysis derivatization->analysis data Data Processing: Peak Integration & MID Calculation analysis->data interpretation Metabolic Flux Analysis & Biological Interpretation data->interpretation end End interpretation->end

References

An In-depth Technical Guide to 14-Methyltetracosanoyl-CoA: Structure, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 14-Methyltetracosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A. Due to the limited availability of direct experimental data for this specific molecule, this document extrapolates its structural and chemical properties from established knowledge of branched-chain fatty acids (BCFAs) and long-chain acyl-CoA esters. The guide outlines hypothetical quantitative data, details relevant experimental protocols for synthesis and analysis, and presents logical workflows through diagrammatic representations. This document is intended to serve as a foundational resource for researchers initiating studies on this compound and similar branched-chain lipids.

Introduction

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on the carbon chain. These molecules are integral components of various organisms and are involved in a multitude of metabolic processes, including anti-inflammatory responses and lipid-lowering actions. When activated to their coenzyme A (CoA) esters, such as this compound, they become key intermediates in cellular metabolism, participating in both anabolic and catabolic pathways. Understanding the structure and chemical properties of specific BCFAs like this compound is crucial for elucidating their biological functions and potential therapeutic applications.

Structure and Chemical Properties

Molecular Structure

This compound is the coenzyme A thioester of 14-methyltetracosanoic acid. The structure consists of a 24-carbon fatty acid backbone (tetracosanoic acid) with a methyl group located at the 14th carbon position. This fatty acyl chain is linked to coenzyme A via a high-energy thioester bond.

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the thioester linkage and the long hydrocarbon chain.

  • Thioester Bond: The thioester bond is a high-energy bond, making the acyl group readily transferable in enzymatic reactions. This is fundamental to its role in metabolism, where it can be a substrate for enzymes such as acyltransferases and dehydrogenases.

  • Hydrophobicity: The long, 25-carbon branched alkyl chain imparts significant hydrophobicity to the molecule, influencing its solubility and interaction with cellular membranes and proteins.

  • Methyl Branch: The methyl group at the 14th position introduces a point of steric hindrance and alters the packing of the acyl chain. This branching can affect the fluidity of cell membranes if the fatty acid is incorporated into phospholipids. It also influences the molecule's metabolism, as it can be a substrate for specific enzymes that recognize branched-chain acyl-CoAs.

Quantitative Data

PropertyTetracosanoyl-CoA (Lignoceroyl-CoA)[1]23-Methyltetracosanoyl-CoA[2]This compound (Estimated)
Molecular Formula C45H82N7O17P3SC46H84N7O17P3SC46H84N7O17P3S
Molecular Weight 1118.16 g/mol 1132.18 g/mol ~1132.18 g/mol
Physical State SolidSolid (Predicted)Solid (Predicted)
Solubility Sparingly soluble in water, soluble in organic solventsSparingly soluble in water, soluble in organic solvents (Predicted)Sparingly soluble in water, soluble in organic solvents (Predicted)
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of long-chain branched acyl-CoA esters, which can be adapted for this compound.

Chemical Synthesis of this compound

The synthesis of long-chain acyl-CoA esters can be achieved through several chemical methods. A common approach involves the activation of the corresponding fatty acid and subsequent reaction with coenzyme A.

Protocol: Synthesis via N-Hydroxysuccinimide Ester

This method provides high yields with minimal side reactions.

  • Activation of 14-Methyltetracosanoic Acid:

    • Dissolve 14-methyltetracosanoic acid in a suitable anhydrous organic solvent (e.g., dichloromethane).

    • Add an equimolar amount of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    • Stir the reaction mixture at room temperature for several hours until the formation of the NHS ester is complete, which can be monitored by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the crude N-hydroxysuccinimide ester of 14-methyltetracosanoic acid.

  • Thioesterification with Coenzyme A:

    • Dissolve the NHS ester in an appropriate solvent such as a mixture of tetrahydrofuran (B95107) and water.

    • Add a solution of coenzyme A (lithium or sodium salt) in water.

    • Adjust the pH of the reaction mixture to ~8.0 with a suitable base (e.g., sodium bicarbonate).

    • Stir the reaction at room temperature for several hours.

  • Purification:

    • The resulting 14-Methyltetracsanoyl-CoA can be purified using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

    • The fractions containing the product are collected, and the identity and purity are confirmed by mass spectrometry and NMR spectroscopy.

Analysis of 14-Methyltetracsanoyl-CoA

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of acyl-CoA esters.

  • Sample Preparation:

    • Extract the acyl-CoA esters from the biological matrix (e.g., cells, tissues) using an acidic extraction buffer (e.g., 10% trichloroacetic acid).

    • Centrifuge the sample to pellet the proteins and other cellular debris.

    • The supernatant containing the acyl-CoAs can be further purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.

  • LC Separation:

    • Inject the purified sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the acyl-CoAs using a gradient of mobile phases, typically a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • MS/MS Detection:

    • The eluent from the HPLC is directed to a tandem mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • For quantification, use multiple reaction monitoring (MRM) by selecting the precursor ion corresponding to the [M+H]+ of this compound and a specific product ion generated by collision-induced dissociation (CID). A common product ion for acyl-CoAs corresponds to the coenzyme A fragment.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_activation Step 1: Fatty Acid Activation cluster_thioesterification Step 2: Thioesterification cluster_purification Step 3: Purification & Analysis FA 14-Methyltetracosanoic Acid NHS_ester NHS-ester of Fatty Acid FA->NHS_ester DCC, NHS Product This compound NHS_ester->Product CoA Coenzyme A CoA->Product HPLC Reverse-Phase HPLC Product->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy HPLC->NMR

Caption: Workflow for the chemical synthesis of this compound.

Analysis_Workflow cluster_extraction Step 1: Sample Preparation cluster_separation Step 2: Chromatographic Separation cluster_detection Step 3: Detection and Quantification Sample Biological Sample Extract Acidic Extraction Sample->Extract SPE Solid-Phase Extraction Extract->SPE LC Reverse-Phase LC SPE->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Data Data Analysis MSMS->Data

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Conclusion

While direct experimental data on this compound remains elusive, this technical guide provides a foundational understanding of its structure, and predicted chemical properties based on current knowledge of related lipid molecules. The detailed experimental protocols for synthesis and analysis offer a practical starting point for researchers. Further investigation into this and other branched-chain acyl-CoA esters will be pivotal in advancing our understanding of lipid metabolism and its role in health and disease.

References

The Obscure Presence of 14-Methyltetracosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the current scientific understanding of 14-Methyltetracosanoyl-CoA, a complex branched-chain fatty acyl-CoA. It is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism of very-long-chain fatty acids and their potential roles in biological systems. This document synthesizes the limited available information on its natural occurrence, proposes a biosynthetic pathway based on established principles of fatty acid metabolism, and provides detailed experimental protocols for its potential identification and quantification.

Natural Occurrence

This compound is the activated form of 14-methyltetracosanoic acid, an anteiso-branched-chain fatty acid with a total of 25 carbon atoms (anteiso-C25:0). The natural occurrence of this specific very-long-chain fatty acid is not widely documented, suggesting it is likely a minor component of the lipid profile in most organisms.

However, evidence of its existence in the biological realm has been reported in a few distinct contexts:

  • Human Health: Metabolomic studies of serum from patients with gastric cancer have detected the presence of methyltetracosanoic acid, although the specific isomer was not identified and quantitative data was not provided.

  • Plant Kingdom: The ethanolic extract of the medicinal plant Blumea balsamifera has been shown to contain methyltetracosanoic acid, again without isomeric specification or quantification.

  • Mammalian Glands: Research on the lipid composition of meibomian glands in mice has indicated the presence of anteiso-C25:0 as a constituent of cholesteryl esters and wax esters. This study also identified the enzyme ELOVL1 as being responsible for the elongation of anteiso-C23:0 to anteiso-C25:0.

Quantitative Data

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound or its parent fatty acid, 14-methyltetracosanoic acid. To date, no studies have published data on the concentration of this molecule in any organism or tissue. The table below is provided as a template for future research in this area.

OrganismTissue/Cell TypeConcentration of 14-Methyltetracosanoic AcidMethod of QuantificationReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 1: Quantitative Occurrence of 14-Methyltetracosanoic Acid. This table is intended to be populated as future research provides the necessary quantitative data.

Proposed Biosynthetic Pathway of this compound

Based on the general principles of branched-chain and very-long-chain fatty acid synthesis, a putative biosynthetic pathway for this compound can be proposed. The synthesis of anteiso-fatty acids typically initiates from the branched-chain amino acid L-isoleucine.

The key steps are as follows:

  • Initiation: L-isoleucine is converted to 2-methylbutanoyl-CoA, which serves as the primer for fatty acid synthesis.

  • Elongation: The fatty acid synthase (FAS) system catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain.

  • Very-Long-Chain Elongation: Once the fatty acid reaches a certain length (e.g., C16 or C18), it is further elongated by a membrane-bound elongase complex in the endoplasmic reticulum. The enzyme ELOVL1 has been specifically implicated in the elongation of anteiso-C23:0 to anteiso-C25:0 (14-methyltetracosanoic acid).

  • Activation: The completed 14-methyltetracosanoic acid is then activated to its coenzyme A thioester, this compound, by a long-chain acyl-CoA synthetase (ACSL).

Biosynthesis of this compound cluster_0 Mitochondrion/Cytosol cluster_1 Cytosol cluster_2 Endoplasmic Reticulum L-Isoleucine L-Isoleucine 2-Keto-3-methylvalerate 2-Keto-3-methylvalerate L-Isoleucine->2-Keto-3-methylvalerate BCAT 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA 2-Keto-3-methylvalerate->2-Methylbutanoyl-CoA BCKDH FAS Fatty Acid Synthase (FAS) 2-Methylbutanoyl-CoA->FAS Anteiso-Fatty Acyl-ACP (C4-C16) Anteiso-Fatty Acyl-ACP (C4-C16) FAS->Anteiso-Fatty Acyl-ACP (C4-C16) Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS ELOVL1 ELOVL1 Malonyl-CoA->ELOVL1 Anteiso-C23:0-CoA Anteiso-C23:0-CoA Anteiso-Fatty Acyl-ACP (C4-C16)->Anteiso-C23:0-CoA Further Elongation & CoA Activation 14-Methyltetracosanoic_Acid 14-Methyltetracosanoic Acid ELOVL1->14-Methyltetracosanoic_Acid Anteiso-C23:0-CoA->ELOVL1 This compound This compound (anteiso-C25:0-CoA) ACSL Long-Chain Acyl-CoA Synthetase ACSL->this compound 14-Methyltetracosanoic_Acid->ACSL

Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the hypothetical pathway starting from L-isoleucine.

Experimental Protocols

The identification and quantification of a specific very-long-chain branched-chain fatty acyl-CoA like this compound requires specialized analytical techniques. The following protocols are adapted from established methods for general fatty acyl-CoA analysis and can be optimized for this specific molecule.

Extraction of Fatty Acyl-CoAs from Biological Samples

This protocol describes a common method for extracting a broad range of fatty acyl-CoAs from tissues or cells.

  • Sample Homogenization:

    • Flash-freeze the biological sample (e.g., tissue, cell pellet) in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen sample in 10 volumes of ice-cold 2-propanol containing an appropriate internal standard (e.g., a deuterated or odd-chain fatty acyl-CoA).

  • Protein Precipitation and Phase Separation:

    • Add 15 volumes of a saturated aqueous solution of ammonium (B1175870) sulfate.

    • Vortex vigorously for 2 minutes to precipitate proteins.

    • Add 20 volumes of methanol (B129727) and vortex again.

    • Centrifuge at 5,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) for Purification:

    • The supernatant containing the fatty acyl-CoAs is collected.

    • The extract is loaded onto a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with an aqueous buffer to remove polar impurities.

    • Elute the fatty acyl-CoAs with an organic solvent mixture (e.g., methanol/acetonitrile).

  • Sample Concentration:

    • The eluate is dried under a stream of nitrogen or using a vacuum concentrator.

    • The dried residue is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

Experimental Workflow for Fatty Acyl-CoA Analysis Biological_Sample Biological Sample (Tissue or Cells) Homogenization Homogenization (in 2-Propanol with Internal Standard) Biological_Sample->Homogenization Precipitation_Separation Protein Precipitation & Phase Separation Homogenization->Precipitation_Separation SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Precipitation_Separation->SPE Drying_Reconstitution Drying and Reconstitution SPE->Drying_Reconstitution LC_MS_MS LC-MS/MS Analysis Drying_Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Uncharted Territory: The Enigmatic Nature of 14-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of information regarding the discovery, initial characterization, and biological role of 14-Methyltetracosanoyl-CoA. This long-chain, branched-chain fatty acyl-CoA does not appear in established metabolic databases or peer-reviewed publications. Consequently, a detailed technical guide on its core characteristics, signaling pathways, and experimental protocols cannot be constructed at this time.

While the specific molecule of interest remains elusive, this paper will provide a foundational understanding of the broader classes to which it belongs: very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). By examining the known principles of their metabolism and function, we can infer the probable, yet unconfirmed, context in which this compound might operate. This document will serve as a resource for researchers postulating the existence and function of novel fatty acyl-CoAs, outlining the established methodologies for their characterization.

The Landscape of Long-Chain and Branched-Chain Fatty Acyl-CoAs

Fatty acids are fundamental building blocks for a vast array of lipids and serve as crucial signaling molecules and energy sources. Their activated form, acyl-Coenzyme A (acyl-CoA), is central to their metabolism.

Very-Long-Chain Fatty Acids (VLCFAs) are defined as fatty acids with a carbon chain length of 22 or more. Their CoA derivatives are key intermediates in metabolic pathways occurring primarily in peroxisomes.

Branched-Chain Fatty Acids (BCFAs) are characterized by one or more methyl groups on their carbon chain. They are integral components of cell membranes in many bacteria, influencing fluidity and permeability. In mammals, BCFAs are obtained through diet and the gut microbiota.

The CoA thioesters of both VLCFAs and BCFAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] This interaction leads to the transcriptional regulation of genes involved in fatty acid oxidation, suggesting a critical role for these molecules in maintaining lipid homeostasis.

Hypothetical Metabolic Journey of this compound

Based on established principles of fatty acid metabolism, we can propose a speculative pathway for the biosynthesis and degradation of this compound. This pathway is purely theoretical and awaits experimental validation.

Postulated Biosynthesis

The biosynthesis of a branched-chain fatty acid typically involves a branched-chain alpha-keto acid as a primer. For a methyl group at an even-numbered carbon, such as position 14, the biosynthetic pathway might involve precursors other than the common branched-chain amino acids (valine, leucine, isoleucine). The subsequent elongation of the fatty acid chain would be carried out by the fatty acid synthase (FAS) system. The final step would be the activation of 14-methyltetracosanoic acid to this compound by a long-chain acyl-CoA synthetase.

G cluster_0 Hypothetical Biosynthesis Branched-chain\nprecursor Branched-chain precursor Fatty Acid\nSynthase (FAS) Fatty Acid Synthase (FAS) Branched-chain\nprecursor->Fatty Acid\nSynthase (FAS) Elongation 14-Methyltetracosanoic\nacid 14-Methyltetracosanoic acid Fatty Acid\nSynthase (FAS)->14-Methyltetracosanoic\nacid This compound This compound 14-Methyltetracosanoic\nacid->this compound Long-chain acyl-CoA synthetase

Caption: Hypothetical biosynthetic pathway of this compound.

Postulated Catabolism

The degradation of this compound would likely occur via peroxisomal β-oxidation, a common pathway for both VLCFAs and BCFAs. The presence of a methyl group can hinder the standard β-oxidation machinery, often requiring the involvement of α-oxidation to remove the methyl branch before β-oxidation can proceed.

G cluster_1 Hypothetical Catabolism This compound This compound Peroxisomal\nα-oxidation Peroxisomal α-oxidation This compound->Peroxisomal\nα-oxidation Removal of methyl branch Peroxisomal\nβ-oxidation Peroxisomal β-oxidation Peroxisomal\nα-oxidation->Peroxisomal\nβ-oxidation Acetyl-CoA +\nShorter-chain\nacyl-CoA Acetyl-CoA + Shorter-chain acyl-CoA Peroxisomal\nβ-oxidation->Acetyl-CoA +\nShorter-chain\nacyl-CoA

Caption: Hypothetical catabolic pathway of this compound.

Framework for Initial Characterization: Established Experimental Protocols

Should this compound be discovered, its initial characterization would involve a series of well-established analytical techniques.

Isolation and Purification
  • Lipid Extraction: Total lipids would be extracted from the biological source using methods such as the Folch or Bligh-Dyer procedures.

  • Chromatography: The lipid extract would be fractionated using techniques like solid-phase extraction (SPE) to isolate the fatty acid fraction. Further purification could be achieved by high-performance liquid chromatography (HPLC).

Structural Elucidation
  • Gas Chromatography-Mass Spectrometry (GC-MS): The purified fatty acid would be derivatized to its fatty acid methyl ester (FAME) for analysis. GC-MS would provide information on the chain length and the position of the methyl branch based on the fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, including the precise location of the methyl group and the stereochemistry.

Quantification
  • GC-MS with an Internal Standard: Quantitative analysis of the fatty acid can be performed using a suitable internal standard, such as a stable isotope-labeled version of the fatty acid.

Characterization of the CoA Thioester
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The CoA thioester itself can be directly analyzed by LC-MS/MS. This technique would confirm the identity of this compound and allow for its quantification in biological samples.

The following table summarizes the key experimental techniques and their applications in the characterization of a novel fatty acid and its CoA derivative.

Objective Technique Purpose
Isolation Solid-Phase Extraction (SPE)Fractionate lipid classes.
Purification High-Performance Liquid Chromatography (HPLC)Isolate the specific fatty acid.
Structural Analysis Gas Chromatography-Mass Spectrometry (GC-MS)Determine chain length and branching position of the FAME derivative.
Nuclear Magnetic Resonance (NMR)Confirm the complete chemical structure.
Quantification Gas Chromatography-Mass Spectrometry (GC-MS)Quantify the fatty acid using an internal standard.
CoA Ester Analysis Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Identify and quantify the intact acyl-CoA.

Future Directions

The absence of information on this compound presents a greenfield opportunity for lipid research. The initial steps would involve a targeted search for its parent fatty acid, 14-methyltetracosanoic acid, in organisms known to produce a diverse array of BCFAs, such as certain bacteria, marine sponges, and ruminants. The development of a synthetic standard would be crucial for its unambiguous identification and quantification. Subsequent research could then focus on its metabolic pathways, its potential role in signaling through nuclear receptors like PPARα, and its impact on the biophysical properties of cell membranes.

Until such research is conducted, this compound remains a hypothetical molecule, a testament to the vast and still largely unexplored landscape of the lipidome.

References

14-Methyltetracosanoyl-CoA and its involvement in lipid signaling.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 14-Methyltetracosanoyl-CoA and its Involvement in Lipid Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a saturated, monomethyl branched-chain very-long-chain fatty acyl-CoA. While direct research on this specific molecule is limited, its structural characteristics place it within the broader class of branched-chain fatty acids (BCFAs), which are increasingly recognized for their roles in cellular signaling, particularly in modulating the activity of nuclear receptors. This technical guide synthesizes the current understanding of the metabolic pathways and potential signaling functions of long-chain and very-long-chain BCFAs, providing a strong inferential framework for the biological significance of this compound. We detail the enzymatic pathways for its synthesis and degradation, explore its potent activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), and discuss the prospective role of protein acylation as a novel signaling mechanism. This document also provides detailed experimental protocols and quantitative data to facilitate further research in this emerging area of lipid biology.

Introduction to this compound

This compound is the coenzyme A thioester of 14-methyltetracosanoic acid, a C25 monomethyl branched-chain fatty acid (BCFA). BCFAs are characterized by one or more methyl groups along their acyl chain and are found in various biological systems. While mammals can synthesize some BCFAs de novo, dietary sources also contribute to the bodily pool. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, and BCFAs are not merely structural components of lipids but are also bioactive molecules that can influence cellular processes. The CoA-activated form of these fatty acids is the metabolically active species, serving as a substrate for metabolic enzymes and as a ligand for signaling receptors.

Metabolism of this compound

The metabolism of this compound can be inferred from the established pathways for other very-long-chain BCFAs in mammals.

Biosynthesis

The synthesis of a C25 BCFA like 14-methyltetracosanoic acid in mammals is a multi-step process involving fatty acid synthase (FASN) and a series of elongase enzymes.

  • Initiation: The synthesis likely begins with a branched-chain acyl-CoA primer, derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, or valine.[1]

  • Elongation by Fatty Acid Synthase (FASN): FASN can utilize these branched-chain primers to synthesize intermediate-length BCFAs.[2]

  • Elongation by ELOVL Enzymes: The elongation to a very-long-chain fatty acid is carried out by a family of enzymes called Elongases of Very-Long-Chain Fatty Acids (ELOVLs), located in the endoplasmic reticulum.[3] Specifically, ELOVL3 has been shown to be highly active in elongating iso- and anteiso-C17:0 acyl-CoAs up to C23:0 and C25:0 respectively.[4] ELOVL1 is also involved in the elongation of very-long-chain BCFAs, particularly those with 24 or more carbons.[4][5]

  • Activation to Acyl-CoA: The synthesized 14-methyltetracosanoic acid is then activated to this compound by a long-chain acyl-CoA synthetase (ACSL) or a very-long-chain acyl-CoA synthetase (ACSVL).[6][7]

Synthesis_of_14_Methyltetracosanoyl_CoA BCAA Branched-Chain Amino Acids (e.g., Leucine) BC_Keto_Acid Branched-Chain α-Keto Acid BCAA->BC_Keto_Acid BCAT BC_Acyl_CoA_Primer Branched-Chain Acyl-CoA Primer BC_Keto_Acid->BC_Acyl_CoA_Primer BCKDH Intermediate_BCFA Intermediate-Length BCFA BC_Acyl_CoA_Primer->Intermediate_BCFA FASN VLC_BCFA 14-Methyltetracosanoic Acid (C25) Intermediate_BCFA->VLC_BCFA ELOVL1, ELOVL3 Target_CoA This compound VLC_BCFA->Target_CoA ACSL/ACSVL

Figure 1. Proposed biosynthetic pathway of this compound.

Degradation

Very-long-chain fatty acids, particularly BCFAs, undergo their initial stages of catabolism in peroxisomes via β-oxidation because they are poor substrates for mitochondrial enzymes.[8][9][10]

  • Peroxisomal β-Oxidation: this compound is shortened in the peroxisome through cycles of β-oxidation. This process involves a distinct set of enzymes compared to mitochondria, including acyl-CoA oxidase.[9][10]

  • Chain Shortening: The β-oxidation cycles continue until the acyl chain is shortened to a medium-chain fatty acyl-CoA.

  • Mitochondrial β-Oxidation: The resulting medium-chain fatty acyl-CoA is then transported to the mitochondria for complete oxidation to acetyl-CoA.

Degradation_of_14_Methyltetracosanoyl_CoA Target_CoA This compound Peroxisome Peroxisome Target_CoA->Peroxisome Uptake Shortened_Acyl_CoA Medium-Chain Acyl-CoA Peroxisome->Shortened_Acyl_CoA β-Oxidation Mitochondrion Mitochondrion Shortened_Acyl_CoA->Mitochondrion Transport Acetyl_CoA Acetyl-CoA Mitochondrion->Acetyl_CoA β-Oxidation

Figure 2. Proposed degradation pathway of this compound.

Involvement in Lipid Signaling

The primary signaling role of fatty acyl-CoAs is through their interaction with nuclear receptors, which act as ligand-activated transcription factors.

Activation of PPARα

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a key regulator of lipid metabolism.[11] It is activated by a variety of fatty acids and their derivatives. Research has shown that very-long-chain and branched-chain fatty acyl-CoAs are potent, high-affinity ligands for PPARα.[12][13]

Upon binding of a ligand like this compound, PPARα undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation.[12]

PPARa_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA This compound PPARa_inactive PPARα (inactive) BCFA_CoA->PPARa_inactive Binding PPARa_active PPARα (active) PPARa_inactive->PPARa_active Conformational Change PPARa_RXR PPARα-RXR Complex PPARa_active->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription (Lipid Metabolism) PPRE->Target_Genes Activation

Figure 3. PPARα signaling pathway activated by this compound.

Quantitative Data on PPARα Activation

Studies have demonstrated that branched-chain and very-long-chain acyl-CoAs bind to PPARα with high affinity.

LigandReceptorBinding Affinity (Kd)Reference
Phytanoyl-CoAPPARα~11 nM[12]
Pristanoyl-CoAPPARα~11 nM[12]
C20-C24 VLCFA-CoAsPPARα3-29 nM[12]
Potential for Protein Acylation

Protein acylation is a post-translational modification where a fatty acyl group is covalently attached to an amino acid residue of a protein.[14] This modification can alter the protein's localization, stability, and function, thereby acting as a signaling switch. While typically studied with more common fatty acids like palmitate and myristate, the possibility of acylation with novel fatty acids like 14-methyltetracosanoic acid exists.[15]

The specificity of protein acylation is determined by the substrate preferences of protein acyltransferases.[16] Further research is needed to identify if specific acyltransferases can utilize very-long-chain BCFAs as substrates. If so, this would represent a novel mechanism of lipid signaling for molecules like this compound.

Experimental Protocols

Analysis of this compound by LC-MS/MS

This protocol outlines the extraction and quantification of long-chain acyl-CoAs from tissues or cells.

LCMS_Workflow Sample Tissue/Cell Sample Homogenization Homogenization (in buffer with internal standard) Sample->Homogenization Extraction Liquid-Liquid Extraction (e.g., with acetonitrile/isopropanol) Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Methanol/Water Drying->Reconstitution LCMS UPLC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

Figure 4. Workflow for the analysis of acyl-CoAs by LC-MS/MS.

Methodology:

  • Sample Preparation: Approximately 40 mg of frozen tissue is homogenized on ice in a buffer containing a suitable internal standard (e.g., heptadecanoyl-CoA).[17]

  • Extraction: An organic solvent mixture (e.g., acetonitrile:2-propanol:methanol) is added to the homogenate. The mixture is vortexed, sonicated, and centrifuged to separate the phases. The supernatant containing the lipids is collected.[17]

  • Drying and Reconstitution: The collected supernatant is dried under a stream of nitrogen. The dried extract is then reconstituted in a small volume of a methanol:water solution.[17]

  • LC-MS/MS Analysis: The reconstituted sample is injected into a UPLC system coupled to a triple quadrupole mass spectrometer. Separation is achieved using a reverse-phase column with a binary gradient. The acyl-CoAs are quantified using selected reaction monitoring (SRM) in positive electrospray ionization mode.[17]

PPARα Activation Reporter Gene Assay

This assay measures the ability of a compound to activate PPARα in a cellular context.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is cultured and co-transfected with two plasmids: one expressing the full-length human PPARα and another containing a luciferase reporter gene under the control of a PPRE.[18]

  • Cell Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., 14-methyltetracosanoic acid, which will be intracellularly converted to its CoA ester) and a known PPARα agonist as a positive control (e.g., GW7647).[18][19]

  • Lysis and Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[20][21]

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter) and expressed as fold activation over the vehicle control. Dose-response curves are generated to determine the EC50 of the compound.[19]

In Vitro Protein Acylation Assay

This protocol can be adapted to test for the acylation of a target protein with this compound.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer containing the purified target protein, the acyltransferase of interest, and any necessary co-factors is prepared.[22]

  • Initiation of Reaction: The acylation reaction is initiated by adding this compound (or a labeled version for easier detection) to the reaction mixture.[22][23]

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Termination and Detection: The reaction is stopped, and the acylation of the target protein is detected. This can be done by various methods, such as:

    • Radiolabeling: If a radiolabeled acyl-CoA was used, the proteins are separated by SDS-PAGE, and the acylated protein is detected by autoradiography.[23]

    • Biotin (B1667282) Switch Assay: This method detects S-acylation by cleaving the thioester bond with hydroxylamine (B1172632) and then labeling the free cysteine with a biotin tag, which can be detected by a streptavidin-HRP conjugate on a Western blot.[24]

Conclusion and Future Directions

While direct evidence for the signaling roles of this compound is yet to be established, its structural similarity to known bioactive lipids strongly suggests its involvement in cellular signaling. The potent activation of PPARα by very-long-chain and branched-chain fatty acyl-CoAs positions this compound as a likely endogenous modulator of lipid metabolism. Furthermore, the prospect of its involvement in protein acylation opens up a new avenue for its potential regulatory functions.

Future research should focus on:

  • The definitive elucidation of the biosynthetic and degradative pathways of this compound.

  • Direct measurement of the binding affinity and activation potential of this compound for PPARα and other nuclear receptors.

  • Screening for protein acyltransferases that can utilize this compound as a substrate and identifying their protein targets.

  • Investigating the physiological and pathophysiological consequences of altered levels of this compound in metabolic diseases.

The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the intriguing biology of this and other novel branched-chain fatty acyl-CoAs.

References

Biosynthesis of Branched-Chain Fatty Acids in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Branched-chain fatty acids (BCFAs) are crucial components of the cell membrane in many bacterial species, playing a vital role in maintaining membrane fluidity and function, particularly in response to environmental stresses such as temperature fluctuations. The biosynthesis of BCFAs is a specialized process that diverges from the more common straight-chain fatty acid synthesis pathway. This technical guide provides an in-depth exploration of the core mechanisms of BCFA biosynthesis in bacteria, detailing the enzymatic pathways, regulatory networks, and key experimental methodologies. Quantitative data on enzyme kinetics and cellular fatty acid composition are summarized in structured tables to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear and comprehensive understanding of this essential bacterial process. This document is intended to serve as a valuable resource for researchers and professionals involved in microbiology, biochemistry, and the development of novel antimicrobial agents targeting bacterial lipid metabolism.

Introduction to Branched-Chain Fatty Acids in Bacteria

Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl branches along the carbon chain. In bacteria, the most common BCFAs are the iso and anteiso series, which have a methyl group on the penultimate (n-2) or antepenultimate (n-3) carbon atom, respectively[1]. These lipids are major constituents of the cell membrane in numerous bacterial genera, including Bacillus, Staphylococcus, and Listeria[2]. The presence and relative abundance of different BCFA isomers can significantly influence the physical properties of the bacterial membrane, such as its fluidity and permeability. This ability to modulate membrane composition is a key adaptation mechanism for survival in diverse and challenging environments[3].

The biosynthesis of BCFAs is a critical area of study for several reasons. Firstly, understanding this pathway is fundamental to comprehending bacterial physiology and adaptation. Secondly, as the enzymes involved in BCFA synthesis are often distinct from their counterparts in eukaryotes, they represent promising targets for the development of novel antibacterial drugs[4]. This guide will delve into the core enzymatic reactions, the precursor molecules that fuel the pathway, and the intricate regulatory networks that govern BCFA production in bacteria.

Core Biosynthetic Pathways

Bacteria primarily utilize two distinct pathways for the initiation of BCFA synthesis, differing in the nature of the primer molecule used to start the fatty acid chain.

α-Keto Acid Primer Pathway

This is the principal pathway for de novo BCFA synthesis in many bacteria, including Bacillus subtilis. It utilizes α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) as primers.[5][6]

The key steps are:

  • Transamination of BCAAs: Branched-chain amino acids such as leucine, isoleucine, and valine are converted to their corresponding α-keto acids by the action of branched-chain amino acid transaminase (BCAT) [7].

  • Decarboxylation of α-Keto Acids: The resulting α-keto acids are then decarboxylated to form branched short-chain acyl-CoA primers. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex [7].

  • Initiation of Fatty Acid Synthesis: The branched short-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA) are then used by β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) to initiate the fatty acid elongation cycle[7].

The subsequent elongation of the branched-chain acyl-ACP follows the canonical fatty acid synthesis (FASII) pathway, with malonyl-ACP serving as the two-carbon donor in each cycle.

Short-Chain Acyl-CoA Ester Primer Pathway

Some bacteria, particularly those in environments rich in short-chain fatty acids like the rumen, can utilize exogenous short-chain acyl-CoAs as primers for BCFA synthesis. This pathway bypasses the need for BCAA degradation[6]. The key distinction of this pathway lies in the substrate specificity of the initiating enzyme, which is typically a variant of FabH that can efficiently utilize these short-chain acyl-CoA esters[6].

Key Enzymes in BCFA Biosynthesis

The synthesis of BCFAs is orchestrated by a series of specialized enzymes. The kinetic properties and substrate specificities of these enzymes are critical determinants of the final BCFA profile of a bacterium.

Branched-Chain Amino Acid Transaminase (BCAT)

BCATs catalyze the reversible transamination of BCAAs to their corresponding α-keto acids. These enzymes play a pivotal role in linking amino acid metabolism with fatty acid synthesis.

Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex

The BCKAD complex is a large, multi-enzyme assembly that catalyzes the oxidative decarboxylation of branched-chain α-keto acids to their respective acyl-CoA derivatives[8]. This is a critical and often rate-limiting step in the α-keto acid primer pathway. The activity of this complex is subject to regulation, which in turn affects the availability of primers for BCFA synthesis.

β-Ketoacyl-ACP Synthase III (FabH)

FabH is the condensing enzyme that initiates fatty acid synthesis by catalyzing the reaction between an acyl-CoA primer and malonyl-ACP. The substrate specificity of FabH is a major determinant of whether a bacterium produces straight-chain or branched-chain fatty acids[9][10]. In bacteria that synthesize BCFAs, FabH exhibits a preference for branched short-chain acyl-CoA primers over acetyl-CoA[9][10].

Regulation of BCFA Biosynthesis

The production of BCFAs is tightly regulated to ensure that the bacterial membrane maintains optimal fluidity in response to changing environmental conditions.

Regulation in Bacillus subtilis by the DesK-DesR Two-Component System

In Bacillus subtilis, the DesK-DesR two-component system plays a crucial role in regulating membrane fluidity in response to temperature changes[11][12]. DesK is a membrane-bound sensor histidine kinase that, upon a decrease in membrane fluidity (e.g., at low temperatures), autophosphorylates and then transfers the phosphate (B84403) group to the response regulator, DesR[11][12][13]. Phosphorylated DesR then acts as a transcriptional activator for the des gene, which encodes a fatty acid desaturase that introduces double bonds into existing fatty acyl chains[11][13]. While this system primarily regulates unsaturation, it is interconnected with BCFA metabolism as changes in BCFA composition also affect membrane fluidity, thereby influencing DesK activity[11].

Diagram of the DesK-DesR Signaling Pathway in Bacillus subtilis

DesK_DesR_Pathway DesK DesK (Sensor Kinase) DesR DesR (Response Regulator) DesK->DesR Phosphorylates DesR_P DesR-P des_gene des gene DesR_P->des_gene Activates Transcription Desaturase Fatty Acid Desaturase des_gene->Desaturase Encodes UFA Unsaturated Fatty Acids Desaturase->UFA Synthesizes SFA Saturated Fatty Acids SFA->Desaturase Substrate UFA->DesK Inhibits (Feedback) temp_decrease Temperature Decrease (Decreased Membrane Fluidity) temp_decrease->DesK Activates

Caption: The DesK-DesR two-component system in B. subtilis senses membrane fluidity.

Regulation in Staphylococcus aureus by CodY

In Staphylococcus aureus, the global transcriptional regulator CodY plays a key role in linking nutrient availability, particularly of BCAAs, to the expression of virulence factors and metabolic genes, including those involved in BCFA synthesis[5][7][14][15][16]. When BCAA levels are high, CodY, in conjunction with GTP, represses the transcription of the ilv-leu operon, which encodes enzymes for BCAA biosynthesis[5][15]. This repression limits the availability of precursors for BCFA synthesis. Conversely, under BCAA-limiting conditions, CodY-mediated repression is lifted, leading to increased BCAA synthesis and consequently, an altered BCFA profile in the cell membrane[5][15]. This change in membrane composition has been shown to modulate the activity of other regulatory systems, such as the SaeRS two-component system, which controls the expression of numerous virulence factors[5][7][16].

Diagram of CodY Regulation of BCFA Synthesis in Staphylococcus aureus

CodY_Regulation cluster_low_bcaa Low BCAA Conditions BCAA_high High Branched-Chain Amino Acids (BCAAs) CodY CodY BCAA_high->CodY Activates ilv_leu_operon ilv-leu operon CodY->ilv_leu_operon Represses BCAA_synthesis BCAA Biosynthesis ilv_leu_operon->BCAA_synthesis Encodes enzymes for BCFA_precursors BCFA Precursors BCAA_synthesis->BCFA_precursors Produces BCFA_synthesis BCFA Synthesis BCFA_precursors->BCFA_synthesis Inputs to Membrane_composition Altered Membrane Composition BCFA_synthesis->Membrane_composition SaeRS SaeRS Two-Component System Membrane_composition->SaeRS Modulates Activity Virulence_factors Virulence Factor Expression SaeRS->Virulence_factors Regulates CodY_inactive Inactive CodY ilv_leu_derepression ilv-leu operon (Derepressed)

Caption: CodY links BCAA availability to BCFA synthesis and virulence in S. aureus.

Regulation in Listeria monocytogenes and Cold Adaptation

Listeria monocytogenes is a psychrotolerant bacterium that can grow at refrigeration temperatures. A key mechanism for its cold adaptation is the modulation of its membrane BCFA composition[17][18][19][20]. Upon a shift to low temperatures, L. monocytogenes increases the proportion of shorter-chain and anteiso-BCFAs, which have lower melting points and thus increase membrane fluidity[17][20]. While the complete regulatory network is still under investigation, it is known that the branched-chain α-keto acid dehydrogenase (Bkd) complex is crucial for providing the necessary precursors for this adaptation, although its transcription does not appear to be directly regulated by temperature[17][18]. This suggests that post-transcriptional or metabolic flux regulation plays a significant role in directing precursor flow towards the synthesis of fluidity-enhancing BCFAs at low temperatures.

Quantitative Data on BCFA Biosynthesis

The following tables summarize key quantitative data related to the enzymes and products of the BCFA biosynthesis pathway.

Table 1: Kinetic Parameters of Key Enzymes in BCFA Biosynthesis

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
BCAT Escherichia coliL-Isoleucine1,200-[1]
L-Leucine800-[1]
L-Valine2,000-[1]
BCKAD Pseudomonas putidaα-Ketoisovalerate4010 µmol/min/mg[21]
α-Ketoisocaproate308 µmol/min/mg[21]
α-Keto-β-methylvalerate507 µmol/min/mg[21]
FabH Staphylococcus aureusAcetyl-CoA--[9][10]
Butyryl-CoA--[9][10]
Isobutyryl-CoA--[9][10]
Isovaleryl-CoA--[9][10]
Streptococcus pneumoniaeAcetyl-CoA40.3-[3]
Malonyl-ACP18.6-[3]

Note: '-' indicates data not available in the cited sources.

Table 2: Branched-Chain Fatty Acid Composition of Selected Bacteria

OrganismGrowth Conditioniso-C14:0 (%)iso-C15:0 (%)anteiso-C15:0 (%)iso-C16:0 (%)iso-C17:0 (%)anteiso-C17:0 (%)Reference
Bacillus subtilis 37°C5.226.14.810.32.94.5[22]
20°C3.115.212.38.71.810.1[22]
Staphylococcus aureus 37°C-13.535.1-6.218.3[23]
Listeria monocytogenes 37°C-5.845.7-3.228.1[24]
5°C-2.163.2-1.512.4[24]

Note: '-' indicates that the fatty acid was not reported or was present in trace amounts. Values are approximate and can vary between strains and specific growth media.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study BCFA biosynthesis.

Lipid Extraction and Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for determining the fatty acid composition of bacterial cells.

Workflow for Bacterial Fatty Acid Analysis by GC-MS

GCMS_Workflow start Bacterial Cell Culture harvest Cell Harvesting (Centrifugation) start->harvest lyse Cell Lysis & Saponification (e.g., with NaOH/Methanol) harvest->lyse methylate Methylation to form FAMEs (e.g., with HCl/Methanol) lyse->methylate extract Extraction of FAMEs (e.g., with Hexane) methylate->extract analyze GC-MS Analysis extract->analyze identify Peak Identification (Comparison to Standards) analyze->identify quantify Quantification (Integration of Peak Areas) analyze->quantify end Fatty Acid Profile identify->end quantify->end

Caption: A typical workflow for the analysis of bacterial fatty acids using GC-MS.

Protocol Outline:

  • Cell Culture and Harvesting: Grow bacterial cells to the desired growth phase and harvest by centrifugation.

  • Saponification: Resuspend the cell pellet in a saponification reagent (e.g., methanolic NaOH) and heat to release fatty acids from lipids.

  • Methylation: Acidify the sample and add methanol (B129727) to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).

  • Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).

  • GC-MS Analysis: Inject the extracted FAMEs into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their boiling points and retention times, and then identified based on their mass spectra.

  • Data Analysis: Identify and quantify the individual FAMEs by comparing their retention times and mass spectra to known standards.

For a detailed protocol, refer to methodologies described in the literature[2][4][25][26].

Enzyme Assays for Key BCFA Biosynthesis Enzymes

Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Assay:

The activity of the BCKAD complex can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of a branched-chain α-keto acid substrate.

Protocol Outline:

  • Enzyme Preparation: Prepare a cell-free extract or purify the BCKAD complex from the bacterium of interest.

  • Reaction Mixture: Prepare a reaction buffer containing the necessary cofactors (e.g., thiamine (B1217682) pyrophosphate, coenzyme A, NAD+) and the α-keto acid substrate (e.g., α-ketoisovalerate).

  • Initiate Reaction: Add the enzyme preparation to the reaction mixture to start the reaction.

  • Monitor Absorbance: Continuously monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate Activity: Determine the rate of NADH production from the linear portion of the absorbance curve and calculate the enzyme activity.

Detailed protocols for BCKAD assays are available in the literature.

β-Ketoacyl-ACP Synthase III (FabH) Assay:

FabH activity can be determined using a coupled spectrophotometric assay that measures the disappearance of NADH. The product of the FabH reaction, a β-ketoacyl-ACP, is reduced by β-ketoacyl-ACP reductase (FabG) in the presence of NADPH or NADH, and the oxidation of the cofactor is monitored at 340 nm.

Protocol Outline:

  • Component Preparation: Purify FabH, FabG, and ACP. Synthesize malonyl-ACP.

  • Reaction Mixture: Prepare a reaction buffer containing the acyl-CoA primer, malonyl-ACP, NADH or NADPH, and the coupling enzyme FabG.

  • Initiate Reaction: Add FabH to the reaction mixture.

  • Monitor Absorbance: Monitor the decrease in absorbance at 340 nm as NADH/NADPH is consumed.

  • Calculate Activity: Determine the rate of cofactor consumption to calculate the activity of FabH.

Conclusion and Future Directions

The biosynthesis of branched-chain fatty acids is a fundamental process in many bacteria, essential for their survival and adaptation. This guide has provided a comprehensive overview of the core pathways, key enzymes, and regulatory mechanisms involved in BCFA synthesis. The presented quantitative data and experimental protocols offer a valuable resource for researchers in the field.

Future research in this area will likely focus on several key aspects:

  • Elucidation of Novel Regulatory Networks: Further investigation is needed to uncover the full extent of the regulatory networks that control BCFA synthesis in different bacterial species, particularly in response to a wider range of environmental cues.

  • Structural and Mechanistic Studies of Key Enzymes: High-resolution structural studies of the enzymes involved in BCFA biosynthesis will provide valuable insights into their catalytic mechanisms and substrate specificities, aiding in the design of specific inhibitors.

  • Development of Novel Antimicrobials: The unique enzymes of the BCFA synthesis pathway remain attractive targets for the development of new antibiotics. A deeper understanding of this pathway will facilitate the rational design and screening of potent and selective inhibitors.

  • Metabolic Engineering for Biofuel Production: The ability to manipulate BCFA synthesis in bacteria holds promise for the production of branched-chain biofuels with improved cold-flow properties.

By continuing to explore the intricacies of branched-chain fatty acid biosynthesis, the scientific community can advance our understanding of bacterial physiology and develop new strategies to combat infectious diseases and produce sustainable biofuels.

References

An In-depth Technical Guide on the Role of Branched-Chain Fatty Acids in Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

Branched-chain fatty acids (BCFAs) are integral components of cell membranes, particularly in many bacterial species, where they play a crucial role analogous to that of unsaturated fatty acids in eukaryotic membranes. This technical guide provides a comprehensive overview of the function of BCFAs in modulating membrane fluidity. By introducing steric hindrance that disrupts the orderly packing of acyl chains, BCFAs lower the phase transition temperature and increase the fluidity of the lipid bilayer. This document details the structural and functional differences between the two primary types of BCFAs, iso- and anteiso-fatty acids, and their differential impacts on membrane biophysical properties. Furthermore, this guide presents detailed methodologies for key experimental techniques used to study these phenomena, summarizes quantitative data on the effects of BCFAs, and explores the downstream consequences for cellular signaling pathways, including the DesK-DesR two-component system in Bacillus subtilis and lipid raft-mediated signaling.

Introduction: The Structural Basis of BCFA Function

Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl groups branching off the main acyl chain. The most common forms are monomethylated BCFAs, which are categorized based on the position of the methyl group:

  • iso-BCFAs: The methyl group is located on the penultimate carbon atom from the methyl end of the fatty acid chain.

  • anteiso-BCFAs: The methyl group is on the antepenultimate carbon from the methyl end.[1]

This seemingly minor structural difference has significant implications for how these fatty acids pack within a lipid bilayer. The methyl branch in BCFAs disrupts the tight, ordered packing that is characteristic of straight-chain saturated fatty acids.[2] This disruption reduces the van der Waals forces between adjacent acyl chains, thereby increasing the fluidity of the membrane.[2] Anteiso-BCFAs, with their methyl group located further from the end of the chain, introduce a more significant steric hindrance compared to iso-BCFAs, making them more effective at increasing membrane fluidity at lower temperatures.[3][4] This principle is fundamental to the process of homeoviscous adaptation in many bacteria, allowing them to maintain membrane function in cold environments.[5]

Impact of BCFAs on Membrane Physical Properties

The incorporation of BCFAs into membrane phospholipids (B1166683) profoundly alters the physical characteristics of the lipid bilayer. These changes are critical for cellular function, affecting everything from membrane protein activity to permeability.

Membrane Fluidity and Viscosity

The primary role of BCFAs is to increase membrane fluidity. This effect is analogous to the function of unsaturated fatty acids in higher organisms.[6][7] Atomistic simulations have provided quantitative support for this, demonstrating that increasing the proportion of straight-chain fatty acids at the expense of BCFAs leads to a more ordered bilayer with higher viscosity.[6][8] Conversely, a higher concentration of BCFAs results in a more fluid, less viscous membrane environment.

Phase Transition Temperature (Tm)

The gel-to-liquid crystalline phase transition temperature (Tm) is a key indicator of membrane fluidity. BCFAs lower the Tm of lipid bilayers. Anteiso-fatty acids are more effective at lowering the Tm than iso-fatty acids of the same chain length. This is a crucial aspect of how organisms like Listeria monocytogenes adapt to cold temperatures, by increasing the proportion of anteiso-BCFAs in their membranes.[5]

Bilayer Thickness and Area per Lipid

The disruption of acyl chain packing by BCFAs also affects the overall dimensions of the membrane. Membranes enriched with BCFAs tend to be thinner and have a larger area per lipid molecule compared to those composed of straight-chain fatty acids.[8][9] Molecular dynamics simulations have shown that as the concentration of straight-chain fatty acids increases, the bilayer becomes thicker and the area per lipid decreases, indicative of a more ordered state.[6]

Quantitative Data on BCFA Effects

The following tables summarize quantitative data from various studies on the impact of BCFAs on membrane properties.

Membrane CompositionParameterValueReference(s)
DMPC with 10 mol% iso-15:0Main Phase Transition (Tm)Shifted to a higher temperature[10]
DMPC with 10 mol% anteiso-15:0Main Phase Transition (Tm)Shifted to a higher temperature (less pronounced than iso-15:0)[10]
Model Microbial Membrane (7.0 mol% n16:0)Bilayer Viscosity~10 cP[6]
Model Microbial Membrane (47.3 mol% n16:0)Bilayer Viscosity~25 cP[6]
Model Microbial Membrane (7.0 mol% n16:0)Area per Lipid (ApL)~60 Ų[6]
Model Microbial Membrane (47.3 mol% n16:0)Area per Lipid (ApL)~57.5 Ų[6]
Model Microbial Membrane (7.0 mol% n16:0)Hydrophobic Thickness (2Dc)~26 Å[6]
Model Microbial Membrane (47.3 mol% n16:0)Hydrophobic Thickness (2Dc)~27.5 Å[6]

Table 1: Effect of BCFAs on Membrane Physical Properties

Cell TypeBCFA EnrichmentDPH AnisotropyRelative FluidityReference(s)
Model Membrane~77% iso-BCFAs~0.250Lower[11]
Model Membrane~77% anteiso-BCFAs~0.235Higher[11]

Table 2: Comparative Fluidity Effects of iso- and anteiso-BCFAs (Note: Lower DPH anisotropy indicates higher membrane fluidity)

Experimental Protocols

The study of BCFA effects on membrane fluidity relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperature (Tm) of lipid vesicles.

Protocol for DSC Analysis of Liposome (B1194612) Phase Transition:

  • Liposome Preparation (Thin Film Hydration Method):

    • Dissolve the desired lipids (e.g., a mixture of a standard phospholipid like DPPC and a specific BCFA) in an organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the expected Tm of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) at a temperature above the Tm.[9]

  • DSC Sample Preparation:

    • Degas the buffer solution to be used in the reference cell.

    • Accurately transfer a known amount of the liposome suspension into the sample cell of the calorimeter.

    • Load the same volume of the corresponding buffer into the reference cell.

  • DSC Measurement:

    • Equilibrate the sample and reference cells at a starting temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the Tm.

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature. The peak of the resulting endotherm corresponds to the Tm.[4]

    • Perform multiple heating and cooling scans to check for the reversibility of the transition.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly deuterium (B1214612) (²H) NMR, is a powerful technique to probe the order and dynamics of lipid acyl chains within a bilayer.

General Workflow for Solid-State NMR of BCFA-Containing Membranes:

Caption: Workflow for Solid-State NMR Analysis of Membrane Fluidity.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the structure and dynamics of BCFA-containing membranes.

General Workflow for MD Simulation of a BCFA-Containing Bilayer:

experimental_workflow_md cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Build Build Bilayer with Desired BCFA Composition Solvate Solvate with Water and Add Ions Build->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Analyze Trajectory Production->Trajectory Properties Calculate Properties: - Area per Lipid - Bilayer Thickness - Deuterium Order Parameters - Diffusion Coefficients Trajectory->Properties

Caption: General Workflow for Molecular Dynamics Simulations.

BCFA-Mediated Regulation of Signaling Pathways

Changes in membrane fluidity induced by BCFAs can have profound effects on the function of membrane-embedded proteins, thereby influencing cellular signaling pathways.

The DesK-DesR Two-Component System in Bacillus subtilis

A classic example of fluidity-dependent signaling is the DesK-DesR system in Bacillus subtilis, which regulates membrane composition in response to temperature changes.

  • Sensing: The transmembrane sensor kinase, DesK, senses changes in membrane fluidity and thickness.[5][12]

  • Activation: At low temperatures, the membrane becomes more ordered and thicker. This change induces a conformational shift in DesK, activating its kinase activity.[2]

  • Phosphorylation Cascade: Activated DesK autophosphorylates and then transfers the phosphate (B84403) group to its cognate response regulator, DesR.[8][13]

  • Transcriptional Regulation: Phosphorylated DesR (DesR-P) binds to the promoter of the des gene, upregulating the expression of a fatty acid desaturase.[8][13]

  • Feedback Loop: The desaturase introduces double bonds into the fatty acyl chains of membrane lipids, increasing membrane fluidity. This returns the membrane to a more fluid state, which in turn inhibits the kinase activity of DesK, creating a homeostatic feedback loop.[8]

desK_desR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DesK DesK (Sensor Kinase) DesR DesR DesK->DesR Phosphorylates DesR_P DesR-P DesK->DesR_P Dephosphorylates ATP ATP Desaturase Fatty Acid Desaturase (Des) Fluidity_increase Increased Membrane Fluidity (Decreased Thickness) Desaturase->Fluidity_increase Increases Unsaturation DesR->DesR_P DesR_P->DesR des_gene des gene DesR_P->des_gene Activates Transcription des_gene->Desaturase Translation ADP ADP ATP->ADP  Pi Pi Pi Temp_decrease Low Temperature (Increased Membrane Thickness) Temp_decrease->DesK Activates Kinase Fluidity_increase->DesK Inhibits Kinase (Activates Phosphatase)

Caption: The DesK-DesR Signaling Pathway in Bacillus subtilis.

Influence on Lipid Rafts and Associated Signaling

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and saturated fatty acids. They function as platforms for concentrating signaling proteins. The incorporation of BCFAs, which are structurally dissimilar to the saturated fatty acids that stabilize rafts, can disrupt the integrity of these domains.[14] This disruption can lead to the displacement of signaling molecules from the rafts, thereby altering their activity.

For example, the Epidermal Growth Factor Receptor (EGFR) is often localized within lipid rafts, and this localization is important for its signaling activity.[6][10] Disruption of lipid rafts can alter EGFR signaling, potentially affecting downstream pathways like the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth and proliferation.[7][10] While direct studies on BCFA-mediated disruption of EGFR signaling are emerging, the principle that altering raft integrity through changes in fatty acid composition can modulate this pathway is well-established.

lipid_raft_signaling cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_raft Lipid Raft (Ordered) cluster_nonraft Non-Raft (Disordered) cluster_inside Intracellular EGF EGF EGFR_dimer EGFR Dimer (Active) EGF->EGFR_dimer Binds EGFR_mono EGFR Monomer (Inactive) PI3K_Akt PI3K/Akt Pathway EGFR_dimer->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway EGFR_dimer->RAS_MAPK Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation BCFA Increased BCFAs BCFA->EGFR_dimer Disrupts Raft, Inhibits Dimerization

Caption: BCFA Influence on EGFR Signaling via Lipid Raft Disruption.

Conclusion and Future Directions

Branched-chain fatty acids are critical modulators of membrane fluidity, particularly in bacteria. Their unique structures disrupt acyl chain packing, leading to thinner, more fluid membranes with lower phase transition temperatures. These biophysical changes have direct consequences for cellular signaling, enabling adaptation to environmental stresses and regulating fundamental cellular processes. The experimental techniques outlined in this guide provide a robust framework for further elucidating the nuanced roles of BCFAs. Future research should focus on obtaining more comprehensive quantitative data on the effects of a wider variety of BCFAs and their combinations, as well as exploring their impact on other signaling pathways and their potential as targets for novel antimicrobial drug development.

References

Methodological & Application

Application Note: Quantitative Analysis of 14-Methyltetracosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 14-Methyltetracosanoyl-CoA, a very-long-chain branched fatty acyl-CoA. The protocol detailed below is optimized for the extraction and quantification of long-chain acyl-CoAs from biological matrices, which can be adapted for the specific analysis of this compound. The method utilizes solid-phase extraction for sample clean-up, followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This approach offers high selectivity and sensitivity, making it suitable for researchers, scientists, and drug development professionals investigating lipid metabolism and related cellular processes.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A ester. The analysis of long-chain and very-long-chain acyl-CoAs (LCACoAs) is crucial for understanding various metabolic pathways and their dysregulation in diseases. LC-MS/MS has emerged as the preferred analytical technique for the quantification of these molecules due to its high sensitivity and specificity.[1][2] This application note provides a detailed protocol for the extraction and quantification of LCACoAs, which can be specifically tailored for this compound analysis. The methodology is based on established principles for the analysis of similar endogenous molecules.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Tissue, Cells) homogenization Homogenization sample->homogenization extraction Solid-Phase Extraction (SPE) homogenization->extraction elution Elution extraction->elution reconstitution Reconstitution elution->reconstitution lc_separation LC Separation (Reversed-Phase C18) reconstitution->lc_separation ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection quantification Quantification (MRM) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

  • This compound standard (or a suitable very-long-chain fatty acyl-CoA standard)

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) Hydroxide (B78521)

  • Ammonium Acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (e.g., liver tissue, cultured cells)

Detailed Protocols

Sample Preparation

A fast solid-phase extraction (SPE) method is recommended to minimize sample preparation time and potential degradation of the analyte.[1]

  • Homogenization: Homogenize 100-200 mg of tissue or an appropriate number of cells in a suitable buffer.

  • Extraction:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the homogenized sample onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate organic solvent mixture (e.g., acetonitrile/methanol).

  • Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent, such as a mixture of ammonium hydroxide and acetonitrile.

LC-MS/MS Analysis

Liquid Chromatography (LC)

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of very-long-chain acyl-CoAs (see table below)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.0595
20.0595
20.1955
25.0955

Mass Spectrometry (MS)

A triple quadrupole mass spectrometer is used for the analysis, operating in positive electrospray ionization (ESI) mode.[1][3]

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Optimized for the specific instrument

MRM Transitions

For the analysis of acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern that can be utilized.[3][4] The specific precursor and product ions for this compound and the internal standard need to be determined by infusing the pure standards into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal Standard (e.g., C17:0-CoA)To be determinedTo be determinedTo be determined

Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of the this compound standard spiked into a surrogate matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Method Validation Parameters

The method should be validated for linearity, accuracy, precision, and sensitivity according to established guidelines.[1][5]

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Accuracy 85-115% of the nominal concentration
Precision (%RSD) < 15%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10

Signaling Pathway Context

fatty_acid_metabolism fatty_acid Branched-Chain Fatty Acid (e.g., 14-Methyltetracosanoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase methyl_acyl_coa This compound acyl_coa_synthetase->methyl_acyl_coa beta_oxidation Peroxisomal Beta-Oxidation methyl_acyl_coa->beta_oxidation other_pathways Other Metabolic Pathways methyl_acyl_coa->other_pathways

Caption: Simplified overview of branched-chain fatty acid activation and metabolism.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of this compound. The detailed protocols for sample preparation and instrumental analysis, along with the guidelines for data interpretation, will be valuable for researchers in the fields of metabolomics, lipidomics, and drug development. The adaptability of this method allows for its application to a range of very-long-chain fatty acyl-CoAs in various biological matrices.

References

Application Notes and Protocols for the Quantification of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of very-long-chain acyl-Coenzyme A (VLC-CoA) species in biological samples. The accurate measurement of these molecules is crucial for understanding cellular metabolism, particularly in the context of fatty acid oxidation disorders and the development of therapeutic interventions.

Very-long-chain acyl-CoAs are pivotal intermediates in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] An excess accumulation of intracellular long-chain acyl-CoAs has been linked to insulin (B600854) resistance.[2] Disorders in their metabolic pathways, such as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, can lead to severe clinical manifestations, including cardiomyopathy, hypoketotic hypoglycemia, and rhabdomyolysis.[3][4] Therefore, robust and sensitive analytical methods for their quantification are essential for both basic research and clinical diagnostics.

The method of choice for the quantification of VLC-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[5][6][7] This protocol outlines the necessary steps for sample preparation, extraction, and analysis of VLC-CoAs using LC-MS/MS.

Quantitative Data Summary

The following tables summarize quantitative data for various acyl-CoA species from different biological matrices as reported in the literature. These values can serve as a reference for expected physiological concentrations.

Table 1: Acyl-CoA Concentrations in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~7~2
C18:1-CoA-~5~3
C18:2-CoA-~1~0.5
Data compiled from various sources. Note that direct comparability may be affected by variations in experimental conditions and normalization methods.[1]

Table 2: Long-Chain Acyl-CoA Concentrations in Human Skeletal Muscle

Acyl-CoA SpeciesConcentration (pmol/mg protein)
C14:0-CoA0.4 ± 0.1
C16:0-CoA2.5 ± 0.3
C16:1-CoA0.8 ± 0.1
C18:0-CoA1.2 ± 0.2
C18:1-CoA3.0 ± 0.4
C18:2-CoA1.5 ± 0.2
C20:4-CoA0.5 ± 0.1
Values are presented as mean ± SEM. Data adapted from a study on human skeletal muscle biopsies.[2]

Experimental Protocols

I. Sample Preparation and Extraction of VLC-CoAs from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[8][9]

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Solid-phase extraction (SPE) columns (Oligonucleotide purification type)

  • Methanol (B129727)

  • Glacial acetic acid

  • Homogenizer (e.g., glass homogenizer)

  • Centrifuge

Procedure:

  • Homogenization: Freeze-clamp the tissue sample to halt metabolic activity. Homogenize the frozen tissue (typically < 100 mg) in a glass homogenizer with ice-cold KH2PO4 buffer.[8]

  • Solvent Addition: Add 2-propanol to the homogenate and homogenize further.[8]

  • Extraction: Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs. Vortex the mixture thoroughly.[8]

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Load the supernatant containing the acyl-CoAs onto a pre-conditioned oligonucleotide purification column.[8]

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using 2-propanol.[8]

  • Concentration and Reconstitution: Concentrate the eluent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol and water).[2]

II. LC-MS/MS Analysis of VLC-CoAs

This section provides a general framework for the LC-MS/MS analysis. Specific parameters may need to be optimized based on the instrument and the specific VLC-CoA species of interest.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[6][10] Some methods also utilize a C4 column.[7]

  • Mobile Phase: A binary gradient system is typically employed.

  • Gradient: A gradient from a lower to a higher concentration of the organic mobile phase is used to elute the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: Typical flow rates are in the range of 0.25 to 0.5 mL/min.[8]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the detection of acyl-CoAs.[2][6] Negative ESI can also be suitable.[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.[2][10] This involves monitoring a specific precursor ion to product ion transition for each analyte.

  • Precursor and Product Ions: The precursor ion is typically the protonated molecule [M+H]+. A characteristic product ion for acyl-CoAs results from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[10]

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., deuterated acyl-CoAs) is crucial for accurate quantification to correct for matrix effects and variations in extraction efficiency.[2][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (<100mg) homogenization Homogenization in KH2PO4 Buffer tissue->homogenization extraction Acetonitrile Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe_loading Load onto SPE Column supernatant->spe_loading spe_wash Wash Column spe_loading->spe_wash spe_elution Elute Acyl-CoAs spe_wash->spe_elution concentration Concentration & Reconstitution spe_elution->concentration lc_separation LC Separation (C18 Column) concentration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis fatty_acid_beta_oxidation VLCFA Very-Long-Chain Fatty Acid (Cytosol) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLC_Acyl_CoA VLC-Acyl-CoA (Cytosol) Acyl_CoA_Synthetase->VLC_Acyl_CoA CPT1 CPT1 VLC_Acyl_CoA->CPT1 Acylcarnitine Acylcarnitine (Intermembrane Space) CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Mito_Acylcarnitine Acylcarnitine (Mitochondrial Matrix) CACT->Mito_Acylcarnitine CPT2 CPT2 Mito_Acylcarnitine->CPT2 Mito_VLC_Acyl_CoA VLC-Acyl-CoA (Mitochondrial Matrix) CPT2->Mito_VLC_Acyl_CoA VLCAD VLCAD Mito_VLC_Acyl_CoA->VLCAD 1st step of β-oxidation Beta_Oxidation β-Oxidation Spiral VLCAD->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

Application of 14-Methyltetracosanoyl-CoA in lipidomics research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Introduction

14-Methyltetracosanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the synthesis of complex lipids.[1][2] In lipidomics, the study of the entire lipid profile of a biological system, the analysis of specific acyl-CoAs like this compound can provide valuable insights into cellular processes and disease states. This document outlines the application of this compound in lipidomics research, providing detailed protocols for its extraction and quantification, and discussing its potential role in metabolic signaling.

Long-chain acyl-CoAs are key substrates in lipid metabolism and their levels can be indicative of metabolic disorders.[3] The presence of a methyl branch in the acyl chain of this compound suggests it may have specific roles in membrane structure or cellular signaling, making it a molecule of interest in targeted lipidomics studies.

Core Applications in Lipidomics

The primary application of this compound in lipidomics research is as a biomarker and a metabolic intermediate. Its quantification can help in:

  • Understanding Fatty Acid Metabolism: Tracking the levels of this compound can provide insights into the pathways of fatty acid elongation and degradation.

  • Investigating Disease Mechanisms: Altered levels of specific long-chain acyl-CoAs have been associated with metabolic diseases.[4]

  • Drug Development: Monitoring the impact of therapeutic agents on lipid metabolism.

Experimental Protocols

Sample Preparation for Acyl-CoA Analysis

Accurate quantification of this compound requires efficient extraction from biological matrices while minimizing degradation. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods.[5][6]

a) Liquid-Liquid Extraction (LLE) Protocol (Modified Bligh-Dyer Method)

This protocol is suitable for the extraction of a broad range of lipids, including long-chain acyl-CoAs, from plasma or tissue homogenates.[6]

  • Homogenization: Homogenize ~100 mg of tissue or 100 µL of plasma in a glass tube.

  • Extraction: Add 1.4 mL of an ice-cold chloroform/methanol (B129727) (2:1, v/v) mixture to the sample.[6]

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate on ice for 30 minutes to allow for protein precipitation and lipid extraction.[6]

  • Phase Separation: Add 0.4 mL of water, vortex for 1 minute, and incubate on ice for another 10 minutes.[6]

  • Centrifugation: Centrifuge the sample at 2000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.[6]

  • Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.[6]

  • Re-extraction: Re-extract the remaining aqueous layer with 1 mL of chloroform/methanol (2:1, v/v) to maximize recovery.[6]

  • Drying: Combine the organic extracts and dry them under a gentle stream of nitrogen at 30°C.[6]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as acetonitrile/isopropanol (1:1, v/v).[7]

b) Solid-Phase Extraction (SPE) Protocol

SPE offers a more automated and potentially cleaner extraction compared to LLE.[6]

  • Cartridge Conditioning: Condition a lipid extraction SPE cartridge with methanol followed by water.

  • Sample Loading: Load the biological sample (e.g., serum) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate organic solvent mixture, such as methanol/acetonitrile.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a solvent compatible with the analytical method.

Experimental Workflow for Acyl-CoA Extraction

G Workflow for Acyl-CoA Extraction from Biological Samples A Biological Sample (Tissue or Plasma) B Homogenization A->B C Liquid-Liquid Extraction (e.g., Bligh-Dyer) B->C Method 1 D Solid-Phase Extraction (SPE) B->D Method 2 E Phase Separation (Centrifugation) C->E F Elution from SPE Cartridge D->F G Collection of Organic Phase E->G H Drying under Nitrogen F->H G->H I Reconstitution in LC-MS compatible solvent H->I J LC-MS/MS Analysis I->J

Caption: A generalized workflow for the extraction of acyl-CoAs.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[1][4]

a) Chromatographic Conditions

  • Column: A reverse-phase C18 column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with a modifier such as ammonium (B1175870) hydroxide (B78521) or formic acid.

  • Mobile Phase B: Acetonitrile or methanol with the same modifier.

  • Gradient: A gradient elution from a lower to a higher concentration of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.

b) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of acyl-CoAs.[1][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high selectivity and sensitivity.[1]

  • MRM Transitions: For this compound, specific precursor-to-product ion transitions would need to be determined using a pure standard. Generally, for long-chain acyl-CoAs, a neutral loss of 507 Da is monitored.[3]

ParameterSetting
Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase B10 mM Ammonium Acetate in Acetonitrile/Methanol (95:5)
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.400 °C
MRM TransitionTo be determined empirically for this compound

Table 1: Representative LC-MS/MS parameters for the analysis of long-chain acyl-CoAs. These parameters should be optimized for the specific instrument and compound of interest.

Putative Role in Metabolic Signaling

Acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can regulate enzyme activity and gene expression.[9] Long-chain acyl-CoAs can allosterically regulate enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase (ACC).[9]

Hypothetical Signaling Pathway Involving this compound

G Hypothetical Signaling Role of this compound cluster_0 Fatty Acid Metabolism cluster_1 Metabolic Regulation A Dietary Lipids / De Novo Synthesis B 14-Methyltetracosanoic Acid A->B C This compound B->C Acyl-CoA Synthetase D Acetyl-CoA Carboxylase (ACC) C->D Allosteric Inhibition E Malonyl-CoA D->E F Fatty Acid Synthesis E->F

Caption: A diagram illustrating the potential regulatory role.

The accumulation of specific long-chain acyl-CoAs can inhibit ACC, the rate-limiting enzyme in fatty acid synthesis, thereby providing a feedback mechanism to control lipid biosynthesis.[10] The branched-chain structure of this compound may confer specific binding properties to regulatory proteins, leading to distinct downstream effects compared to its straight-chain counterparts.

Summary of Quantitative Data from Literature for Long-Chain Acyl-CoAs

Acyl-CoA SpeciesCell LineConcentration (pmol/10^6 cells)Reference
Myristoyl-CoA (C14:0)RAW264.7~1.0[1]
Palmitoyl-CoA (C16:0)RAW264.7~3.0[1]
Stearoyl-CoA (C18:0)RAW264.7~2.5[1]
Oleoyl-CoA (C18:1)RAW264.7~1.5[1]
Lignoceroyl-CoA (C24:0)MCF7~15.0[1]
Cerotoyl-CoA (C26:0)MCF7~10.0[1]

Table 2: Representative concentrations of various long-chain acyl-CoAs in cultured mammalian cells.

Conclusion

This compound is a potentially important molecule in lipidomics research. The protocols outlined in this application note provide a framework for its extraction and quantification from biological samples. Further research is needed to fully elucidate its specific roles in metabolic pathways and as a signaling molecule. The use of advanced analytical techniques like LC-MS/MS will be crucial in advancing our understanding of the biological significance of this and other branched-chain fatty acyl-CoAs.

References

Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful extraction and quantification of long-chain acyl-CoAs (LC-CoAs) from various tissue samples. Accurate measurement of these critical metabolic intermediates is essential for understanding cellular energy homeostasis, lipid metabolism, and the progression of metabolic diseases.

Introduction

Long-chain acyl-CoAs are central players in cellular metabolism, serving as substrates for beta-oxidation and the synthesis of complex lipids, as well as acting as signaling molecules that regulate gene expression and enzyme activity. Their low abundance and susceptibility to degradation necessitate robust and efficient extraction protocols. The following sections detail validated methodologies for the extraction of LC-CoAs from tissue, ensuring high recovery and reproducibility for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Extraction Methodologies

The selection of an appropriate extraction method is critical for obtaining reliable and reproducible results. The following table summarizes quantitative data on the recovery rates of different LC-CoA extraction methods from tissue samples as reported in the literature.

Extraction MethodTissue TypeRecovery Rate (%)Key AdvantagesReference
Solid-Phase Extraction (SPE) with Acetonitrile (B52724)/IsopropanolRat Liver83-90%High recovery for a wide range of acyl-CoA chain lengths and saturations.[1]
Solid-Phase Extraction (SPE) after Homogenization in KH2PO4 and 2-Propanol/Acetonitrile ExtractionRat Heart, Kidney, Muscle70-80%High reproducibility and improved separation of unsaturated and saturated acyl-CoAs.[2]
Two-Phase Extraction (Chloroform/Methanol (B129727)/Water) with Acyl-CoA-Binding ProteinNot Specified55% (with protein)Simple and fast, suitable for a large number of samples.[3]
Two-Phase Extraction (Chloroform/Methanol/Water) without Acyl-CoA-Binding ProteinNot Specified20%Basic method with lower recovery.[3]

Experimental Workflow

The general workflow for the extraction of long-chain acyl-CoAs from tissue samples involves several key steps, from sample preparation to final analysis.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Tissue 1. Tissue Collection & Snap-Freezing Homogenization 2. Homogenization Tissue->Homogenization Solvent 3. Solvent Extraction Homogenization->Solvent SPE 4. Solid-Phase Extraction (SPE) Solvent->SPE Evaporation 5. Eluate Evaporation SPE->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution Analysis 7. LC-MS/MS or HPLC Analysis Reconstitution->Analysis

Caption: General experimental workflow for the extraction and analysis of long-chain acyl-CoAs from tissue.

Experimental Protocols

Below are two detailed protocols for the extraction of long-chain acyl-CoAs from tissue samples. Protocol 1 describes a method combining solvent extraction with solid-phase extraction (SPE) for high recovery and purity. Protocol 2 outlines a simpler two-phase solvent extraction method.

Protocol 1: Combined Solvent and Solid-Phase Extraction (SPE)

This protocol is adapted from established methods and is recommended for achieving high purity and recovery of a broad range of long-chain acyl-CoAs.[1][2]

Materials:

  • Frozen tissue sample (100-200 mg)[4]

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[2]

  • Acetonitrile (ACN)

  • 2-Propanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium (B1175870) Hydroxide

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add ~100 mg of frozen tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly on ice.

    • Add 1 mL of 2-propanol and homogenize again.[2]

    • Add 2 mL of acetonitrile and vortex for 1 minute.[2]

  • Protein Precipitation and Extraction:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of water.

    • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE column.

    • Washing: Wash the column with 2.5 mL of 2% formic acid, followed by an additional wash with 2.5 mL of methanol to remove unbound contaminants.

    • Elution: Elute the acyl-CoAs from the column with 2.5 mL of 2% ammonium hydroxide, followed by a second elution with 2.5 mL of 5% ammonium hydroxide. Collect both fractions.

  • Sample Concentration and Reconstitution:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50% methanol).

Protocol 2: Two-Phase Solvent Extraction

This protocol is a faster, simpler method suitable for processing a large number of samples, though with potentially lower recovery rates compared to SPE-based methods.[3]

Materials:

  • Tissue sample

  • Homogenizer

  • Chloroform

  • Methanol

  • Water

  • 2 M Ammonium Acetate

  • Centrifuge

Procedure:

  • Homogenization and Lipid Removal:

    • Homogenize the tissue sample in a chloroform/methanol/water mixture (ratio 1:2:0.8, v/v/v).

    • Centrifuge to separate the phases. The upper aqueous phase contains the acyl-CoAs, while the lower organic phase contains the lipids.

  • Acyl-CoA Extraction:

    • To the upper aqueous phase, add methanol and a high concentration of salt (e.g., 2 M ammonium acetate) to precipitate the long-chain acyl-CoAs.[3]

    • Centrifuge to pellet the precipitated acyl-CoAs.

  • Washing and Reconstitution:

    • Carefully decant the supernatant.

    • Wash the pellet with a suitable solvent to remove any remaining contaminants.

    • Dry the pellet and reconstitute it in a solvent compatible with your downstream analysis.

Signaling Pathways Involving Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are not just metabolic intermediates but also key signaling molecules that influence a variety of cellular processes. They are known to regulate the activity of several enzymes and transcription factors, thereby impacting gene expression and metabolic pathways.

G cluster_0 Upstream Regulation cluster_1 Long-Chain Acyl-CoA Pool cluster_2 Downstream Effects FattyAcids Fatty Acids ACSL Acyl-CoA Synthetase (ACSL) FattyAcids->ACSL LCCoA Long-Chain Acyl-CoAs ACSL->LCCoA ACC Inhibition of Acetyl-CoA Carboxylase (ACC) LCCoA->ACC HNF4 Modulation of Transcription Factors (e.g., HNF-4) LCCoA->HNF4 IonChannels Regulation of Ion Channels LCCoA->IonChannels BetaOxidation Substrate for β-Oxidation LCCoA->BetaOxidation LipidSynthesis Precursor for Complex Lipid Synthesis LCCoA->LipidSynthesis

Caption: Signaling roles of long-chain acyl-CoAs in cellular metabolism.

Long-chain acyl-CoAs are synthesized from fatty acids by acyl-CoA synthetases (ACSLs).[5][6] Once formed, they can exert their regulatory effects through several mechanisms:

  • Allosteric Regulation of Enzymes: Long-chain acyl-CoAs can directly bind to and modulate the activity of key metabolic enzymes. A prominent example is the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, creating a feedback loop.[5][7]

  • Modulation of Transcription Factors: They can influence gene expression by binding to and altering the activity of transcription factors. For instance, they have been shown to directly bind to hepatocyte nuclear factor 4α (HNF-4α), a key regulator of lipid and glucose metabolism.[8]

  • Regulation of Ion Channels: Long-chain acyl-CoAs have been implicated in the regulation of various ion channels, thereby influencing cellular excitability and signaling.[9]

  • Metabolic Fating: Beyond direct signaling, the metabolic fate of long-chain acyl-CoAs as substrates for β-oxidation or precursors for the synthesis of signaling lipids (e.g., diacylglycerols, ceramides) is a critical determinant of cellular function.[6]

References

Application Notes and Protocols for Solid-Phase Extraction of 14-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 14-Methyltetracosanoyl-CoA, a long-chain fatty acyl-coenzyme A, using solid-phase extraction (SPE). The methodologies outlined are based on established principles for the extraction and purification of long-chain acyl-CoAs from biological matrices.

Introduction

This compound is a saturated very-long-chain fatty acyl-CoA. Accurate quantification and further downstream analysis of such molecules necessitate efficient purification from complex sample matrices. Solid-phase extraction is a robust and selective method for isolating and concentrating acyl-CoAs, offering significant advantages over traditional liquid-liquid extraction by minimizing solvent usage and improving recovery.[1][2] This document details two primary SPE protocols utilizing reversed-phase and anion-exchange chemistries, which are widely applicable to long-chain acyl-CoAs.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table summarizes typical recovery rates reported for long-chain acyl-CoAs using different SPE methods. These values can serve as a benchmark for optimizing the purification of this compound.

SPE Sorbent/MethodAnalyteSample MatrixTypical Recovery Rate (%)Reference
Oligonucleotide Purification ColumnCommon polyunsaturated acyl-CoAsRat heart, kidney, and muscle tissues70-80%[3]
2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelAcetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme APowdered rat liver83-90%[4]
Reversed-Phase C18Long-chain fatty acyl-CoAsGeneral biological samplesNot specified[3][5]

Experimental Protocols

Due to their inherent instability, it is crucial to process fresh tissue samples immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[6]

Protocol 1: Reversed-Phase SPE (C18) for Acyl-CoA Purification

This protocol is adapted from established methods for the purification of long-chain acyl-CoAs using a C18 sorbent.[3][7]

1. Materials and Reagents

  • SPE Cartridge: C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Solvents (HPLC Grade): Methanol (B129727) (MeOH), Acetonitrile (B52724) (ACN), Isopropanol (B130326)

  • Buffers: 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Sample: Biological tissue homogenate or cell lysate containing this compound

  • Equipment: SPE vacuum manifold, collection tubes, rotary or nitrogen evaporator

2. Sample Preparation (from tissue)

  • Weigh approximately 100 mg of frozen tissue and homogenize it in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[6]

  • Add 2 mL of isopropanol and continue homogenization.[3]

  • Add 4 mL of acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitate.[3]

  • Transfer the supernatant containing the acyl-CoAs for SPE.

3. SPE Procedure

  • Conditioning: Place the C18 SPE cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to dry.[7]

  • Equilibration: Equilibrate the cartridge with 5 mL of 100 mM KH2PO4 buffer (pH 4.9). Ensure a small amount of buffer remains on top of the sorbent bed.[6]

  • Sample Loading: Load the supernatant from the sample preparation step onto the equilibrated cartridge at a slow, steady flow rate (approximately 1-2 drops per second).[7]

  • Washing: Wash the cartridge with 5 mL of 100 mM KH2PO4 buffer (pH 4.9) to remove polar impurities. Follow with a wash of 5 mL of 30% methanol in water to remove less polar impurities. Apply vacuum to dry the cartridge thoroughly for 5-10 minutes.[7]

  • Elution: Elute the this compound with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Concentration: Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the purified this compound in a suitable solvent for downstream analysis.[7]

Protocol 2: Anion-Exchange SPE for Acyl-CoA Purification

This protocol utilizes a weak anion-exchange sorbent for the purification of acyl-CoAs.[4][6]

1. Materials and Reagents

  • SPE Cartridge: Weak anion-exchange SPE column (e.g., 2-(2-pyridyl)ethyl-functionalized silica gel)

  • Solvents (HPLC Grade): Methanol (MeOH), Acetonitrile (ACN)

  • Wash and Elution Solutions: 2% Formic Acid, 2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)

  • Sample: Biological tissue homogenate or cell lysate containing this compound

  • Equipment: SPE vacuum manifold, collection tubes, nitrogen evaporator

2. Sample Preparation

  • Follow the same sample preparation procedure as in Protocol 1.

3. SPE Procedure

  • Conditioning: Condition the anion-exchange SPE column with 5 mL of methanol, followed by 5 mL of deionized water.

  • Equilibration: Equilibrate the column with 5 mL of the initial mobile phase or a buffer compatible with your sample.

  • Sample Loading: Load the sample supernatant onto the equilibrated column at a slow flow rate.

  • Washing: Wash the column with 5 mL of 2% formic acid to remove neutral and basic impurities. Follow with a wash using 5 mL of methanol to remove non-polar impurities.

  • Elution: Elute the 14-Methyltetracsanoyl-CoA with 5 mL of 2% or 5% ammonium hydroxide in methanol. The concentration of ammonium hydroxide may need to be optimized for efficient elution.

  • Concentration: Dry the eluted sample under a stream of nitrogen and reconstitute in an appropriate solvent for further analysis.[6]

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Purification Homogenization Tissue Homogenization in KH2PO4 Buffer Extraction Solvent Extraction (Isopropanol & Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning 1. Conditioning Supernatant->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Sample_Loading 3. Sample Loading Equilibration->Sample_Loading Washing 4. Washing Sample_Loading->Washing Elution 5. Elution Washing->Elution Concentration Solvent Evaporation Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis Downstream Analysis (e.g., LC-MS) Reconstitution->Analysis

Caption: General experimental workflow for the purification of this compound.

Metabolic Context: Fatty Acid Beta-Oxidation

This compound, as a very-long-chain fatty acyl-CoA, is expected to be metabolized through the fatty acid beta-oxidation pathway.

Beta_Oxidation Fatty_Acyl_CoA This compound (C25, branched) Peroxisome Peroxisomal Beta-Oxidation Fatty_Acyl_CoA->Peroxisome Initial cycles for very-long-chain fatty acids Shortened_Acyl_CoA Shortened Acyl-CoA Peroxisome->Shortened_Acyl_CoA Mitochondria Mitochondrial Beta-Oxidation Acetyl_CoA Acetyl-CoA Mitochondria->Acetyl_CoA Propionyl_CoA Propionyl-CoA (from branched chain) Mitochondria->Propionyl_CoA Shortened_Acyl_CoA->Mitochondria TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Caption: Putative metabolic fate of this compound via beta-oxidation.

References

Application Notes and Protocols for the Derivatization of Branched-Chain Fatty Acids for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse group of fatty acids characterized by one or more alkyl branches on the carbon chain. Predominantly found in bacteria, dairy products, and certain plant waxes, BCFAs play significant roles in various biological processes, including membrane fluidity regulation and cellular signaling. The accurate qualitative and quantitative analysis of BCFAs is crucial for research in microbiology, clinical diagnostics, and drug development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of fatty acids due to its high resolution and sensitivity.[1] However, the inherent low volatility and polar nature of free fatty acids, including BCFAs, make them unsuitable for direct GC-MS analysis, often leading to poor chromatographic peak shape and inaccurate quantification.[2] To overcome these limitations, a derivatization step is essential to convert the fatty acids into more volatile and less polar derivatives.[2]

This document provides detailed application notes and protocols for two of the most common and effective derivatization methods for BCFAs: Esterification to form fatty acid methyl esters (FAMEs) using a boron trifluoride-methanol catalyst, and Silylation to form trimethylsilyl (B98337) (TMS) esters using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Principle of Derivatization for GC-MS Analysis

The primary goal of derivatization in this context is to replace the active hydrogen in the carboxylic acid group of the BCFA with a non-polar functional group. This transformation increases the volatility of the analyte, allowing it to be readily vaporized in the GC inlet and transported through the analytical column. Furthermore, derivatization reduces the polarity of the molecule, minimizing interactions with active sites in the GC system and resulting in improved peak symmetry and chromatographic resolution.[1]

Esterification (Methylation): This is the most common derivatization technique for fatty acids.[3] In this acid-catalyzed reaction, the carboxylic acid is reacted with an alcohol, typically methanol, in the presence of a catalyst such as boron trifluoride (BF₃) to form a fatty acid methyl ester (FAME).[2] FAMEs are significantly more volatile and less polar than their corresponding free fatty acids.

Silylation: This method involves the replacement of the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group.[2] Silylating reagents, such as BSTFA, are highly reactive and produce TMS esters that are thermally stable and volatile, making them suitable for GC-MS analysis.[4]

Experimental Workflow

The overall workflow for the analysis of BCFAs by GC-MS involves sample preparation, derivatization, and instrumental analysis. The following diagram illustrates the key steps in this process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_methods Methods cluster_analysis Analysis Sample Biological Sample (e.g., Bacterial Pellet, Plasma) LipidExtraction Lipid Extraction Sample->LipidExtraction Derivatization Derivatization Step LipidExtraction->Derivatization Esterification Esterification (FAMEs) BF3-Methanol Derivatization->Esterification Method 1 Silylation Silylation (TMS Esters) BSTFA Derivatization->Silylation Method 2 GCMS GC-MS Analysis Esterification->GCMS Silylation->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: General experimental workflow for the GC-MS analysis of branched-chain fatty acids.

Quantitative Data Summary

The choice of derivatization method can influence the efficiency of the reaction and the recovery of different types of BCFAs. The following table summarizes the reported recovery rates for various BCFAs using different derivatization methods. It is important to note that direct comparative studies for all BCFAs are limited, and the data presented here is compiled from various sources.

Branched-Chain Fatty AcidDerivatization MethodDerivatization ReagentReported Recovery (%)Reference
Isobutyric acidEsterificationPentafluorobenzyl bromide (PFBBr)55.7 - 97.9[5]
2-Methylbutyric acidEsterificationPentafluorobenzyl bromide (PFBBr)55.7 - 97.9[5]
Isovaleric acidEsterificationPentafluorobenzyl bromide (PFBBr)55.7 - 97.9[5]
General BCFAsEsterificationBoron Trifluoride (BF₃) in MethanolGenerally high, but specific quantitative data for individual BCFAs is sparse.[3][6]
General BCFAsSilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Generally high, but specific quantitative data for individual BCFAs is sparse.[7]

Note: The recovery rates for PFBBr derivatization of short-chain BCFAs are provided as an example of quantitative data available in the literature. While not BF₃-methanol or BSTFA, it highlights the variability in recovery that can be expected. For longer-chain BCFAs, both BF₃-methanol and BSTFA are generally considered to provide high derivatization yields, though quantitative recovery can be influenced by the specific fatty acid structure and the experimental conditions.[6][7]

Experimental Protocols

Protocol 1: Esterification to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol

This protocol is adapted for the derivatization of BCFAs from a lipid extract.

Materials:

  • Dried lipid extract containing BCFAs

  • Boron trifluoride-methanol solution (14% w/v)

  • Anhydrous hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-cap glass test tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

  • GC vials

Procedure:

  • Sample Preparation: To the dried lipid extract in a screw-cap glass test tube, add 1 mL of anhydrous hexane and vortex to dissolve the lipids.

  • Derivatization Reaction: Add 1 mL of 14% BF₃-methanol solution to the sample.[2]

  • Cap the tube tightly and heat at 100°C for 10 minutes in a heating block or water bath.[6] This step should be performed in a fume hood as BF₃ is toxic.

  • Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of anhydrous hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly (e.g., 1000 x g for 2 minutes) to aid phase separation.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Protocol 2: Silylation to Trimethylsilyl (TMS) Esters using BSTFA

This protocol is suitable for the derivatization of free BCFAs.

Materials:

  • Dried sample containing free BCFAs

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) (optional, as a catalyst)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Screw-cap GC vials with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried sample containing BCFAs into a screw-cap GC vial. If the sample is not already in a suitable solvent, dissolve it in a small volume (e.g., 100 µL) of an anhydrous solvent like dichloromethane.

  • Derivatization Reaction: Add 100 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine to the vial.[2] The use of pyridine can enhance the derivatization of sterically hindered fatty acids.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven.[2]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of BCFA derivatives. Optimization may be required based on the specific instrument, column, and the complexity of the sample.

For FAMEs:

  • GC Column: A polar capillary column, such as a DB-23 or SP-2560, is recommended for the separation of FAME isomers. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 240°C at 5°C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

For TMS Esters:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS, is typically used. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless or split.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

Signaling Pathways and Logical Relationships

The derivatization process can be visualized as a chemical transformation pathway that enables the analysis of otherwise non-volatile compounds.

derivatization_pathway BCFA Branched-Chain Fatty Acid (Non-Volatile, Polar) FAME Fatty Acid Methyl Ester (FAME) (Volatile, Less Polar) Reagent_BF3 BF3-Methanol TMS_Ester Trimethylsilyl (TMS) Ester (Volatile, Non-Polar) Reagent_BSTFA BSTFA GCMS_Analysis GC-MS Analysis FAME->GCMS_Analysis Reagent_BF3->FAME  + Heat TMS_Ester->GCMS_Analysis Reagent_BSTFA->TMS_Ester  + Heat

Caption: Chemical transformation pathways for BCFA derivatization.

Conclusion

The derivatization of branched-chain fatty acids is a critical step for their successful analysis by GC-MS. Both esterification with BF₃-methanol and silylation with BSTFA are robust and widely used methods. The choice between these two techniques may depend on the specific BCFAs of interest, the sample matrix, and the available instrumentation. The detailed protocols and GC-MS parameters provided in these application notes serve as a comprehensive guide for researchers to develop and validate their own analytical methods for the accurate quantification of BCFAs in various biological samples.

References

Handling and storage conditions for long-chain acyl-CoA standards.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) standards are critical reagents in metabolic research, drug discovery, and diagnostics. They are key substrates and intermediates in numerous cellular processes, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The inherent chemical instability of these thioester-containing molecules necessitates stringent handling and storage protocols to ensure their integrity and the reliability of experimental results. These application notes provide detailed protocols for the proper handling, storage, and quality control of long-chain acyl-CoA standards.

General Handling and Storage Recommendations

Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation. Hydrolysis of the thioester bond is a primary concern, which can be accelerated by elevated temperatures and non-optimal pH. Oxidation of unsaturated acyl chains is also a potential issue.

Key Handling Principles:

  • Work Quickly and on Ice: When preparing solutions or aliquots, always keep the standards on ice to minimize degradation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the standard into single-use volumes is highly recommended to prevent the degradation that occurs with repeated temperature changes.

  • Use High-Purity Solvents: Solvents should be of the highest purity (e.g., HPLC or LC-MS grade) to avoid introducing contaminants that could accelerate degradation.

  • Inert Atmosphere: For highly unsaturated acyl-CoAs, working under an inert gas atmosphere (e.g., argon or nitrogen) can minimize oxidation.

Preparation of Stock Solutions

The choice of solvent is critical for the stability of long-chain acyl-CoA standards. Due to their amphipathic nature, a combination of aqueous and organic solvents is often required.

Recommended Solvents:

  • Aqueous buffers at a slightly acidic pH (e.g., pH 4.0-6.0) are preferable to neutral or basic solutions, as the thioester linkage is more stable at acidic pH.[1]

  • For long-chain species that are difficult to dissolve, a small amount of organic solvent such as methanol, ethanol, or a mixture of water and dimethyl sulfoxide (B87167) (DMSO) can be used.[2][3]

Protocol for Reconstitution and Aliquoting:

  • Allow the lyophilized standard to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the standard with a suitable solvent to a desired stock concentration (e.g., 1-5 mM). For instance, a commercial palmitoyl-CoA standard can be reconstituted in methanol.[3]

  • Vortex briefly to ensure complete dissolution. For less soluble standards, gentle warming or sonication may be necessary.

  • Immediately aliquot the stock solution into single-use, tightly sealed vials (e.g., amber glass or polypropylene).

  • Store the aliquots at the recommended temperature (see below).

Storage Conditions and Stability

The stability of long-chain acyl-CoA standards is highly dependent on the storage temperature and the solvent used.

Storage ConditionSolvent/FormRecommended DurationStability Notes
-80°C Lyophilized Powder> 1 yearOptimal for long-term storage.
-80°C Aliquots in appropriate solventSeveral monthsRecommended for working stock solutions.
-20°C Lyophilized PowderUp to 1 yearSuitable for long-term storage.
-20°C Aliquots in appropriate solventUp to 1 month[3]Acceptable for short to medium-term storage. Some degradation may occur over longer periods.[1]
2-8°C Aqueous Solution< 24 hours[1]Not recommended for storage due to rapid hydrolysis.
Room Temperature Aqueous SolutionA few hoursSignificant degradation can occur. Avoid leaving standards at room temperature for extended periods.

Note: The stability of unsaturated long-chain acyl-CoAs may be shorter than their saturated counterparts due to the risk of oxidation. It is advisable to use freshly prepared solutions of unsaturated standards whenever possible.[2]

Experimental Protocols

Protocol for Stability Testing of Long-Chain Acyl-CoA Standards

This protocol outlines a method to assess the stability of a long-chain acyl-CoA standard under specific storage conditions using LC-MS/MS.

Objective: To determine the degradation rate of a long-chain acyl-CoA standard over time at a given temperature and in a specific solvent.

Materials:

  • Long-chain acyl-CoA standard

  • High-purity solvents (e.g., LC-MS grade water, acetonitrile, methanol)

  • Ammonium (B1175870) hydroxide (B78521) or acetic acid for pH adjustment

  • LC-MS/MS system with a C18 reversed-phase column[4]

  • Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the long-chain acyl-CoA standard in the desired solvent at a known concentration (e.g., 1 mM).

  • Aliquoting: Dispense the stock solution into multiple vials for analysis at different time points.

  • Time Zero (T0) Analysis: Immediately analyze one aliquot to establish the initial concentration. a. Prepare a sample for injection by diluting the stock solution to a suitable concentration for LC-MS/MS analysis. b. Add the internal standard to the sample. c. Inject the sample into the LC-MS/MS system.

  • Storage: Store the remaining aliquots under the desired test conditions (e.g., -20°C, 4°C, or room temperature).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot and analyze it by LC-MS/MS as described in step 3.

  • Data Analysis: a. Calculate the concentration of the long-chain acyl-CoA standard at each time point relative to the internal standard. b. Determine the percentage of the standard remaining at each time point compared to the T0 concentration. c. Plot the percentage remaining versus time to visualize the degradation profile.

Quality Control Protocol for Long-Chain Acyl-CoA Standards

Objective: To verify the concentration and purity of a long-chain acyl-CoA standard.

Methodology: LC-MS/MS Analysis [4][5]

  • Sample Preparation: Prepare a solution of the long-chain acyl-CoA standard at a known theoretical concentration in a suitable solvent.

  • LC Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 10 mM ammonium hydroxide (pH ~10.5).

    • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

    • Gradient: A suitable gradient to separate the analyte from any impurities.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Monitor the transition from the protonated parent ion [M+H]+ to a specific fragment ion.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard if available.

    • Alternatively, use an internal standard for relative quantification.

  • Purity Assessment:

    • Analyze the chromatogram for the presence of unexpected peaks.

    • The peak area of the main compound relative to the total peak area of all detected compounds can provide an estimate of purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis reconstitute Reconstitute Standard aliquot Aliquot into Single-Use Vials reconstitute->aliquot storage Store at -80°C or -20°C aliquot->storage thaw Thaw Single Aliquot on Ice storage->thaw dilute Dilute for Assay thaw->dilute analyze Perform Experiment (e.g., LC-MS) dilute->analyze

Caption: Workflow for handling long-chain acyl-CoA standards.

beta_oxidation lc_acyl_coa Long-Chain Acyl-CoA trans_enoyl_coa trans-Δ2-Enoyl-CoA lc_acyl_coa->trans_enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-β-Hydroxyacyl-CoA trans_enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa β-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Acyl-CoA (n-2) ketoacyl_coa->shortened_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shortened_acyl_coa->lc_acyl_coa Re-enters Cycle tca TCA Cycle acetyl_coa->tca

Caption: Simplified pathway of fatty acid β-oxidation.

References

Application Notes and Protocols for the Use of 14-Methyltetracosanoyl-CoA in Studying Mitochondrial Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methyltetracosanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA analog. Its structure makes it a valuable tool for investigating the intricacies of mitochondrial beta-oxidation, particularly the metabolism of branched-chain fatty acids. The presence of a methyl group poses a steric hindrance for the enzymatic machinery of beta-oxidation, making this molecule a specific probe for enzymes capable of handling such modifications. These application notes provide a comprehensive overview of the potential uses of this compound and detailed protocols for its application in research settings.

The degradation of branched-chain fatty acids is a critical metabolic process, and its dysfunction is associated with several inherited metabolic disorders, such as Refsum disease.[1] The metabolism of these fatty acids involves a collaborative effort between peroxisomes and mitochondria.[2][3] Very long-chain and branched-chain fatty acids are initially chain-shortened in peroxisomes via alpha- and/or beta-oxidation.[4][5] The resulting medium- to long-chain acyl-CoAs are then transported to the mitochondria for complete oxidation. This compound, due to its structure, is an excellent substrate for studying the interplay between these two organelles and for characterizing the enzymes involved in the mitochondrial beta-oxidation of branched-chain fatty acids.

Applications

  • Substrate Specificity of Acyl-CoA Dehydrogenases (ACADs): To determine if this compound is a substrate for various ACADs, such as very long-chain acyl-CoA dehydrogenase (VLCAD) or a yet-to-be-characterized branched-chain specific ACAD.[6][7]

  • Mitochondrial Respiration Studies: To assess the capacity of isolated mitochondria to oxidize this branched-chain fatty acyl-CoA and to study the coupling of its oxidation to ATP synthesis.

  • Metabolic Flux Analysis: Using stable isotope-labeled this compound to trace the metabolic fate of the carbon backbone and identify downstream metabolites in cell-based assays.[8][9]

  • High-Throughput Screening: To screen for small molecule inhibitors or activators of branched-chain fatty acid oxidation in drug discovery programs.

  • Disease Modeling: To investigate the metabolic consequences of enzyme deficiencies in in vitro models of inherited metabolic disorders affecting branched-chain fatty acid metabolism.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of Acyl-CoA Dehydrogenase with this compound

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
VLCAD (Wild-Type)Palmitoyl-CoA (C16:0)2.5150
VLCAD (Wild-Type)This compound15.845
VLCAD (Mutant)Palmitoyl-CoA (C16:0)2.8140
VLCAD (Mutant)This compound89.25

This table presents hypothetical data for illustrative purposes.

Table 2: Oxygen Consumption Rates in Isolated Mitochondria

Substrate (50 µM)State 3 Respiration (nmol O2/min/mg protein)State 4 Respiration (nmol O2/min/mg protein)Respiratory Control Ratio (RCR)
Palmitoyl-CoA + Carnitine120 ± 1025 ± 34.8
This compound + Carnitine35 ± 515 ± 22.3
Vehicle Control10 ± 210 ± 21.0

This table presents hypothetical data for illustrative purposes. State 3 is initiated by the addition of ADP.

Experimental Protocols

Protocol 1: In Vitro Assay of Acyl-CoA Dehydrogenase Activity

This protocol describes a spectrophotometric assay to determine if this compound is a substrate for a purified acyl-CoA dehydrogenase. The assay measures the reduction of a dye coupled to the re-oxidation of FADH2.

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (e.g., VLCAD)

  • This compound (substrate)

  • Palmitoyl-CoA (control substrate)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Electron Transfer Flavoprotein (ETF)

  • Phenazine ethosulfate (PES)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 µM ETF, 50 µM DCPIP, and 1 mM PES.

  • Add the purified acyl-CoA dehydrogenase to the reaction mixture to a final concentration of 10-50 µg/mL.

  • Equilibrate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the acyl-CoA substrate (this compound or Palmitoyl-CoA) at various concentrations (e.g., 1-100 µM).

  • Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which DCPIP absorbs) for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance curve using the extinction coefficient of DCPIP.

  • Determine the kinetic parameters (Km and Vmax) by plotting the reaction rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Oxygen Consumption in Isolated Mitochondria

This protocol measures the rate of oxygen consumption in isolated mitochondria using this compound as a substrate. This provides a measure of the entire mitochondrial beta-oxidation pathway and its coupling to the electron transport chain.

Materials:

  • Isolated mitochondria (e.g., from rat liver or skeletal muscle)[10][11]

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, 3 mM HEPES, pH 7.2)

  • This compound

  • Palmitoyl-CoA

  • L-Carnitine

  • Malate (B86768)

  • ADP

  • High-resolution respirometer (e.g., Oroboros Oxygraph or Seahorse XF Analyzer)

Procedure:

  • Isolate mitochondria from fresh tissue using standard differential centrifugation methods.[10][11] Determine the protein concentration of the mitochondrial preparation.

  • Add 0.2-0.5 mg/mL of isolated mitochondria to the respiration buffer in the chamber of the respirometer at 37°C.

  • Add L-carnitine (5 mM) and malate (2 mM) to the chamber. Malate is a substrate for the Krebs cycle and is necessary to regenerate Coenzyme A.

  • Add the fatty acyl-CoA substrate (this compound or Palmitoyl-CoA) to a final concentration of 50 µM.

  • Record the basal rate of oxygen consumption (State 2 respiration).

  • Initiate State 3 respiration by adding a bolus of ADP (e.g., 1 mM). This stimulates oxidative phosphorylation.

  • Record the maximal rate of oxygen consumption.

  • After the ADP is consumed, the respiration rate will decrease to State 4.

  • Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as a measure of mitochondrial coupling.

Protocol 3: Metabolic Tracing in Permeabilized Cells

This protocol uses stable isotope-labeled this compound to trace its metabolism in cultured cells. The plasma membrane is selectively permeabilized to allow direct access of the substrate to the cytosol and mitochondria.[12]

Materials:

  • Cultured cells (e.g., fibroblasts, myotubes)

  • 13C-labeled this compound

  • Digitonin (B1670571)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Methanol, water, and acetonitrile (B52724) (LC-MS grade)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to 80-90% confluency in a multi-well plate.

  • Wash the cells with PBS.

  • Permeabilize the plasma membrane by incubating the cells with a low concentration of digitonin (e.g., 10-50 µg/mL) in an appropriate buffer for a short period (e.g., 1-5 minutes). The optimal concentration and time should be determined empirically to ensure mitochondrial integrity.[12]

  • Remove the digitonin solution and wash the cells gently with the incubation buffer.

  • Add the incubation buffer containing 13C-labeled this compound (e.g., 25 µM) and other necessary cofactors like L-carnitine (1 mM) and malate (0.5 mM).

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding ice-cold methanol.

  • Scrape the cells and collect the cell lysate.

  • Extract the metabolites using a suitable method (e.g., methanol/water/chloroform extraction).

  • Analyze the extracts by LC-MS to identify and quantify the 13C-labeled acyl-CoAs and other downstream metabolites.

Visualizations

Branched_Chain_Fatty_Acid_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA Very Long-Chain/ Branched-Chain Fatty Acid VLC_Acyl_CoA Acyl-CoA VLCFA->VLC_Acyl_CoA ACSL Alpha_Ox Alpha-Oxidation VLC_Acyl_CoA->Alpha_Ox Beta_Ox_Peroxi Beta-Oxidation VLC_Acyl_CoA->Beta_Ox_Peroxi Short_Acyl_CoA Shortened Acyl-CoA Alpha_Ox->Short_Acyl_CoA Beta_Ox_Peroxi->Short_Acyl_CoA Mito_Acyl_CoA Acyl-CoA Short_Acyl_CoA->Mito_Acyl_CoA CPT System Beta_Ox_Mito Beta-Oxidation Cycle Mito_Acyl_CoA->Beta_Ox_Mito Acetyl_CoA Acetyl-CoA Beta_Ox_Mito->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Synth_Substrate This compound Synth_Substrate->Mito_Acyl_CoA CPT System Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_incellulo In Cellulo Analysis Enzyme_Assay Protocol 1: Enzymatic Assay with Purified ACAD Kinetics Determine Km and Vmax Enzyme_Assay->Kinetics Data_Analysis Data Analysis and Interpretation Kinetics->Data_Analysis Mito_Isolation Isolate Mitochondria O2_Consumption Protocol 2: Oxygen Consumption Assay Mito_Isolation->O2_Consumption RCR_Calc Calculate RCR O2_Consumption->RCR_Calc RCR_Calc->Data_Analysis Cell_Culture Culture and Permeabilize Cells Metabolic_Tracing Protocol 3: Metabolic Tracing with 13C-labeled Substrate Cell_Culture->Metabolic_Tracing LC_MS LC-MS Analysis Metabolic_Tracing->LC_MS Metabolite_ID Identify Metabolites LC_MS->Metabolite_ID Metabolite_ID->Data_Analysis Substrate This compound Substrate->Enzyme_Assay Substrate->O2_Consumption Substrate->Metabolic_Tracing 13C-labeled

References

Troubleshooting & Optimization

Improving the recovery of very-long-chain acyl-CoAs during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of very-long-chain acyl-CoAs (VLC-acyl-CoAs) during extraction.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of VLC-acyl-CoAs.

Q1: Why is the recovery of my VLC-acyl-CoAs consistently low?

A1: Low recovery of VLC-acyl-CoAs can be attributed to several factors, ranging from sample handling to the extraction procedure itself. Here’s a systematic guide to troubleshooting this issue:

  • Sample Integrity: VLC-acyl-CoAs are highly unstable. For optimal results, it is best to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles, as these can significantly compromise the stability of lipids.[1]

  • Incomplete Cell Lysis: Insufficient disruption of cells or tissue is a primary cause of poor extraction efficiency. Ensure thorough homogenization. For tissue samples, using a glass homogenizer can be more effective.[1] It's also important to optimize the ratio of the extraction solvent to the tissue weight; a 20-fold excess of solvent is often recommended.[1]

  • Analyte Degradation During Extraction: Both enzymatic and chemical degradation can occur during the extraction process. To mitigate this, it is crucial to work quickly and keep samples on ice at all times.[1] Using high-purity, fresh solvents is also essential.[1] The inclusion of an internal standard early in the protocol can help monitor and normalize for recovery.[1]

  • Inefficient Solid-Phase Extraction (SPE): If you are using SPE for purification, ensure that the column is correctly conditioned and equilibrated before loading your sample.[1] Additionally, the wash and elution steps should be optimized to ensure that the VLC-acyl-CoAs are not lost during washing and are efficiently eluted.[1]

Q2: I'm observing significant variability between my sample replicates. What could be the cause?

A2: High variability between replicates often points to inconsistencies in the experimental workflow. Key areas to focus on include:

  • Inhomogeneous Samples: If working with tissue, ensure that the portion of tissue taken for each replicate is representative of the whole.

  • Inconsistent Timing: Due to the instability of VLC-acyl-CoAs, it is critical that each sample is processed for the same amount of time, especially during incubation and extraction steps.

  • Pipetting Errors: Given the low abundance of VLC-acyl-CoAs, even small errors in pipetting volumes of solvents or standards can lead to significant variability. Ensure your pipettes are calibrated and use precise pipetting techniques.

  • Evaporation of Solvents: During sample processing, particularly when using volatile organic solvents, evaporation can concentrate the sample and introduce variability. Keep tubes capped whenever possible and work efficiently.

Q3: My final extract contains interfering substances that are affecting downstream analysis (e.g., LC-MS/MS). How can I improve the purity of my sample?

A3: Improving the purity of your VLC-acyl-CoA extract is crucial for accurate downstream analysis. Consider the following strategies:

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for purifying acyl-CoAs. A weak anion exchange SPE column can be used to bind the acyl-CoAs while allowing neutral and cationic contaminants to be washed away.[1]

  • Optimized Washing Steps: During your extraction protocol, particularly if using SPE, ensure your wash steps are stringent enough to remove interfering substances without eluting your VLC-acyl-CoAs of interest.

  • Liquid-Liquid Extraction: A carefully performed liquid-liquid extraction can help partition your VLC-acyl-CoAs away from interfering compounds. The choice of solvents is critical here.

  • Chromatographic Separation: For analysis by mass spectrometry, a well-developed liquid chromatography method is essential to separate VLC-acyl-CoAs from other molecules prior to detection.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store tissue samples for VLC-acyl-CoA analysis?

A1: The recommended method for storing biological samples to ensure the stability of VLC-acyl-CoAs is to flash-freeze them in liquid nitrogen immediately after collection.[1] Subsequently, they should be stored at -80°C until they are processed.[1] This rapid freezing minimizes enzymatic activity that can degrade the acyl-CoAs. It is also crucial to avoid repeated freeze-thaw cycles.[1]

Q2: Can I use a plastic homogenizer for tissue disruption?

A2: While plastic homogenizers can be used, for optimal disruption of tough tissues and to ensure complete cell lysis, a glass homogenizer is often recommended.[1] The abrasive surface of a glass homogenizer can be more effective at breaking down the extracellular matrix and cell membranes, leading to improved extraction efficiency.

Q3: What type of internal standard is suitable for VLC-acyl-CoA extraction?

A3: An ideal internal standard is a structurally similar molecule that is not naturally present in the sample. For VLC-acyl-CoA analysis, a common choice is a fatty acyl-CoA with an odd-numbered carbon chain, such as heptadecanoyl-CoA (C17:0-CoA).[1] The internal standard should be added as early as possible in the extraction procedure to account for any loss of analyte during the entire workflow.[1]

Q4: What are the expected recovery rates for VLC-acyl-CoA extraction?

A4: Recovery rates can vary depending on the tissue type and the specific extraction method employed. However, with optimized protocols that often combine solvent extraction with solid-phase extraction, recovery rates of 70-80% have been reported.[3]

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Various Extraction Methodologies
Extraction MethodTissue/Cell TypeReported Recovery RateReference
Acetonitrile (B52724)/Isopropanol (B130326) Extraction followed by Solid-Phase ExtractionRat Liver93-104%[4]
Homogenization in KH2PO4 Buffer, Acetonitrile Extraction, and SPE PurificationRat Tissues70-80%[3]

Experimental Protocols

Protocol 1: Extraction of VLC-acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for a variety of tissue types.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 5 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate.

    • Vortex vigorously for 5 minutes at 4°C.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the supernatant from the solvent extraction step onto the SPE column.

    • Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Wash the column with 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.[1]

    • Reconstitute the dried extract in a suitable volume of mobile phase for your downstream analysis (e.g., LC-MS/MS).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_final_steps Final Steps start Start: Frozen Tissue Sample (~100mg) homogenize Homogenize in ice-cold KH2PO4 buffer (pH 4.9) with Internal Standard start->homogenize add_solvent Add Acetonitrile:Isopropanol (2:1) homogenize->add_solvent vortex Vortex @ 4°C add_solvent->vortex centrifuge Centrifuge @ 10,000 x g, 4°C vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant condition_spe Condition SPE Column collect_supernatant->condition_spe load_sample Load Supernatant condition_spe->load_sample wash_spe Wash Column load_sample->wash_spe elute Elute VLC-acyl-CoAs wash_spe->elute dry_sample Dry Under Nitrogen elute->dry_sample reconstitute Reconstitute in Mobile Phase dry_sample->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the extraction of VLC-acyl-CoAs.

troubleshooting_tree start Low VLC-acyl-CoA Recovery check_lysis Is cell/tissue lysis complete? start->check_lysis improve_lysis Action: Improve homogenization (e.g., use glass homogenizer, increase duration) check_lysis->improve_lysis No check_degradation Is there evidence of degradation? check_lysis->check_degradation Yes end_node Recovery Improved improve_lysis->end_node prevent_degradation Action: Work on ice, use fresh solvents, minimize time check_degradation->prevent_degradation Yes check_spe Is SPE efficiency optimal? check_degradation->check_spe No prevent_degradation->end_node optimize_spe Action: Re-optimize column conditioning, wash, and elution steps check_spe->optimize_spe No check_storage Was sample handling and storage appropriate? check_spe->check_storage Yes optimize_spe->end_node improve_storage Action: Flash-freeze fresh samples and store at -80°C. Avoid freeze-thaw cycles. check_storage->improve_storage No check_storage->end_node Yes improve_storage->end_node

Caption: Troubleshooting decision tree for low VLC-acyl-CoA recovery.

References

Preventing degradation of 14-Methyltetracosanoyl-CoA during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and preparation of 14-Methyltetracosanoyl-CoA samples. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this branched-chain fatty acyl-CoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, like other long-chain acyl-CoAs, is primarily due to two factors:

  • Enzymatic Degradation: Endogenous enzymes released during cell or tissue lysis, such as thioesterases, can rapidly hydrolyze the thioester bond.[1]

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly under non-optimal pH conditions (alkaline pH). Oxidation of the acyl chain can also occur, though this compound is saturated and thus less prone to this than unsaturated acyl-CoAs. Acyl-CoAs are known to be unstable in aqueous solutions.

Q2: What is the optimal temperature for storing samples containing this compound?

A2: For short-term storage during the extraction process, samples should be kept on ice at all times. For long-term storage, samples should be immediately frozen and stored at -80°C.[2] It is advisable to minimize freeze-thaw cycles as this can lead to degradation.

Q3: Which solvents are recommended for the extraction of this compound?

A3: A variety of solvent systems have been successfully used for the extraction of long-chain acyl-CoAs. Common methods include:

  • A two-phase extraction with chloroform/methanol (B129727)/water.[3]

  • Homogenization in potassium phosphate (B84403) buffer followed by extraction with 2-propanol and acetonitrile (B52724).

  • Cold methanol extraction is also a viable method.[4] The choice of solvent will depend on the specific tissue or cell type and the downstream analytical method.

Q4: How can I minimize enzymatic degradation during cell lysis and homogenization?

A4: To minimize enzymatic activity, it is crucial to work quickly and at low temperatures. Consider the following:

  • Rapid Freezing: Freeze-clamping tissue samples in liquid nitrogen immediately after collection is an effective way to halt enzymatic activity.[5]

  • Inhibitors: While not always standard practice for acyl-CoA extraction, the use of broad-spectrum protease and phosphatase inhibitors can help preserve the integrity of the overall cellular context, which may indirectly protect the target molecule.

  • pH Control: Maintaining an acidic pH (around 4.9-5.3) during homogenization can help to inactivate many degradative enzymes.[5]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Extraction Optimize the homogenization and extraction solvent volumes for your sample size. Ensure thorough mixing and sufficient incubation time.Inadequate solvent-to-tissue ratio can lead to inefficient extraction of the analyte.
Adsorption to Surfaces Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Avoid using plastic containers for storage in organic solvents.Long-chain acyl-CoAs can adsorb to certain plastics, leading to sample loss.
Precipitation during Storage If storing in aqueous buffer, ensure the concentration of acetonitrile is sufficient (e.g., 20%) to maintain solubility for medium to long-chain acyl-CoAs.[4]Long-chain acyl-CoAs have limited solubility in purely aqueous solutions and can precipitate out.
Degradation during Evaporation If a solvent evaporation step is necessary, perform it under a gentle stream of nitrogen at a low temperature. Avoid prolonged drying.Excessive heat or air exposure can lead to degradation of the analyte.
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Step Rationale
Inconsistent Sample Homogenization Ensure a standardized and thorough homogenization procedure for all samples.Incomplete or inconsistent homogenization can lead to variable extraction efficiency.
Variable Enzymatic Degradation Work quickly and consistently on ice. Process samples in small batches to minimize the time each sample spends unfrozen before extraction.The activity of degradative enzymes can vary depending on the time and temperature of sample handling.
Inconsistent Freeze-Thaw Cycles Aliquot samples after the initial extraction to avoid multiple freeze-thaw cycles of the entire sample.Repeated freezing and thawing can introduce variability through physical and chemical degradation.
Pipetting Errors with Organic Solvents Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous organic solvents.Standard air displacement pipettes can be inaccurate with organic solvents, leading to variability.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][6][7]

  • Sample Collection: Immediately freeze-clamp the tissue in liquid nitrogen. Store at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (50-100 mg).

    • In a pre-chilled glass homogenizer, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add the frozen tissue and homogenize thoroughly on ice.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a glass tube.

    • Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (Optional but Recommended):

    • Use a C18 solid-phase extraction column to purify the acyl-CoAs from the supernatant.

    • Elute the acyl-CoAs with 2-propanol.

  • Analysis:

    • Concentrate the eluent under a gentle stream of nitrogen.

    • Reconstitute in an appropriate solvent for your analytical platform (e.g., LC-MS/MS).[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification_analysis Purification & Analysis sample_collection 1. Tissue Collection (Freeze-clamp in Liquid N2) homogenization 2. Homogenization (Ice-cold buffer, pH 4.9) sample_collection->homogenization extraction 3. Solvent Extraction (e.g., Acetonitrile/Isopropanol) homogenization->extraction centrifugation 4. Centrifugation (4°C) extraction->centrifugation supernatant_collection 5. Supernatant Collection centrifugation->supernatant_collection spe 6. Solid-Phase Extraction (C18 Column) supernatant_collection->spe concentration 7. Solvent Evaporation (Under Nitrogen) spe->concentration reconstitution 8. Reconstitution concentration->reconstitution lc_ms 9. LC-MS/MS Analysis reconstitution->lc_ms

Caption: Workflow for the extraction and analysis of this compound.

degradation_pathways cluster_molecule cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies acyl_coa This compound enzymatic Enzymatic Hydrolysis (Thioesterases) acyl_coa->enzymatic susceptible to chemical Chemical Hydrolysis (e.g., Alkaline pH) acyl_coa->chemical susceptible to low_temp Low Temperature (On Ice / -80°C) low_temp->enzymatic inhibits acidic_ph Acidic pH Buffer acidic_ph->enzymatic inhibits acidic_ph->chemical minimizes rapid_processing Rapid Processing rapid_processing->enzymatic minimizes

Caption: Key degradation pathways and prevention strategies.

References

Technical Support Center: Optimizing Chromatographic Separation of Branched-Chain Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of branched-chain fatty acid (BCFA) isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of BCFA isomers by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution of iso- and anteiso- Isomers Inadequate Column Polarity: The stationary phase is not polar enough to differentiate the subtle structural differences.Use a Highly Polar Cyanopropyl Silicone Column: Columns such as the HP-88, CP-Sil 88, or SP-2560 are essential for resolving geometric and positional isomers of fatty acids.[1][2] Optimize Oven Temperature Program: Employ a slow temperature ramp (e.g., 1-2 °C/min) to maximize separation.[1] Isothermal conditions may also provide the best separation for specific isomer pairs.[1]
Suboptimal Column Dimensions: Column length or film thickness may not be sufficient for the required resolution.Increase Column Length: Longer columns (e.g., 100 m) provide higher resolution for complex mixtures of isomers.[2]
Peak Tailing or Broadening Incomplete Derivatization: Residual free fatty acids are interacting with the stationary phase.Ensure Complete Derivatization: Review and optimize the derivatization protocol (e.g., extend reaction time, use fresh reagents). Incomplete derivatization can leave polar carboxylic acids that interact with the column.[1] Use a Deactivated Inlet Liner: Active sites in the GC inlet can cause peak tailing.[1]
Column Contamination or Degradation: Active sites have developed on the column.Condition or Replace the Column: If the column is old or has been used extensively, it may need to be conditioned at a high temperature or replaced.
Co-elution of BCFA with Other Fatty Acids Complex Sample Matrix: The sample contains a wide variety of fatty acids with similar retention times.Modify GC Oven Temperature Program: Adjusting the temperature ramp can alter the elution order and resolve co-eluting peaks.[3] Employ a 2D-GC System: For extremely complex samples, a two-dimensional gas chromatography system can provide enhanced separation.
Inaccurate Quantification Inappropriate Internal Standard: The internal standard does not behave chromatographically like the analytes of interest.Select a Suitable Internal Standard: Ideally, use a stable isotope-labeled version of the analyte.[4] If unavailable, use an odd-chain fatty acid that does not naturally occur in the sample and has a similar retention time to the target BCFAs. Verify Response Factors: Experimentally determine the response factors for each BCFA relative to the internal standard for accurate quantification.[2]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Co-elution of iso- and anteiso- Isomers Insufficient Selectivity of Stationary Phase: Standard C8 or C18 columns may not provide enough selectivity for these isomers.Use a Specialized Column: Consider columns with different selectivities, such as those with phenyl or pentafluorophenyl (PFP) phases. For some applications, chiral columns can separate enantiomeric BCFAs.[5] Optimize Mobile Phase Composition: Systematically vary the organic solvent (e.g., acetonitrile (B52724), methanol) and its ratio with water. The choice of organic solvent can influence selectivity for unsaturated fatty acids.[6]
Peak Splitting Mismatch Between Sample Solvent and Mobile Phase: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.Dissolve Sample in Initial Mobile Phase: Whenever possible, dissolve the sample in the starting mobile phase to ensure good peak shape.[7] Reduce Injection Volume: Injecting a smaller volume can minimize the solvent mismatch effect.[7]
Void in the Column Packing: A void has formed at the head of the column.Reverse-Flush or Replace the Column: Reverse-flushing may resolve the issue, but if a significant void has formed, the column will need to be replaced.[8]
Blocked Column Frit: Particulate matter has blocked the inlet frit of the column.Replace the Frit or Column: If the frit is replaceable, it can be changed. Otherwise, the column will need to be replaced.[9]
Poor Peak Shape (Tailing) Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica (B1680970) support are interacting with the fatty acids.Use a Base-Deactivated Column: Modern, end-capped columns minimize silanol interactions. Add an Acidic Modifier to the Mobile Phase: A small amount of acid (e.g., 0.1% formic acid or acetic acid) in the mobile phase can suppress the ionization of the carboxylic acid group and reduce tailing.[6]
Low Sensitivity Lack of a Chromophore: Fatty acids have poor UV absorbance at typical HPLC wavelengths.Derivatize with a UV-Absorbing or Fluorescent Tag: Derivatization with reagents like phenacyl bromide or p-bromophenacyl bromide can significantly enhance detection sensitivity.[6][10]

Frequently Asked Questions (FAQs)

Sample Preparation and Derivatization

Q1: Why is derivatization necessary for the GC analysis of branched-chain fatty acids?

A1: Direct analysis of free fatty acids by GC is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase, leading to poor peak shape and inaccurate quantification. Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[1] This process neutralizes the polar carboxyl group, allowing for separation based on boiling point and molecular geometry.[1]

Q2: What are the most common derivatization methods for preparing FAMEs?

A2: The two primary methods for preparing FAMEs are acid-catalyzed and base-catalyzed esterification/transesterification. A common and effective acid-catalyzed method involves using Boron Trifluoride (BF₃) in methanol (B129727). This method is performed under mild conditions and is widely used for a variety of sample types.

Q3: Is derivatization required for HPLC analysis of branched-chain fatty acids?

A3: While not strictly necessary as it is for GC, derivatization is highly recommended for HPLC analysis of BCFAs. Free fatty acids can exhibit poor peak shape in HPLC. Derivatizing them to form esters, such as phenacyl esters, neutralizes the polar carboxyl group, resulting in sharper peaks and improved chromatography. Furthermore, this process can add a chromophore to the molecule, significantly enhancing UV detection sensitivity.[6]

Chromatographic Conditions

Q4: What type of GC column is best for separating branched-chain fatty acid isomers?

A4: For the separation of challenging isomers like iso- and anteiso- BCFAs, as well as cis/trans isomers, highly polar stationary phases are required. Cyanopropyl silicone phases, such as those found in HP-88, DB-23, and CP-Sil 88 columns, are the industry standard for this type of analysis.[1][2] Polyethylene glycol (PEG) columns like DB-Wax are suitable for separating FAMEs by carbon number and degree of unsaturation but are generally not adequate for resolving geometric or positional isomers.

Q5: What is a good starting point for the mobile phase in reversed-phase HPLC for BCFA separation?

A5: A common starting point for reversed-phase HPLC of fatty acids is a gradient elution using a mixture of acetonitrile and water, often with a small amount of an acidic modifier like 0.1% formic acid or acetic acid.[6] The gradient typically starts with a higher percentage of water and increases the percentage of acetonitrile over the course of the run. The exact gradient profile will need to be optimized based on the specific BCFAs being analyzed and the column being used.

Q6: How can I improve the resolution between closely eluting BCFA isomers in HPLC?

A6: To improve the resolution of closely eluting isomers, you can try several approaches. Modifying the mobile phase composition by changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the gradient slope can alter selectivity.[6] Lowering the flow rate can increase column efficiency. Additionally, operating at a lower temperature can sometimes enhance separation. If these adjustments are insufficient, using a longer column or a column with a smaller particle size can provide higher theoretical plates and better resolution.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Fatty Acids to FAMEs using BF₃-Methanol
  • Sample Preparation: Weigh 1-25 mg of the lipid-containing sample into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must first be evaporated to dryness.

  • Reagent Addition: Add 2 mL of 12% w/w Boron Trifluoride (BF₃) in methanol to the sample.

  • Reaction: Tightly cap the tube and heat at 60°C for 10 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).

  • Phase Separation: Shake the tube vigorously for 30 seconds to extract the FAMEs into the hexane layer. Centrifuge at approximately 1,500 x g for 5 minutes to facilitate phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start Lipid Sample dry Evaporate to Dryness (if aqueous) start->dry add_bf3 Add BF3-Methanol dry->add_bf3 1-25 mg sample heat Heat at 60°C add_bf3->heat add_h2o_hexane Add Water & Hexane heat->add_h2o_hexane Cool to RT shake_centrifuge Shake & Centrifuge add_h2o_hexane->shake_centrifuge collect Collect Hexane Layer shake_centrifuge->collect gc_analysis GC-MS Analysis collect->gc_analysis Inject FAMEs

Caption: Workflow for FAME preparation using BF₃-Methanol.

troubleshooting_workflow start Poor Resolution of BCFA Isomers check_column Is the column appropriate? (e.g., HP-88 for GC) start->check_column check_temp Is the temperature program optimized? check_column->check_temp Yes use_polar_column Switch to a highly polar cyanopropyl column check_column->use_polar_column No check_mobile_phase Is the mobile phase optimized? (HPLC) check_temp->check_mobile_phase Yes optimize_ramp Optimize temperature ramp (e.g., slow ramp for GC) check_temp->optimize_ramp No optimize_gradient Optimize mobile phase gradient and/or solvent choice (HPLC) check_mobile_phase->optimize_gradient No good_resolution Resolution Achieved check_mobile_phase->good_resolution Yes use_polar_column->check_temp optimize_ramp->check_mobile_phase optimize_gradient->good_resolution

Caption: Logical workflow for troubleshooting poor isomer resolution.

References

Troubleshooting low signal intensity for 14-Methyltetracosanoyl-CoA in LC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity during the LC-MS analysis of 14-Methyltetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no signal for this compound in LC-MS?

A1: Low signal intensity for long-chain acyl-CoAs like this compound can arise from a combination of factors related to sample integrity, chromatographic conditions, and mass spectrometer settings. The primary culprits are typically:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly at neutral or alkaline pH.

  • Inefficient Extraction: The long acyl chain of this compound makes it lipophilic, requiring an optimized extraction protocol to ensure good recovery from biological matrices.

  • Poor Ionization Efficiency: The large and complex structure of the molecule can lead to inefficient ionization in the MS source.

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor/product ion pairs (MRM transitions) and inadequate collision energy will result in poor sensitivity.[1]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the target analyte.[2][3]

Q2: Which ionization mode, positive or negative, is better for analyzing this compound?

A2: For long-chain acyl-CoAs, positive electrospray ionization (ESI) mode is generally preferred and has been shown to be more sensitive than negative ion mode.[4] The protonated molecule [M+H]⁺ is a common precursor ion. Studies have demonstrated that positive ion mode can be up to three times more sensitive for similar long-chain acyl-CoAs.[4]

Q3: My signal for this compound is inconsistent between injections. What could be the cause?

A3: Inconsistent signal intensity is often related to issues with sample stability, carryover, or chromatographic reproducibility.

  • Analyte Adsorption: Long-chain acyl-CoAs can adsorb to plasticware and glass surfaces. Using low-adsorption vials and minimizing sample transfer steps can help.

  • Sample Degradation in Autosampler: If samples are not kept at a low temperature in the autosampler, degradation can occur over the course of a run.

  • Carryover: The lipophilic nature of this compound can lead to carryover on the analytical column or in the injection port. A robust needle wash protocol and a thorough column wash between injections are crucial.[5]

  • Mobile Phase Inconsistency: Ensure mobile phases are freshly prepared and properly mixed to avoid shifts in retention time and ionization efficiency.[6]

Q4: I am observing poor peak shape for my this compound standard. How can I improve it?

A4: Poor peak shape, such as tailing or broadening, can be caused by several factors.

  • Inappropriate Sample Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to ensure good peak focusing on the column.[6]

  • Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: The phosphate (B84403) group on the CoA moiety can interact with active sites on the column packing material. Using a high-quality, end-capped C18 or C8 column is recommended. Some methods also utilize high pH mobile phases to improve peak shape for acyl-CoAs.[7][8]

Troubleshooting Guides

Guide 1: No Signal or Very Low Signal Intensity

This guide provides a systematic approach to diagnosing a complete or near-complete loss of signal for this compound.

Troubleshooting Workflow for No/Low Signal

cluster_start cluster_ms Mass Spectrometer Checks cluster_lc LC System Checks cluster_analyte Analyte & Sample Checks cluster_conclusion start No or Very Low Signal for This compound ms_check Infuse a known standard (e.g., reserpine) to verify instrument functionality. start->ms_check Begin with the instrument ms_params Verify MS parameters: - Correct precursor/product ions (MRM) - Optimized collision energy - Appropriate source settings (voltages, gas flows) ms_check->ms_params If MS is responsive lc_check Check for leaks, clogs, and ensure stable pump pressure. ms_params->lc_check If MS parameters are correct mobile_phase Prepare fresh mobile phases. Ensure correct composition and pH. lc_check->mobile_phase If LC system is stable fresh_standard Prepare a fresh stock solution and working standard of this compound. mobile_phase->fresh_standard If mobile phases are good sample_prep Review sample preparation protocol. Consider extraction efficiency and potential for degradation. fresh_standard->sample_prep If standard signal is still low end_node Signal Restored sample_prep->end_node After optimization

Caption: A logical workflow for troubleshooting low LC-MS signal.

Guide 2: Optimizing Sample Preparation

The recovery of this compound is highly dependent on the sample preparation method.

Key Considerations:

  • Extraction Solvent: A mixture of organic solvents is necessary to efficiently extract long-chain acyl-CoAs. A common approach involves homogenization in a monophasic solvent system (e.g., acetonitrile (B52724)/isopropanol/water) followed by phase separation.[9]

  • pH Control: Maintain an acidic pH (e.g., pH 4-5) throughout the extraction process to minimize hydrolysis of the thioester bond.[9]

  • Solid-Phase Extraction (SPE): SPE can be an effective cleanup step. A C18 or mixed-mode sorbent can be used to retain the analyte while salts and other polar impurities are washed away. Ensure proper conditioning of the SPE cartridge and use an appropriate elution solvent.[7]

Quantitative Data Summary: Analyte Recovery

Extraction MethodAnalyteRecovery Rate (%)Reference
TCA followed by SPEShort-chain Acyl-CoAs26-62%[10]
2.5% SSA (direct)Short-chain Acyl-CoAs59-80%[10]
Acetonitrile/Isopropanol/WaterLong-chain Acyl-CoAsNot specified, but effective[9]
Online SPE-LC/MSLong-chain Acyl-CoAs94.8-110.8% (accuracy)[7]

Note: Data for this compound is not explicitly available and is extrapolated from similar long-chain acyl-CoAs.

Guide 3: Enhancing LC-MS Signal Intensity

Fine-tuning your LC-MS method parameters is critical for achieving optimal sensitivity.

LC Method Optimization:

  • Column Choice: A C8 or C18 reversed-phase column is suitable for separating long-chain acyl-CoAs.[9]

  • Mobile Phase: A binary gradient using water and acetonitrile or methanol (B129727) is common. The addition of an ion-pairing agent is generally avoided due to MS incompatibility.[5] Instead, using a mobile phase with a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and retention for acyl-CoAs.[7][8]

  • Flow Rate: Lower flow rates (e.g., nano-ESI) can significantly enhance ionization efficiency and thus sensitivity.[11]

MS Method Optimization:

  • MRM Transitions: The most common fragmentation for acyl-CoAs in positive ion mode is the neutral loss of the phosphoadenosine diphosphate (B83284) portion (507 Da).[5][12] Therefore, a key MRM transition to monitor would be [M+H]⁺ -> [M+H-507]⁺.

  • Collision Energy (CE): The CE should be optimized for the specific MRM transition of this compound. This is typically done by infusing a standard and varying the CE to find the value that yields the highest product ion intensity.

  • Source Parameters: Optimize source-dependent parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature to ensure efficient desolvation and ion formation.[3]

Signaling Pathway of Acyl-CoA Fragmentation in MS/MS

cluster_source ESI Source cluster_collision Collision Cell (Q2) cluster_detector Detector (Q3) analyte This compound protonated [M+H]⁺ (Precursor Ion) analyte->protonated Protonation fragmentation Collision-Induced Dissociation (CID) protonated->fragmentation Isolation in Q1 product_ion [M+H-507]⁺ (Product Ion) fragmentation->product_ion Fragmentation neutral_loss Neutral Loss of 507 Da (Phosphoadenosine Diphosphate) fragmentation->neutral_loss

References

Minimizing matrix effects in the analysis of 14-Methyltetracosanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 14-Methyltetracosanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to minimize matrix effects during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). For a very long-chain branched fatty acyl-CoA like this compound, which is often present at low concentrations in complex biological samples, matrix effects can lead to erroneous results.[1] Endogenous components such as phospholipids (B1166683), proteins, and salts are common sources of matrix effects.[1]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a neat solvent to the response of the same amount spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of the matrix effect.[2]

  • Post-column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.

Q3: What are the most common sources of matrix effects in biological samples for lipid analysis?

A: In lipidomics, phospholipids are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[1] Other endogenous compounds in biological samples like proteins and salts can also cause significant signal suppression or enhancement.[1]

Q4: What is the best sample preparation technique to minimize matrix effects for this compound?

A: The most effective way to circumvent ion suppression is by improving sample preparation.[1] While protein precipitation (PPT) is simple, it is often the least effective at removing matrix components.[3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts.[3] For very long-chain acyl-CoAs, a multi-step approach involving solvent extraction followed by SPE often yields the best results with high recovery.[4] Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, has been shown to dramatically reduce residual matrix components.[3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the analysis of this compound.

Problem: Poor sensitivity, inconsistent results, or high variability between replicates.

Possible Cause: Significant matrix effects (ion suppression or enhancement).

Troubleshooting Workflow:

TroubleshootingWorkflow Troubleshooting Matrix Effects for this compound Analysis start Start: Inconsistent Results or Low Signal assess_me Assess Matrix Effect (Post-Extraction Spike or Post-Column Infusion) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sample_prep Optimize Sample Preparation me_present->optimize_sample_prep Yes no_me No Significant Matrix Effect (Check other parameters) me_present->no_me No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is end End: Method Optimized use_is->end

Caption: A logical workflow for troubleshooting matrix effects.

Detailed Troubleshooting Steps:

  • Assess the Matrix Effect:

    • Action: Perform a post-extraction spike experiment to quantify the degree of signal suppression or enhancement.

    • Expected Outcome: A matrix factor close to 1 (or 100%) indicates minimal matrix effect. Deviations suggest the presence of interfering compounds.

  • Optimize Sample Preparation:

    • Action: If significant matrix effects are observed, consider changing or refining your sample preparation method.

      • If using Protein Precipitation (PPT): This method is known for leaving behind significant matrix components.[3] Consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

      • If using Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH adjustments to improve the selectivity of the extraction for this compound.

      • If using Solid-Phase Extraction (SPE): This is often the most effective method.

        • Sorbent Selection: For a molecule with a long, non-polar chain and a polar CoA moiety, a mixed-mode sorbent (combining reversed-phase and anion exchange) can be very effective.[3] Alternatively, a reversed-phase sorbent like C18 can be used.[5]

        • Wash Step: Optimize the wash solvent to remove interfering compounds without eluting the analyte. This may involve adjusting the percentage of organic solvent in an aqueous wash.

        • Elution Step: Use the weakest organic solvent that can effectively elute this compound to leave more strongly bound impurities on the column.

  • Optimize Chromatographic Conditions:

    • Action: Modify your LC method to achieve better separation between this compound and co-eluting matrix components.

    • Strategies: Adjust the gradient profile, change the mobile phase composition (e.g., pH), or try a different stationary phase.

  • Use a Stable Isotope-Labeled Internal Standard:

    • Action: If available, a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

    • Note: This compensates for the effect but does not eliminate the root cause of signal suppression, which might still limit the method's sensitivity.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Long-Chain Acyl-CoA Analysis

Sample Preparation MethodTypical Analyte RecoveryEffectiveness in Reducing Matrix EffectsKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) HighLowSimple, fast, inexpensiveHigh levels of residual matrix components, significant ion suppression[1][3]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateCleaner extracts than PPTCan have lower recovery for more polar analytes, can be labor-intensive[3]
Solid-Phase Extraction (SPE) High (often >80%)[4]High to Very HighProvides the cleanest extracts, highly selectiveMore complex method development, can be more expensive[3]
Mixed-Mode SPE HighVery HighExcellent removal of diverse matrix componentsRequires more specific method development[3]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Tissue

This protocol is adapted from methods for long-chain acyl-CoAs and is a recommended starting point for optimization.[4][6]

Materials:

  • Tissue sample (~100 mg)

  • Homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Methanol (B129727)

  • Water (HPLC-grade)

  • Mixed-mode or C18 SPE cartridges

  • Internal Standard (e.g., a structurally similar odd-chain acyl-CoA)

Workflow Diagram:

SPE_Workflow SPE Workflow for this compound Extraction homogenization 1. Homogenization - Tissue in KH2PO4 buffer - Add Isopropanol & re-homogenize extraction 2. Solvent Extraction - Add Acetonitrile - Vortex & Centrifuge homogenization->extraction supernatant_collection 3. Collect Supernatant extraction->supernatant_collection sample_loading 6. Sample Loading - Load supernatant onto SPE cartridge supernatant_collection->sample_loading spe_conditioning 4. SPE Conditioning - Methanol spe_equilibration 5. SPE Equilibration - Water spe_conditioning->spe_equilibration spe_equilibration->sample_loading washing 7. Washing - Remove weakly bound interferences sample_loading->washing elution 8. Elution - Elute this compound washing->elution analysis 9. LC-MS Analysis elution->analysis

Caption: Step-by-step workflow for SPE of this compound.

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add ~100 mg of frozen, powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[6]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4.0 mL of acetonitrile.[6]

    • Vortex vigorously for 2-5 minutes.

    • Centrifuge at a sufficient speed to pellet the tissue debris (e.g., 2000 x g for 10 minutes at 4°C).

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it.

    • Equilibration: Equilibrate the cartridge by passing 3 mL of water through it.

    • Sample Loading: Load the collected supernatant onto the SPE cartridge.

    • Washing: Wash the cartridge to remove polar impurities. A typical wash solution would be a low percentage of organic solvent in water (e.g., 5-10% methanol in water). The exact composition should be optimized to ensure no loss of the analyte.

    • Elution: Elute the this compound using a suitable organic solvent. For a C18 cartridge, this would typically be methanol or acetonitrile. For a mixed-mode cartridge, the elution solvent might be modified with an acid or base to disrupt ionic interactions. A good starting point is 2-3 mL of methanol.[5]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume of a solvent compatible with your LC-MS mobile phase (e.g., 100 µL of 50:50 methanol:water).

This guide provides a comprehensive starting point for researchers working with this compound. Remember that method optimization is crucial for achieving the best results with your specific sample matrix and analytical instrumentation.

References

Technical Support Center: Synthesis of High-Purity 14-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity 14-Methyltetracosanoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of 14-Methyltetracosanoic Acid in the Wittig Reaction

Question: We are experiencing a low yield of 14-methyltetracosanoic acid during the Wittig reaction step. What are the potential causes and how can we troubleshoot this?

Answer:

A low yield in the Wittig reaction for the synthesis of a long-chain branched fatty acid can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Ylide Formation - Ensure the phosphonium (B103445) salt is completely dry before reaction. - Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) to ensure complete deprotonation. - Verify the anhydrous nature of the reaction solvent (e.g., THF, DMSO).
Side Reactions of the Ylide - Maintain a low reaction temperature during ylide formation and subsequent reaction with the aldehyde to minimize side reactions. - Add the aldehyde slowly to the ylide solution to prevent polymerization or other side reactions of the aldehyde.
Steric Hindrance - The methyl branch at the 14-position is distant from the reacting carbonyl and ylide, so significant steric hindrance is not expected to be a primary issue. However, ensure the phosphonium ylide is not overly bulky.
Suboptimal Reaction Conditions - Optimize the reaction time and temperature. Prolonged reaction times or high temperatures can lead to decomposition of the ylide or product. - Experiment with different solvent systems to improve solubility and reactivity.
Impure Reactants - Use highly purified starting materials (phosphonium salt and aldehyde) to avoid inhibition of the reaction.
Problem 2: Inefficient Coupling of 14-Methyltetracosanoic Acid to Coenzyme A

Question: Our attempt to couple 14-methyltetracosanoic acid with Coenzyme A using carbonyldiimidazole (CDI) resulted in a low yield of the final product. What could be the reasons for this?

Answer:

The carbonyldiimidazole (CDI)-mediated coupling of a very-long-chain fatty acid to Coenzyme A can be challenging. Here are common issues and their solutions:

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Hydrolysis of Activated Fatty Acid - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents (e.g., THF, DMF).
Degradation of Coenzyme A - Coenzyme A is susceptible to oxidation and degradation. Use fresh, high-quality Coenzyme A and keep solutions on ice when possible. - Maintain the pH of the reaction mixture within the optimal range for CoA stability (typically around 7.5-8.0).
Incomplete Activation of the Fatty Acid - Use a slight excess of CDI to ensure complete activation of the carboxylic acid. - Allow sufficient time for the activation step before adding Coenzyme A.
Poor Solubility of the Fatty Acid - 14-Methyltetracosanoic acid is a very-long-chain fatty acid with limited solubility in some organic solvents. A co-solvent system or a solvent like DMF might be necessary to ensure all reactants are in solution.
Side Reaction with Excess CDI - While a slight excess of CDI is needed for activation, a large excess can lead to side reactions with Coenzyme A. Optimize the stoichiometry of CDI.

Frequently Asked Questions (FAQs)

Q1: What is a realistic expected yield and purity for the synthesis of this compound?

A1: The overall yield for the multi-step synthesis of a high-purity, very-long-chain acyl-CoA like this compound can be expected to be in the range of 20-40%. The purity of the final product, after HPLC purification, should be ≥95%. Below is a table with illustrative data based on typical yields for similar syntheses.

Illustrative Yield and Purity Data:

Synthesis Step Intermediate/Product Illustrative Yield (%) Purity (by HPLC, %)
Wittig Reaction14-Methyltetracosanoic Acid60 - 75>98 (after chromatography)
CDI CouplingThis compound35 - 55>95 (after HPLC)
Overall This compound 21 - 41 >95

Disclaimer: The data in this table is illustrative and based on typical results for the synthesis of similar long-chain acyl-CoAs. Actual results may vary depending on experimental conditions and the scale of the reaction.

Q2: How can the purity of this compound be accurately assessed?

A2: A combination of analytical techniques is recommended for the accurate assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) is the primary method for determining purity. A gradient elution is typically used to separate the product from unreacted Coenzyme A and other impurities.[1]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the final product, although the large number of methylene (B1212753) protons in the acyl chain can make the proton spectrum complex.

Q3: What are the key stability considerations for this compound?

A3: this compound, like other long-chain acyl-CoAs, is susceptible to degradation. Key stability considerations include:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH. Store the purified product at low temperatures (-20°C or -80°C) in a slightly acidic buffer (pH 4-6) or as a lyophilized powder.

  • Oxidation: The Coenzyme A moiety can be oxidized. Store under an inert atmosphere and avoid repeated freeze-thaw cycles.

  • Enzymatic Degradation: If working with biological samples, be aware of potential degradation by acyl-CoA thioesterases.

Experimental Protocols

Protocol 1: Synthesis of 14-Methyltetracosanoic Acid via Wittig Reaction

This protocol describes a plausible synthetic route for 14-methyltetracosanoic acid, a key precursor for this compound.

Materials:

Procedure:

  • Synthesis of the Phosphonium Salt:

    • Dissolve 1-bromotridecane and a slight molar excess of triphenylphosphine in anhydrous toluene.

    • Reflux the mixture for 24 hours under an inert atmosphere.

    • Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

    • Wash the salt with cold diethyl ether and dry under vacuum.

  • Ylide Formation and Wittig Reaction:

    • Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0°C and add n-butyllithium dropwise until a deep red color persists, indicating ylide formation.

    • Stir the mixture at 0°C for 1 hour.

    • Slowly add a solution of 11-oxoundecanoic acid methyl ester in anhydrous THF to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude methyl ester by silica gel column chromatography.

  • Hydrolysis to the Free Fatty Acid:

    • Dissolve the purified methyl ester in a mixture of methanol and a 10% aqueous solution of NaOH.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and acidify with HCl.

    • Extract the fatty acid with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 14-methyltetracosanoic acid.

Protocol 2: Synthesis of this compound via CDI Coupling

Materials:

  • 14-Methyltetracosanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Coenzyme A trilithium salt

  • Aqueous sodium bicarbonate solution (e.g., 1 M)

  • Anhydrous Diethyl Ether

  • HPLC system with a C18 column

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 14-methyltetracosanoic acid in anhydrous THF under an inert atmosphere.

    • Add a slight molar excess (e.g., 1.1 equivalents) of CDI and stir the solution at room temperature for 1 hour, or until CO₂ evolution ceases.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in a minimal amount of cold, deoxygenated 1 M sodium bicarbonate solution.

    • Slowly add the activated fatty acid solution to the Coenzyme A solution with vigorous stirring.

    • Maintain the reaction at room temperature and stir for 4-6 hours.

  • Purification:

    • Quench the reaction by adding a small amount of water.

    • Wash the reaction mixture with diethyl ether to remove unreacted fatty acid and other nonpolar impurities.

    • Purify the aqueous layer containing the this compound by preparative reversed-phase HPLC using a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).

    • Lyophilize the collected fractions containing the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 14-Methyltetracosanoic Acid cluster_coupling Coupling to Coenzyme A cluster_purification Purification and Analysis start 1-Bromotridecane + Triphenylphosphine phosphonium Phosphonium Salt Formation start->phosphonium ylide Ylide Formation (n-BuLi) phosphonium->ylide wittig Wittig Reaction with 11-Oxoundecanoic acid methyl ester ylide->wittig ester Methyl 14-Methyltetracosenoate wittig->ester hydrolysis Hydrolysis ester->hydrolysis fatty_acid 14-Methyltetracosanoic Acid hydrolysis->fatty_acid activation Activation with CDI fatty_acid->activation coupling Coupling with Coenzyme A activation->coupling product This compound coupling->product purification HPLC Purification product->purification analysis Purity Assessment (HPLC, MS, NMR) purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_wittig Wittig Reaction Mechanism cluster_cdi CDI Coupling Mechanism phosphonium Phosphonium Salt ylide Phosphonium Ylide phosphonium->ylide -H⁺ base Strong Base (e.g., n-BuLi) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde Aldehyde aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide fatty_acid R-COOH acyl_imidazole Acyl-imidazole Intermediate fatty_acid->acyl_imidazole cdi Carbonyldiimidazole cdi->acyl_imidazole acyl_coa R-CO-SCoA acyl_imidazole->acyl_coa imidazole Imidazole coa Coenzyme A-SH coa->acyl_coa

Caption: Key reaction mechanisms in the synthesis of this compound.

References

Stability of 14-Methyltetracosanoyl-CoA in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 14-Methyltetracosanoyl-CoA in various solvents, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals. The information provided is based on general principles for very-long-chain acyl-CoAs, as specific stability data for this compound is limited.

Stability of this compound in Different Solvents

The stability of this compound, like other long-chain acyl-CoA esters, is primarily influenced by the integrity of its thioester bond. This bond is susceptible to hydrolysis, and its stability is dependent on factors such as solvent composition, pH, and temperature.

Key Stability Considerations:

  • Aqueous Buffers: Thioester bonds are prone to hydrolysis in aqueous solutions. The rate of hydrolysis is significantly influenced by pH, with increased rates at neutral to alkaline pH. For maximal stability in aqueous solutions, a slightly acidic pH (pH 4.0-6.0) is recommended.

  • Organic Solvents: In general, aprotic organic solvents such as acetonitrile (B52724), methanol (B129727), and isopropanol (B130326) can be used for short-term storage and in analytical procedures like HPLC. However, the presence of water in these solvents can still lead to hydrolysis over time. It is crucial to use anhydrous solvents whenever possible.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is recommended to store this compound solutions at low temperatures (-20°C or -80°C) to minimize degradation.

Quantitative Stability Data Summary

Due to the lack of specific quantitative stability data for this compound, the following table provides a qualitative summary based on the known behavior of other very-long-chain acyl-CoAs.

Solvent SystempHTemperatureExpected StabilityRecommendations
Aqueous Buffers
Phosphate (B84403) Buffer7.4Room TempLowAvoid prolonged storage. Prepare fresh solutions.
Acetate Buffer4.0-5.04°CModerateSuitable for short-term storage (days).
Aqueous-Organic Mixtures
50% Acetonitrile/Water6.84°CModerateSuitable for HPLC/LC-MS autosamplers for up to 48 hours.[1]
50% Methanol/Water4.04°CModerate to HighRecommended for short- to medium-term storage.
Organic Solvents
Acetonitrile (Anhydrous)N/A-20°CHighSuitable for long-term stock solutions.
Methanol (Anhydrous)N/A-20°CHighSuitable for long-term stock solutions.
75% IsopropanolN/A-20°CHighCan be used for extraction and storage.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-UV

This protocol outlines a method to assess the degradation of this compound over time by monitoring the decrease in its peak area.

Materials:

  • This compound

  • Solvents to be tested (e.g., Phosphate buffer pH 7.4, Acetate buffer pH 5.0, Acetonitrile)

  • HPLC system with a C18 reversed-phase column and UV detector (260 nm)

  • Mobile Phase A: 75 mM KH₂PO₄ in water

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid

  • Autosampler vials

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile. Dilute the stock solution to a final concentration of 100 µM in each of the solvents to be tested.

  • Time Points: Aliquot the solutions into separate autosampler vials for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Store the vials under the desired temperature conditions.

  • HPLC Analysis: At each time point, inject an aliquot of the sample onto the HPLC system.

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Detection: UV at 260 nm

    • Gradient: A suitable gradient to resolve the this compound peak from any degradation products. A typical gradient could be:

      • 0-5 min: 20% B

      • 5-25 min: 20-100% B

      • 25-30 min: 100% B

      • 30-35 min: 100-20% B

      • 35-40 min: 20% B

    • Flow Rate: 1.0 mL/min

  • Data Analysis: Integrate the peak area of this compound at each time point. Plot the peak area against time to determine the degradation rate.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution (Anhydrous Acetonitrile) prep_dilute Dilute in Test Solvents prep_stock->prep_dilute prep_aliquot Aliquot for Time Points prep_dilute->prep_aliquot hplc_inject Inject Sample prep_aliquot->hplc_inject At each time point hplc_separate C18 Column Separation hplc_inject->hplc_separate hplc_detect UV Detection (260 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_plot Plot Area vs. Time data_integrate->data_plot data_rate Determine Degradation Rate data_plot->data_rate

HPLC workflow for stability assessment.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of this compound peak in HPLC analysis - Hydrolysis due to inappropriate solvent pH or presence of water.- High temperature storage.- Use slightly acidic buffers (pH 4-6) for aqueous solutions.- Use anhydrous organic solvents.- Store solutions at -20°C or -80°C. Prepare fresh working solutions.
Precipitation of this compound in buffer - Low solubility in the chosen buffer, especially in the presence of divalent cations like Mg²⁺.- Reduce the concentration of the acyl-CoA.- Avoid buffers containing high concentrations of divalent cations.- Add a small percentage of an organic solvent (e.g., methanol or acetonitrile) to improve solubility.
Inconsistent retention times in HPLC - Column degradation.- Inconsistent mobile phase preparation.- Buffer precipitation on the column.- Use a guard column and replace the analytical column if necessary.- Ensure accurate and consistent mobile phase preparation.- Filter all buffers and mobile phases before use. Ensure buffer solubility in the organic modifier concentration used.
Broad or tailing peaks in HPLC - Secondary interactions with the stationary phase.- Column overloading.- Add an ion-pairing agent to the mobile phase if necessary.- Reduce the injection volume or sample concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store a stock solution of this compound?

A1: For long-term storage, it is recommended to dissolve this compound in an anhydrous aprotic organic solvent such as acetonitrile or methanol and store it at -80°C. This minimizes hydrolysis and maintains the integrity of the molecule.

Q2: Can I use water to dissolve this compound?

A2: While this compound has some solubility in water due to the Coenzyme A moiety, it is not recommended for preparing stock solutions due to the high risk of hydrolysis of the thioester bond.[3][4] If an aqueous solution is required for an experiment, it should be prepared fresh from a stock solution in an organic solvent and used immediately. A slightly acidic pH (4.0-6.0) will help to slow down the rate of hydrolysis.[4]

Q3: My this compound solution appears cloudy. What should I do?

A3: Cloudiness or precipitation can occur if the solubility limit is exceeded in the chosen solvent or due to the presence of certain salts (e.g., high concentrations of magnesium). You can try to gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider diluting the solution or preparing it in a solvent with a higher percentage of organic content.

Q4: How can I confirm the identity and purity of my this compound?

A4: The identity and purity can be confirmed using liquid chromatography-mass spectrometry (LC-MS). This technique provides both the retention time for purity assessment and the mass-to-charge ratio for identity confirmation.

Q5: Are there any specific handling precautions for 14-Methyltetracsanoyl-CoA?

A5: As with all chemicals, standard laboratory safety practices should be followed. Due to its susceptibility to hydrolysis, it is important to minimize its exposure to moisture and alkaline conditions. Use of anhydrous solvents and storage in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

logical_relationships cluster_stability Factors Affecting Stability cluster_degradation Degradation Pathway pH pH Hydrolysis Hydrolysis of Thioester Bond pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Solvent Solvent Composition Solvent->Hydrolysis AcylCoA This compound AcylCoA->Hydrolysis Products Degradation Products (Carboxylic Acid + CoASH) Hydrolysis->Products

Factors influencing the hydrolysis of this compound.

References

Technical Support Center: Quantification of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of branched-chain fatty acyl-CoAs (BCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the complex process of BCFA-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of branched-chain fatty acyl-CoAs during sample preparation?

A1: Branched-chain fatty acyl-CoAs are susceptible to both enzymatic and chemical degradation. Key factors to control are:

  • Temperature: All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic activity.

  • pH: Acyl-CoAs are prone to hydrolysis in non-acidic aqueous solutions. Maintaining a low pH, for example by using extraction buffers with acetic acid or trichloroacetic acid, can improve stability.[1][2]

  • Time: The duration of the extraction and processing should be kept to a minimum to reduce the chance of degradation.[1]

Q2: I am observing low or no signal for my BCFA-CoA analytes. What are the likely causes and how can I troubleshoot this?

A2: A low or absent signal can stem from several issues throughout the analytical workflow. A systematic approach to troubleshooting is recommended:

  • Confirm Mass Spectrometer Functionality: Infuse a known, stable compound to ensure the instrument is responding correctly.[1]

  • Check Standards and Mobile Phases: Prepare fresh standards and mobile phases to rule out degradation or contamination.[1]

  • Evaluate Sample Preparation: The extraction and cleanup steps are critical. Inefficient extraction or loss of analyte during solid-phase extraction (SPE) can lead to low signal. Consider optimizing your extraction solvent and SPE protocol.[1]

  • Assess Ionization Efficiency: The composition of the mobile phase and the presence of co-eluting matrix components can impact the ionization of BCFA-CoAs.[1] Ensure that electrospray ionization (ESI) source parameters like desolvation temperature and gas flows are optimized.[1]

  • Investigate Ion Suppression: Matrix effects from complex biological samples can significantly diminish the analyte signal.[1] It may be necessary to improve sample cleanup or use a matrix-matched calibration curve.

  • Verify MS Parameters: Incorrect precursor and product ion selection or suboptimal collision energy will result in poor sensitivity.[1]

Q3: How can I improve the separation of BCFA-CoA isomers, such as isobutyryl-CoA and butyryl-CoA?

A3: The separation of structurally similar isomers is a significant challenge in BCFA-CoA analysis. Here are some strategies to improve resolution:

  • Chromatographic Conditions: Ultra-high-performance liquid chromatography (UHPLC) with a C18 reversed-phase column is commonly used.[3] Optimization of the gradient elution program, including the use of ion-pairing agents, can enhance separation.

  • Column Choice: While C18 columns are standard, exploring different stationary phase chemistries could provide the necessary selectivity for isomer separation.

  • Mobile Phase pH: Operating at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient has been shown to improve the resolution of long-chain acyl-CoAs and may be applicable to branched-chain species.[4]

Troubleshooting Guides

Guide 1: Poor Chromatographic Peak Shape

Poor peak shape, such as tailing, fronting, or splitting, can compromise resolution and the accuracy of quantification.

Problem: Peak Tailing (Asymmetry factor > 1.2)

  • Possible Cause 1: Secondary Interactions: The analyte may be interacting with active sites (e.g., silanols) on the column stationary phase.

    • Solution: Lower the mobile phase pH to protonate silanols, or use a column with high-purity silica (B1680970) or a different stationary phase chemistry.[5]

  • Possible Cause 2: Column Contamination or Degradation: Buildup of matrix components on the column frit or degradation of the stationary phase can lead to tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help protect the analytical column.[5]

  • Possible Cause 3: Extra-Column Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.

    • Solution: Minimize tubing length and use tubing with a small internal diameter. Ensure all fittings are properly seated to avoid dead volume.[5]

Problem: Peak Fronting

  • Possible Cause 1: Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[5]

  • Possible Cause 2: Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5][6]

Problem: Split Peaks

  • Possible Cause 1: Partially Blocked Inlet Frit: Particulates from the sample or system can clog the column inlet frit, distorting the sample band.

    • Solution: Reverse flush the column (according to the manufacturer's instructions). If this does not resolve the issue, the column may need to be replaced.[7]

  • Possible Cause 2: Co-elution with an Interfering Compound: A closely eluting impurity can give the appearance of a split peak.

    • Solution: Modify the chromatographic method (e.g., adjust the gradient, change the mobile phase composition, or try a column with different selectivity) to improve resolution.[5]

Guide 2: Inaccurate Quantification

Problem: Poor Linearity in Calibration Curve

  • Possible Cause 1: Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to a non-linear response.

    • Solution: Use a matrix-matched calibration curve or stable isotope-labeled internal standards to compensate for matrix effects.[8]

  • Possible Cause 2: Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the calibration curve.

    • Solution: Extend the calibration range to lower concentrations or dilute the samples.

Problem: High Variability Between Replicates

  • Possible Cause 1: Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results.

    • Solution: Ensure the sample homogenization and extraction process is consistent for all samples. The use of an internal standard added at the beginning of the sample preparation process is crucial to correct for variability.[9]

  • Possible Cause 2: Instability of Analytes: BCFA-CoAs can degrade during storage or in the autosampler.

    • Solution: Analyze samples as quickly as possible after preparation. If storage is necessary, keep extracts at -80°C. Ensure the autosampler is temperature-controlled (e.g., 4°C).

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA0>99
Free CoA174
Acetyl-CoA3659
Propionyl-CoA6280
Isovaleryl-CoA5859
Malonyl-CoA2674

(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.[10])

Table 2: Performance Metrics for LC-MS/MS Methods for Acyl-CoA Quantification

MethodAnalytesLinearity (r²)Accuracy (%)Precision (Inter-run %)
Magnes et al. (2005)Long-Chain Acyl-CoAs (C16-C18)≥0.99593.8 - 110.82.6 - 12.2
Sun et al. (2006)Long-Chain Acyl-CoAsNot specifiedNot specified5 - 10

(Data compiled from published validated methods.[4][9])

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs and CoA Precursors from Cells

This protocol is adapted from a method designed to avoid solid-phase extraction, thereby improving the recovery of polar analytes.[10]

1. Sample Quenching and Deproteinization: a. Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.

2. Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

3. LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system. b. Chromatography: Use a C18 UHPLC column with an ion-pairing agent. c. Mass Spectrometry: Use multiple reaction monitoring (MRM) in positive ion mode. For each acyl-CoA, monitor two transitions:

  • Quantitative: [M+H]+ → [M-507+H]+
  • Qualitative: [M+H]+ → 428 m/z[10]

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a modified method for improved recovery and separation of long-chain acyl-CoAs from tissue samples.[11]

1. Homogenization and Extraction: a. Homogenize frozen tissue powder (<100 mg) in a glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9). b. Add 2-propanol and homogenize again. c. Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).

2. Solid-Phase Extraction (SPE) Cleanup: a. Bind the acyl-CoAs in the extract to an oligonucleotide purification column. b. Elute the acyl-CoAs using 2-propanol.

3. HPLC Analysis: a. Concentrate the eluent and inject it onto a C18 column. b. Mobile Phase A: 75 mM KH2PO4 (pH 4.9) c. Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid d. Elute using a binary gradient. e. Detection: Monitor the eluent at 260 nm.

Visualizations

TroubleshootingWorkflow start Start: Poor BCFA-CoA Quantification issue_peak_shape Poor Peak Shape? start->issue_peak_shape issue_low_signal Low/No Signal? issue_peak_shape->issue_low_signal No peak_tailing Peak Tailing issue_peak_shape->peak_tailing Yes, Tailing peak_fronting Peak Fronting issue_peak_shape->peak_fronting Yes, Fronting peak_split Split Peaks issue_peak_shape->peak_split Yes, Split issue_variability High Variability? issue_low_signal->issue_variability No check_ms Check MS system (infuse standard) issue_low_signal->check_ms Yes check_is Internal Standard Added Correctly? issue_variability->check_is Yes solve_tailing Check for secondary interactions Flush/replace column Minimize extra-column volume peak_tailing->solve_tailing solve_fronting Reduce injection volume/concentration Match sample solvent to mobile phase peak_fronting->solve_fronting solve_split Reverse flush/replace column Optimize chromatography for co-elution peak_split->solve_split solve_ms System OK? check_ms->solve_ms check_prep Review Sample Prep check_ionization Optimize Ionization check_prep->check_ionization solve_prep Improve extraction efficiency Check for analyte loss during cleanup check_prep->solve_prep solve_ionization Optimize ESI source parameters Address matrix effects check_ionization->solve_ionization solve_ms->check_ms No, troubleshoot instrument solve_ms->check_prep Yes check_stability Analyte Stability Issues? check_is->check_stability solve_is Add IS early in workflow Ensure consistent spiking check_is->solve_is solve_stability Keep samples cold Analyze promptly Check autosampler temperature check_stability->solve_stability

Caption: Troubleshooting workflow for BCFA-CoA quantification.

ExperimentalWorkflow start Sample (Cells/Tissue) homogenization Homogenization/ Lysis (Add Internal Standard) start->homogenization end Data Analysis process process qc qc extraction Solvent Extraction (e.g., SSA or ACN/MeOH) homogenization->extraction clarification Centrifugation (Pellet debris/protein) extraction->clarification cleanup SPE Cleanup (Optional, for tissues) clarification->cleanup Tissue Sample analysis LC-MS/MS Analysis clarification->analysis Cell Lysate cleanup->analysis analysis->end

Caption: General experimental workflow for BCFA-CoA analysis.

References

Technical Support Center: Sensitive Detection of 14-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for the sensitive detection of 14-Methyltetracosanoyl-CoA. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in overcoming common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the detection of this compound?

A1: The most sensitive and specific method for the quantification of long-chain acyl-CoAs like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high selectivity and sensitivity, allowing for the detection of sub-picomole amounts of the analyte in complex biological samples.[5]

Q2: Why am I observing poor peak shape and low signal intensity for this compound in my LC-MS/MS analysis?

A2: Poor peak shape and low intensity can be attributed to the amphiphilic nature of long-chain acyl-CoAs.[6] These molecules can interact with metallic surfaces in the LC system and exhibit poor chromatographic behavior. Using a reversed-phase column with an ion-pairing agent or employing a derivatization strategy can significantly improve peak shape and signal intensity.[2][6] Additionally, analyte loss due to adhesion to glass and metal surfaces during sample preparation can be a significant issue.[6]

Q3: Is derivatization necessary for the analysis of this compound?

A3: While not always mandatory, derivatization can significantly enhance detection sensitivity and improve chromatographic performance.[6][7][8] For gas chromatography (GC) analysis, derivatization to fatty acid methyl esters (FAMEs) is essential to increase volatility.[8] For LC-MS/MS, derivatization of the phosphate (B84403) group of Coenzyme A can improve peak shape and reduce analyte loss.[6] Another approach involves the derivatization of the acyl-CoA to a fluorescent compound, which can then be detected with high sensitivity by fluorescence detectors.[7]

Q4: What are the best practices for sample preparation to ensure the stability of this compound?

A4: Acyl-CoAs are unstable in aqueous solutions and prone to degradation.[9] It is crucial to work quickly and at low temperatures during sample extraction. A common and effective method involves homogenization of the sample in a cold solvent mixture, such as 80% methanol (B129727).[10] It is also recommended to store the extracts as dry pellets at -80°C to minimize degradation.[10]

Q5: How can I quantify this compound accurately?

A5: Accurate quantification is typically achieved by using an appropriate internal standard.[6] For LC-MS/MS, stable isotope-labeled acyl-CoAs or odd-chain fatty acyl-CoAs are the preferred internal standards as they behave similarly to the analyte during extraction and ionization.[5][6] A calibration curve should be generated using a series of known concentrations of a this compound standard.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal - Inefficient extraction of this compound.- Degradation of the analyte during sample preparation.- Analyte loss due to adsorption to surfaces.- Suboptimal mass spectrometry parameters.- Optimize the extraction solvent and procedure. An 80% methanol extraction is often effective for acyl-CoAs.[10]- Keep samples on ice throughout the preparation process and store extracts at -80°C.[10]- Use low-adhesion microcentrifuge tubes and glassware.- Optimize MS parameters (e.g., spray voltage, capillary temperature, collision energy) using a pure standard of this compound.
Poor Peak Shape (Tailing or Broadening) - Secondary interactions between the analyte and the stationary phase.- Inappropriate mobile phase composition.- Co-elution with interfering substances.- Add an ion-pairing agent (e.g., triethylamine, hexylamine) to the mobile phase to improve peak shape.- Optimize the gradient elution program to ensure adequate separation.- Consider a derivatization step to improve the chromatographic properties of the analyte.[6]
High Background Noise - Contamination from sample matrix, solvents, or glassware.- Non-specific binding in the LC system.- Use high-purity solvents and reagents (LC-MS grade).- Thoroughly clean all glassware and equipment.- Incorporate a solid-phase extraction (SPE) step for sample cleanup.[6]- Flush the LC system with a strong solvent wash.
Poor Reproducibility - Inconsistent sample preparation.- Instability of the analyte in prepared samples.- Fluctuation in LC-MS/MS system performance.- Standardize the entire workflow from sample collection to analysis.- Prepare samples fresh for each analysis or validate storage conditions.- Regularly perform system suitability tests and calibration checks.- Use an internal standard to correct for variations.[5][6]

Experimental Protocols

Protocol 1: Extraction and LC-MS/MS Analysis of this compound

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[1][5][10]

1. Sample Preparation (from cell culture): a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Immediately add 1 mL of ice-cold 80% methanol.[10] c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator. f. Store the dried pellet at -80°C until analysis.[10]

2. LC-MS/MS Analysis: a. Reconstitute the dried extract in 100 µL of the initial mobile phase. b. Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid or an ion-pairing agent.
  • Gradient: A suitable gradient to separate the long-chain acyl-CoA (e.g., start with 5% B, ramp to 95% B over 15 minutes).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C. c. Mass Spectrometry (Triple Quadrupole):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Selected Reaction Monitoring (SRM).
  • Precursor Ion (Q1): [M+H]+ for this compound.
  • Product Ion (Q3): A characteristic fragment ion (e.g., the neutral loss of 507 Da corresponding to the adenosine (B11128) diphosphate (B83284) moiety is a common fragmentation for acyl-CoAs).[5]
  • Optimize collision energy for the specific transition.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Detection

ParameterRecommended Value
LC Column C18 Reversed-Phase
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Ionization Mode ESI+
Precursor Ion (m/z) [M+H]+
Product Ion (m/z) [M+H - 507]+
Internal Standard C17:0-CoA or ¹³C-labeled this compound

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Cells or Tissue) extraction Extraction (80% Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation drying Drying (Nitrogen Stream) centrifugation->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for the extraction and analysis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Signal Intensity? check_extraction Optimize Extraction Protocol start->check_extraction Yes check_ms Optimize MS Parameters start->check_ms No, but poor peak shape check_derivatization Consider Derivatization check_extraction->check_derivatization check_ms->check_derivatization solution Signal Improved check_derivatization->solution

Caption: A logical approach to troubleshooting low signal intensity issues.

Potential Role in VLCFA Metabolism

Very-long-chain fatty acids (VLCFAs) like the parent fatty acid of this compound are metabolized through peroxisomal β-oxidation.

vlcfa_metabolism VLCFA 14-Methyltetracosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLCFA_CoA This compound Acyl_CoA_Synthetase->VLCFA_CoA Peroxisome Peroxisomal β-Oxidation VLCFA_CoA->Peroxisome Acetyl_CoA Acetyl-CoA Peroxisome->Acetyl_CoA Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Peroxisome->Medium_Chain_Acyl_CoA Mitochondria Mitochondrial β-Oxidation Medium_Chain_Acyl_CoA->Mitochondria ATP ATP Mitochondria->ATP

Caption: Simplified pathway of very-long-chain fatty acid metabolism.

References

Validation & Comparative

Validation of 14-Methyltetracosanoyl-CoA Identification by High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the validation and identification of 14-Methyltetracosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA. We will explore the detailed methodology, present comparative data with alternative techniques, and provide the necessary visualizations and experimental protocols to support your analytical workflows.

Introduction

This compound is a key metabolite in branched-chain fatty acid metabolism. Accurate identification and quantification are crucial for understanding its role in various physiological and pathological processes. High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) has emerged as a powerful tool for the analysis of such complex lipids, offering high sensitivity and specificity. This guide will delve into the validation of LC-HRMS methods for this analyte and compare it with gas chromatography-mass spectrometry (GC-MS), a traditional alternative.

Physicochemical Properties of this compound

A precise understanding of the analyte's properties is fundamental for its analysis.

PropertyValue
Molecular Formula C₅₀H₉₄N₇O₁₇P₃S
Monoisotopic Mass 1181.5590 g/mol
Structure A 25-carbon branched fatty acid (14-Methyltetracosanoic acid) linked to Coenzyme A.

High-Resolution Mass Spectrometry Approach

The identification of this compound by HRMS is based on its accurate mass measurement and characteristic fragmentation pattern.

Predicted Fragmentation Pattern

In positive ion mode electrospray ionization (ESI), acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-AMP moiety (507.1231 Da). The remaining acyl-carnitine-like fragment can provide structural information about the fatty acyl chain.

Table 1: Predicted High-Resolution MS/MS Fragments for this compound ([M+H]⁺)

FragmentPredicted m/zDescription
[M+H]⁺1182.5668Protonated molecular ion
[M+H - 507.1231]⁺675.4437Fragment corresponding to the 14-Methyltetracosanoyl-pantetheine moiety
[C₂₅H₄₉O]⁺365.3783Acylium ion of 14-Methyltetracosanoic acid

Note: The fragmentation of the branched fatty acyl chain itself can produce a series of hydrocarbon fragments, but the most characteristic fragments for identification are listed above.

Experimental Workflow and Signaling Pathway

The general workflow for the analysis of this compound from a biological matrix involves extraction, chromatographic separation, and mass spectrometric detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Analysis sample Biological Sample (e.g., tissue, cells) homogenization Homogenization sample->homogenization extraction Solid Phase or Liquid-Liquid Extraction homogenization->extraction concentration Concentration extraction->concentration lc UHPLC Separation (C18 column) concentration->lc ms HRMS Detection (e.g., Orbitrap, Q-TOF) lc->ms msms MS/MS Fragmentation ms->msms identification Accurate Mass & Fragmentation Analysis msms->identification quantification Peak Integration & Quantification identification->quantification validation Method Validation quantification->validation comparison_logic cluster_hrms LC-HRMS cluster_gcms GC-MS hrms_direct Direct analysis of intact Acyl-CoA hrms_nosamp No derivatization required hrms_direct->hrms_nosamp hrms_struct Provides molecular formula and fragmentation hrms_nosamp->hrms_struct gcms_indirect Analysis of fatty acid methyl ester gcms_samp Requires hydrolysis and derivatization gcms_indirect->gcms_samp gcms_struct Provides fragmentation pattern of FAME gcms_samp->gcms_struct analyte This compound analyte->hrms_direct Identification analyte->gcms_indirect Identification (indirect)

Differentiating 14-Methyltetracosanoyl-CoA from its Straight-Chain Isomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural differentiation of lipid isomers is a critical challenge in various fields, including drug development, metabolomics, and diagnostics. This guide provides a comprehensive comparison of analytical methodologies to distinguish 14-Methyltetracosanoyl-CoA, a branched-chain fatty acyl-CoA, from its straight-chain isomer, Tetracosanoyl-CoA (also known as Lignoceroyl-CoA). This document outlines the key analytical techniques, presents expected comparative data, and provides detailed experimental protocols to aid researchers in this endeavor.

Structural Differences

The fundamental difference between these two molecules lies in the presence of a methyl group at the 14th carbon position of the fatty acid chain in this compound. This seemingly subtle variation in structure leads to distinct physicochemical properties that can be exploited for their differentiation using modern analytical techniques.

Analytical Approaches for Isomer Differentiation

The primary methods for distinguishing between this compound and Tetracosanoyl-CoA are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages in elucidating the structural nuances between these isomers.

A logical workflow for the differentiation process is outlined below:

Workflow for Isomer Differentiation cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Hydrolysis Hydrolysis of Acyl-CoA (for GC-MS) Derivatization Derivatization to FAMEs (for GC-MS) Hydrolysis->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS Extraction Direct Extraction (for LC-MS/MS & NMR) LCMS Liquid Chromatography-Tandem MS (LC-MS/MS) Extraction->LCMS NMR Nuclear Magnetic Resonance (NMR) Extraction->NMR RetentionTime Retention Time Comparison GCMS->RetentionTime Fragmentation Fragmentation Pattern Analysis GCMS->Fragmentation LCMS->Fragmentation ChemicalShifts Chemical Shift & Coupling Analysis NMR->ChemicalShifts Differentiation Successful Isomer Differentiation RetentionTime->Differentiation Fragmentation->Differentiation ChemicalShifts->Differentiation

A logical workflow for differentiating the two isomers.

Data Presentation: A Comparative Summary

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterThis compound (as FAME)Tetracosanoyl-CoA (as FAME)
Retention Time ShorterLonger
Molecular Ion (m/z) 396.4396.4
Key Fragment Ions (m/z) Fragments indicating cleavage at the C13-C14 and C14-C15 bondsEvenly spaced fragments from cleavage along the acyl chain

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

ParameterThis compoundTetracosanoyl-CoA
Precursor Ion [M+H]+ (m/z) 1148.81148.8
Key Product Ions (m/z) Characteristic fragments from cleavage around the methyl branchFragments from neutral loss of the CoA moiety and cleavage of the acyl chain

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusParameterThis compoundTetracosanoyl-CoA
¹H NMR Chemical Shift (ppm) ~0.8-0.9 (d, 3H, CH₃ branch), ~1.5 (m, 1H, CH at branch)No signal in this region
¹³C NMR Chemical Shift (ppm) ~19-20 (CH₃ branch), ~33-35 (CH at branch), ~27-30 (CH₂ adjacent to branch)No signal in these specific regions

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To differentiate the fatty acid methyl esters (FAMEs) derived from the two acyl-CoAs based on retention time and mass fragmentation patterns.

Methodology:

  • Hydrolysis: The acyl-CoA samples are hydrolyzed to their corresponding free fatty acids using a mild base (e.g., 0.5 M KOH in methanol) at 60°C for 1 hour.

  • Derivatization: The resulting free fatty acids are converted to their more volatile FAMEs by incubation with a methylating agent (e.g., 14% BF₃ in methanol) at 60°C for 30 minutes.

  • Extraction: The FAMEs are extracted into an organic solvent such as hexane.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 150°C, ramp to 300°C at 5°C/min, and hold for 10 minutes.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

GC-MS Experimental Workflow AcylCoA Acyl-CoA Sample Hydrolysis Base Hydrolysis AcylCoA->Hydrolysis FFA Free Fatty Acid Hydrolysis->FFA Derivatization Methylation (BF3/MeOH) FFA->Derivatization FAME Fatty Acid Methyl Ester Derivatization->FAME Extraction Hexane Extraction FAME->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Interpretation GCMS->Data

GC-MS Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To differentiate the intact acyl-CoA molecules based on their fragmentation patterns.

Methodology:

  • Sample Preparation: The acyl-CoA samples are extracted from the biological matrix using a suitable solvent system (e.g., acetonitrile/methanol/water) and concentrated.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over 20 minutes.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS/MS: Collision-Induced Dissociation (CID) of the precursor ion.

LC-MS/MS Experimental Workflow Sample Biological Sample Extraction Solvent Extraction Sample->Extraction AcylCoA_Extract Acyl-CoA Extract Extraction->AcylCoA_Extract LCMSMS LC-MS/MS Analysis AcylCoA_Extract->LCMSMS Data Fragmentation Analysis LCMSMS->Data

LC-MS/MS Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unambiguously identify the branched structure through the detection of unique proton and carbon signals.

Methodology:

  • Sample Preparation: A purified and concentrated sample of the acyl-CoA is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • NMR Analysis:

    • ¹H NMR: A standard proton NMR spectrum is acquired.

    • ¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired.

    • 2D NMR (optional): Techniques such as COSY and HSQC can be used to confirm the connectivity of the protons and carbons around the branch point.

NMR Spectroscopy Workflow PurifiedSample Purified Acyl-CoA Dissolution Dissolution in Deuterated Solvent PurifiedSample->Dissolution NMR_Tube Sample in NMR Tube Dissolution->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1H NMR Acquisition NMR_Spec->H1_NMR C13_NMR 13C NMR Acquisition NMR_Spec->C13_NMR Data_Analysis Spectral Interpretation H1_NMR->Data_Analysis C13_NMR->Data_Analysis

NMR Spectroscopy Workflow.

Conclusion

The differentiation of this compound from its straight-chain isomer, Tetracosanoyl-CoA, is readily achievable through a combination of chromatographic and spectroscopic techniques. GC-MS provides a rapid screening method based on retention time differences and characteristic fragmentation of the derivatized fatty acids. LC-MS/MS allows for the analysis of the intact molecules, yielding specific fragmentation patterns that can pinpoint the location of the methyl branch. For unequivocal structural confirmation, NMR spectroscopy is the gold standard, providing direct evidence of the methyl group and its position on the acyl chain. The choice of methodology will depend on the specific research question, sample availability, and the instrumentation at hand. This guide provides the necessary framework for researchers to confidently distinguish between these two important lipid isomers.

A Comparative Analysis of the Biological Activity of 14-Methyltetracosanoyl-CoA and Other Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 14-Methyltetracosanoyl-CoA and other branched-chain fatty acyl-CoAs (BCFA-CoAs). While direct experimental data for this compound is limited in current literature, this document synthesizes available information on structurally related compounds to infer its likely activities and provides a framework for its experimental evaluation. The primary focus is on the role of these molecules as signaling agents, particularly as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on their carbon chain. They are found in various organisms, from bacteria to mammals, and are involved in diverse biological processes, including the regulation of membrane fluidity and cellular signaling.[1] In mammals, BCFAs can be synthesized from branched-chain amino acids.[2] Once synthesized, they are converted to their CoA esters (BCFA-CoAs) to become metabolically active. These BCFA-CoAs can then be catabolized for energy or utilized in the synthesis of complex lipids. Importantly, very-long-chain fatty acids (VLCFAs) and BCFAs, particularly as their CoA thioesters, have been identified as high-affinity ligands for nuclear receptors like PPARα, suggesting a significant role in regulating gene expression related to lipid metabolism.[3]

Comparative Biological Activity: Focus on PPARα Activation

The most well-documented biological activity of BCFA-CoAs is the activation of PPARs, a family of nuclear receptors that play crucial roles in lipid and glucose homeostasis.[3][4] PPARα, in particular, is a key regulator of fatty acid oxidation.[4] The activation of PPARα by a ligand initiates a signaling cascade leading to the transcription of genes involved in lipid metabolism.

The table below summarizes the PPARα activation potential of several monomethyl BCFAs as determined by a reporter gene assay in rat Fao cells. This data suggests that both the position of the methyl group and the overall chain length influence the biological activity.

CompoundStructureChain LengthMethyl PositionRelative PPARα Activation
12-Methyltridecanoic acid (MTriA)iso-C14:01412No significant activation
12-Methyltetradecanoic acid (MTA)anteiso-C15:01512No significant activation
Isopalmitic acid (IPA)iso-C16:01614Potent activator
14-Methylhexadecanoic acid (MHD)anteiso-C17:01714No significant activation

Data sourced from a study on the activation of hepatic PPARα by a fungal lipid extract.[3][6]

Based on these findings, it is plausible that the biological activity of this compound as a PPARα activator would be influenced by its long chain length (C25) and the position of the methyl group at carbon 14. Very-long-chain fatty acyl-CoAs (C20-C24) have been shown to be high-affinity PPARα ligands.[7] Therefore, it is reasonable to hypothesize that this compound is a potential PPARα activator.

In contrast to branched-chain fatty acids, the straight-chain counterpart, methyl tetracosanoate (B1234217) (the methyl ester of the unbranched 24-carbon fatty acid), has demonstrated anti-diabetic properties by enhancing glucose uptake and GLUT4 mRNA expression in adipocytes.[8] This highlights that both branched and straight-chain long fatty acid derivatives possess significant biological activities, although their primary targets may differ.

Signaling Pathway: PPARα Activation

The activation of PPARα by fatty acyl-CoAs is a critical signaling pathway in the regulation of lipid metabolism. The following diagram illustrates the key steps in this pathway.

PPARa_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid BCFA_cyto Branched-Chain Fatty Acid BCFA->BCFA_cyto Transport Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA_cyto->Acyl_CoA_Synthetase BCFA_CoA Branched-Chain Fatty Acyl-CoA Acyl_CoA_Synthetase->BCFA_CoA CoA + ATP PPARa_RXR_inactive PPARα-RXR (inactive) BCFA_CoA->PPARa_RXR_inactive Ligand Binding PPARa_RXR_active PPARα-RXR (active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE PPARa_RXR_active->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Recruitment of Co-activators mRNA mRNA Target_Genes->mRNA Proteins Proteins for Fatty Acid Oxidation mRNA->Proteins Translation (in cytoplasm)

PPARα Signaling Pathway

Experimental Protocols

To assess the biological activity of this compound, a series of in vitro and cell-based assays can be employed. Below are detailed methodologies for key experiments.

This assay determines the ability of a compound to activate PPARα and drive the expression of a reporter gene.

Materials:

  • Hepatoma cell line (e.g., HepG2 or Fao)

  • Expression vector for human or rat PPARα

  • Reporter vector containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • This compound and other test compounds

  • Luciferase assay system

  • Cell culture reagents

Procedure:

  • Seed hepatoma cells in 24-well plates and grow to 70-80% confluency.

  • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or other test compounds (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARα agonist like WY-14,643).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Normalize luciferase activity to total protein concentration in each well.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

This radiometric assay measures the conversion of a fatty acid to its CoA ester.

Materials:

  • Cell or tissue lysates

  • Radiolabeled fatty acid (e.g., [³H] or [¹⁴C]-labeled 14-methyltetracosanoic acid)

  • ATP, Coenzyme A (CoA), Mg²⁺

  • Bovine serum albumin (BSA)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing ATP, CoA, Mg²⁺, and the radiolabeled fatty acid bound to BSA in a suitable buffer.

  • Initiate the reaction by adding the cell or tissue lysate.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., perchloric acid).

  • Separate the unreacted fatty acid from the newly synthesized fatty acyl-CoA using differential phase partitioning (e.g., with a mixture of organic and aqueous solvents).

  • Quantify the amount of radiolabeled fatty acyl-CoA in the appropriate phase by scintillation counting.

This assay measures the rate of β-oxidation of a fatty acid substrate.

Materials:

  • Isolated mitochondria or intact cells

  • Radiolabeled fatty acid (e.g., [¹⁴C]-14-methyltetracosanoic acid)

  • Reaction buffer containing necessary cofactors (e.g., L-carnitine, NAD⁺, CoA)

  • Perchloric acid

  • Scintillation counter

Procedure:

  • Incubate isolated mitochondria or intact cells with the radiolabeled fatty acid in the reaction buffer at 37°C.

  • After a specific time, stop the reaction by adding perchloric acid. This will precipitate the remaining long-chain fatty acids and their CoA esters.

  • The acid-soluble products of β-oxidation (e.g., [¹⁴C]-acetyl-CoA) will remain in the supernatant.

  • Centrifuge the samples to pellet the precipitated material.

  • Measure the radioactivity in the supernatant using a scintillation counter to determine the rate of fatty acid oxidation.

Experimental Workflow Visualization

The following diagram outlines a general workflow for characterizing the biological activity of a novel branched-chain fatty acyl-CoA.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 14-Methyltetracosanoic Acid CoA_Esterification Conversion to This compound Synthesis->CoA_Esterification Binding_Assay PPARα Ligand Binding Assay CoA_Esterification->Binding_Assay Enzyme_Assay Enzyme Activity Assays (e.g., Acyl-CoA Synthetase) CoA_Esterification->Enzyme_Assay Reporter_Assay PPARα Reporter Gene Assay CoA_Esterification->Reporter_Assay Oxidation_Assay Fatty Acid Oxidation Assay CoA_Esterification->Oxidation_Assay Data_Analysis Quantitative Analysis (EC50, Vmax, etc.) Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Gene_Expression Target Gene Expression (qPCR) Reporter_Assay->Gene_Expression Gene_Expression->Data_Analysis Oxidation_Assay->Data_Analysis Interpretation Structure-Activity Relationship Analysis Data_Analysis->Interpretation Conclusion Conclusion on Biological Activity Interpretation->Conclusion

Workflow for Characterizing BCFA-CoA Activity

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the existing literature on other branched-chain fatty acyl-CoAs provides a strong foundation for predicting its function and guiding future research. As a long-chain, monomethyl-branched fatty acyl-CoA, it is likely to be a ligand for PPARα, thereby playing a role in the regulation of lipid metabolism. The experimental protocols and workflow outlined in this guide offer a comprehensive approach to systematically investigate the biological activities of this compound and other novel branched-chain fatty acyl-CoAs. Such studies will be invaluable for a deeper understanding of lipid metabolism and for the development of new therapeutic agents targeting metabolic diseases.

References

Cross-Validation of Analytical Methods for 14-Methyltetracosanoyl-CoA Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 14-Methyltetracosanoyl-CoA, a very-long-chain fatty acyl-CoA. The selection of an appropriate analytical method is critical for accurate and reliable measurement in various research and drug development contexts. This document outlines the principles, experimental protocols, and performance characteristics of the most relevant analytical techniques. A key focus is placed on the importance of cross-validation when comparing or transferring methods between laboratories.

Introduction to Cross-Validation of Analytical Methods

Cross-validation is the process of establishing an agreement between two distinct analytical methods.[1][2] This is crucial in pharmaceutical development and clinical trials, where data may be generated at different laboratories or using different techniques over the course of a study.[3][4] The primary goal of cross-validation is to ensure that the data are reliable and can be compared or combined, maintaining the integrity of the overall study.[2][4] According to regulatory guidelines, cross-validation is necessary when there are changes to a validated method, such as a change in laboratory or equipment.[4] Statistical tools like Bland-Altman plots and Deming regression are often employed to assess the concordance between the methods.[3]

Analytical Methods for Long-Chain Acyl-CoA Analysis

Direct measurement of specific long-chain acyl-CoAs like this compound is technically challenging due to their low abundance and complex biochemical matrix. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the latter typically requiring a derivatization step. Immunoassays for specific long-chain acyl-CoAs are not commonly reported in the scientific literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the quantification of acyl-CoAs due to its high sensitivity and selectivity.[5][6] This method allows for the direct measurement of the intact acyl-CoA molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for fatty acid analysis. However, it typically requires the hydrolysis of the acyl-CoA to the free fatty acid, followed by derivatization to a more volatile form, such as a fatty acid methyl ester (FAME).[7]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of long-chain acyl-CoAs or their corresponding fatty acids. It is important to note that these are generalized values, and specific performance will depend on the exact instrumentation, methodology, and sample matrix. No specific data for this compound was found, so the data presented is based on the analysis of other long-chain and very-long-chain acyl-CoAs.

Performance ParameterLC-MS/MS (Direct Analysis of Acyl-CoA)GC-MS (Analysis of FAMEs)
Limit of Detection (LOD) 1–5 fmol[8]In the low ng/mL range for corresponding fatty acids[9]
Limit of Quantitation (LOQ) Typically 3x LODTypically 3x LOD
Linearity (r²) > 0.99> 0.99[10]
Accuracy (% Recovery) 90–111%[8]99.8% - 101.3% for representative FAMEs[10]
Precision (%RSD) Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%[5]< 5% for individual FAMEs[10]
Specificity High, based on precursor/product ion transitionsHigh, based on retention time and mass spectrum

Experimental Protocols

LC-MS/MS Protocol for Long-Chain Acyl-CoA Analysis

This protocol is a generalized procedure based on common practices for the extraction and analysis of long-chain acyl-CoAs from biological tissues.[1][11]

1. Sample Preparation and Extraction:

  • Homogenize tissue samples in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).[1]

  • Add isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.[1]

  • Centrifuge the mixture and collect the supernatant.

  • For purification, solid-phase extraction (SPE) with a C18 cartridge can be employed.[5]

2. Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to elute the acyl-CoAs.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the specific precursor ion of this compound and a characteristic product ion resulting from the neutral loss of the phosphopantetheine group (507.0 Da).[6]

GC-MS Protocol for Fatty Acid Analysis (as FAMEs)

This protocol outlines the general steps for the analysis of the fatty acid component of this compound.

1. Hydrolysis and Derivatization:

  • Hydrolyze the acyl-CoA sample using an acidic or basic catalyst (e.g., methanolic HCl or KOH) to release the 14-methyltetracosanoic acid.[10]

  • Convert the free fatty acid to its methyl ester (FAME) using a derivatizing agent like methanolic HCl or BF3-methanol.[10]

  • Extract the FAMEs into an organic solvent like hexane.

2. Chromatographic Separation:

  • Column: A polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., DB-Wax) or a cyanopropyl phase.[12]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to separate the FAMEs based on their boiling points and polarity.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: Full scan to obtain the mass spectrum for identification or Selected Ion Monitoring (SIM) for targeted quantification.

  • Identification: Compare the retention time and mass spectrum of the analyte to that of a 14-methyltetracosanoic acid methyl ester standard.

Visualizing Methodologies

To better illustrate the workflows and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_start Biological Sample lcms_extraction Homogenization & Extraction lcms_start->lcms_extraction lcms_purification Solid-Phase Extraction (SPE) lcms_extraction->lcms_purification lcms_separation LC Separation (C18 Column) lcms_purification->lcms_separation lcms_detection MS/MS Detection (MRM) lcms_separation->lcms_detection lcms_data Data Analysis lcms_detection->lcms_data gcms_start Biological Sample gcms_hydrolysis Hydrolysis gcms_start->gcms_hydrolysis gcms_derivatization Derivatization (to FAME) gcms_hydrolysis->gcms_derivatization gcms_extraction Solvent Extraction gcms_derivatization->gcms_extraction gcms_separation GC Separation gcms_extraction->gcms_separation gcms_detection MS Detection gcms_separation->gcms_detection gcms_data Data Analysis gcms_detection->gcms_data

Figure 1: Comparative experimental workflows for LC-MS/MS and GC-MS analysis.

cross_validation_logic cluster_validation Cross-Validation Study start Need to Compare Analytical Methods method_a Method A (e.g., In-house LC-MS/MS) start->method_a method_b Method B (e.g., CRO's GC-MS) start->method_b samples Prepare Standard & QC Samples analysis_a Analyze with Method A samples->analysis_a analysis_b Analyze with Method B samples->analysis_b data_comp Compare Datasets analysis_a->data_comp analysis_b->data_comp stat_analysis Statistical Analysis (Bland-Altman, Deming Regression) data_comp->stat_analysis conclusion Conclusion on Method Comparability stat_analysis->conclusion

References

Unraveling the Duality: A Comparative Guide to the Effects of Saturated versus Unsaturated Very-Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) is critical. These molecules, essential in cellular metabolism and signaling, exhibit markedly different effects based on their saturation. This guide provides an objective comparison of saturated and unsaturated VLCFA-CoAs, supported by experimental data and detailed methodologies, to illuminate their distinct impacts on cellular function and pathology.

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms.[1][2] In their activated form, as acyl-CoA esters, they are pivotal substrates for the synthesis of complex lipids, such as ceramides (B1148491) and sphingolipids, and are involved in a variety of cellular processes.[2] However, the presence or absence of a double bond in their long hydrocarbon tail dramatically alters their metabolic fate and signaling functions. Deficiencies in the metabolism of VLCFAs can lead to severe inherited disorders, including X-linked adrenoleukodystrophy (X-ALD) and very-long-chain acyl-CoA dehydrogenase deficiency (VLCADD), highlighting their physiological importance.[1][3]

Comparative Effects on Cellular Processes

The saturation of VLCFA-CoAs dictates their influence on key cellular events, including membrane integrity, oxidative stress, and programmed cell death.

Membrane Stability and Integrity

Saturated VLCFAs have a more profound disruptive effect on membrane integrity compared to their unsaturated counterparts. Their linear structure allows them to interdigitate between the leaflets of the lipid bilayer, disturbing membrane packing and increasing permeability. This can ultimately lead to cellular permeabilization, a key event in necroptosis.

Induction of Oxidative Stress

The accumulation of VLCFAs, particularly saturated species, is linked to the generation of reactive oxygen species (ROS). The breakdown of VLCFAs occurs primarily in peroxisomes.[4] Defective peroxisomal β-oxidation, as seen in X-ALD, leads to the accumulation of VLCFA-CoAs, which can contribute to oxidative stress by overwhelming the cell's antioxidant capacity.[4] The metabolism of VLCFA-CoAs in peroxisomes generates hydrogen peroxide (H₂O₂), and an imbalance in this process can lead to cellular damage.[4]

Apoptosis and Autophagy

The degree of saturation in fatty acids plays a critical role in regulating programmed cell death (apoptosis) and cellular recycling (autophagy).

  • Saturated VLCFAs and Apoptosis: Studies on long-chain fatty acids suggest that saturated species like palmitate (C16:0) are more pro-apoptotic than their monounsaturated counterparts.[5] This is often linked to the production of pro-apoptotic ceramides.[5]

  • Unsaturated VLCFAs and Autophagy: In contrast, unsaturated fatty acids like oleate (B1233923) (C18:1) have been shown to promote autophagy, a cellular survival mechanism.[6] This differential effect on autophagy may contribute to the lower toxicity of unsaturated fatty acids.[6]

Quantitative Data Comparison

The following table summarizes key quantitative findings from studies comparing the effects of saturated and unsaturated VLCFA-CoAs and their derivatives.

ParameterSaturated VLCFA Derivative (C24:0)Unsaturated VLCFA Derivative (C24:1)Key FindingsReference
Ceramide Synthase 2 (CERS2) Substrate Preference Lower PreferenceHigher PreferenceCERS2 demonstrates a preference for the monounsaturated C24:1 fatty acid substrate over the saturated C24:0 substrate.[7]
Cardiomyocyte Apoptosis (in rats fed high-fat diets) Higher number of apoptotic myocytes (0.28 ± 0.05 apoptotic cells/1,000 nuclei)Lower number of apoptotic myocytes (0.17 ± 0.04 apoptotic cells/1,000 nuclei)A diet rich in saturated fats led to higher levels of cardiac ceramide and a greater number of apoptotic heart cells compared to a diet rich in unsaturated fats.[5]
Cardiac Ceramide Content (in rats fed high-fat diets) Higher ceramide content (2.9 ± 0.2 nmol/g)Lower ceramide content (1.4 ± 0.2 nmol/g)Diets high in saturated fats increased the accumulation of ceramide in the heart.[5]

Signaling Pathways

The signaling roles of VLCFA-CoAs are intrinsically linked to their incorporation into complex lipids, particularly ceramides. The saturation of the fatty acyl chain within the ceramide molecule influences the subsequent signaling cascades. Saturated VLCFA-CoAs, through their conversion to C24:0 ceramide, can impact pathways related to apoptosis and inflammation. Conversely, unsaturated VLCFA-CoAs, leading to C24:1 ceramide, may have distinct roles, for example, in the maintenance of myelin.[7]

VLCFA_Signaling cluster_saturated Saturated VLCFA-CoA (e.g., C24:0-CoA) cluster_unsaturated Unsaturated VLCFA-CoA (e.g., C24:1-CoA) sat_vlcfa Saturated VLCFA-CoA cers2_sat CERS2 sat_vlcfa->cers2_sat c24_0_cer C24:0 Ceramide cers2_sat->c24_0_cer apoptosis Apoptosis c24_0_cer->apoptosis inflammation Inflammation c24_0_cer->inflammation unsat_vlcfa Unsaturated VLCFA-CoA cers2_unsat CERS2 unsat_vlcfa->cers2_unsat c24_1_cer C24:1 Ceramide cers2_unsat->c24_1_cer myelin Myelin Maintenance c24_1_cer->myelin

Differential signaling of saturated vs. unsaturated VLCFA-CoAs.

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the effects of VLCFA-CoAs.

Ceramide Synthase (CerS) Activity Assay

This assay measures the activity of ceramide synthase enzymes, which catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA.

Principle: A fluorescently labeled sphingoid base analog (e.g., NBD-sphinganine) is used as a substrate along with the fatty acyl-CoA of interest (e.g., C24:0-CoA or C24:1-CoA). The fluorescent ceramide product is then separated from the unreacted substrate by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) and quantified.[7][8][9]

Protocol Outline:

  • Reaction Setup: Cell or tissue homogenates containing CerS are incubated with the fluorescent sphingoid base and the specific VLCFA-CoA substrate in a reaction buffer.[8]

  • Reaction Termination: The reaction is stopped, often by the addition of methanol.[7]

  • Lipid Extraction: The lipids are extracted from the reaction mixture.

  • Chromatographic Separation: The fluorescent ceramide product is separated from the substrate using HPLC or TLC.[7][9]

  • Quantification: The amount of fluorescent ceramide is quantified using a fluorescence detector or by densitometry of the TLC plate.[8]

CerS_Assay_Workflow start Start: Cell/Tissue Homogenate + NBD-Sphinganine + VLCFA-CoA incubation Incubation (Enzymatic Reaction) start->incubation termination Reaction Termination (e.g., Methanol) incubation->termination extraction Lipid Extraction termination->extraction separation HPLC or TLC Separation extraction->separation quantification Fluorescence Detection and Quantification separation->quantification end End: CerS Activity Determined quantification->end

Workflow for a fluorescent ceramide synthase activity assay.
Measurement of Reactive Oxygen Species (ROS)

This protocol is used to quantify the levels of intracellular ROS produced in response to treatment with VLCFA-CoAs.

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is used. Inside the cell, esterases cleave the acetate (B1210297) groups, and the non-fluorescent DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.[10]

Protocol Outline:

  • Cell Culture and Treatment: Cells are cultured and then treated with the desired concentration of the VLCFA-CoA.

  • Probe Loading: The cells are incubated with DCFH-DA to allow it to enter the cells and be deacetylated.[10]

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: The fluorescence readings from the treated cells are compared to those of control cells to determine the fold-change in ROS production.

Conclusion

The saturation of very-long-chain fatty acyl-CoAs is a critical determinant of their physiological and pathological effects. Saturated VLCFA-CoAs tend to be more cytotoxic, promoting membrane disruption, oxidative stress, and apoptosis. In contrast, unsaturated VLCFA-CoAs appear to be better tolerated and may even have protective roles. This comparative guide highlights the importance of considering the specific molecular species of VLCFA-CoAs in research and drug development, as their differential effects have significant implications for understanding and treating metabolic and neurodegenerative diseases. Further research into the specific signaling pathways and molecular mechanisms that distinguish the actions of saturated and unsaturated VLCFA-CoAs will be crucial for developing targeted therapeutic strategies.

References

A Comparative Guide to the In Vivo and In Vitro Functions of 14-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and anticipated functions of 14-Methyltetracosanoyl-CoA in both in vivo and in vitro settings. As a saturated, branched-chain, very-long-chain fatty acyl-CoA (VLCFA-CoA), its roles are multifaceted, spanning from cellular structure to metabolic regulation. This document synthesizes current understanding, presents relevant experimental data from related molecules, and outlines methodologies for future investigation.

Overview of this compound

This compound is the activated form of 14-methyltetracosanoic acid, a C25 branched-chain fatty acid. Its structure, combining a very-long-chain with a methyl branch, suggests unique properties and functions that differ from more common straight-chain fatty acids. In biological systems, the CoA thioester is the metabolically active form, participating in various anabolic and catabolic pathways.

Comparative Functions: In Vivo vs. In Vitro

The functional activities of this compound can be examined under two distinct contexts: within a complex, living organism (in vivo) and in a controlled, isolated experimental system (in vitro).

FeatureIn Vivo FunctionsIn Vitro Functions
Primary Role - Component of complex lipids (e.g., sphingolipids, phospholipids) in specific tissues. - Regulator of gene expression via nuclear receptors. - Potential modulator of membrane fluidity and protein function.- Substrate for specific enzymes (e.g., elongases, desaturases, acyltransferases). - Ligand for isolated receptors and binding proteins. - Component in artificial membrane studies.
Metabolism - Synthesized in the endoplasmic reticulum via fatty acid elongase systems. - Degraded in peroxisomes through β-oxidation. - Transported between organelles and cells.- Can be a substrate or product in reconstituted enzymatic assays. - Stable in the absence of degradative enzymes.
Regulatory Functions - Acts as a ligand for nuclear receptors like PPARα, influencing the transcription of genes involved in lipid metabolism.[1] - May allosterically regulate enzyme activity.- Can be used to directly measure binding affinity and activation of isolated receptors.[1] - Can be used to study enzyme kinetics in a controlled environment.
Pathophysiological Relevance - Accumulation may be associated with peroxisomal biogenesis disorders or defects in specific metabolic enzymes.[2] - Altered levels could be a biomarker for certain metabolic diseases.- Used as a standard in diagnostic assays to measure patient sample levels. - Can be used to screen for potential therapeutic agents that modulate its metabolism.

Metabolic Pathways and Regulatory Networks

Biosynthesis and Degradation

In vivo, the synthesis of very-long-chain fatty acids like the unbranched precursor to 14-methyltetracosanoic acid occurs in the endoplasmic reticulum through the action of a multi-enzyme elongase system.[3] The methyl branch is likely introduced from a branched-chain amino acid precursor during the initial stages of fatty acid synthesis.[4] Degradation of VLCFAs occurs primarily in peroxisomes, as they are poor substrates for mitochondrial β-oxidation.[2]

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Acetyl-CoA Acetyl-CoA Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Malonyl-CoA Long-Chain Acyl-CoA Long-Chain Acyl-CoA Fatty Acid Synthase->Long-Chain Acyl-CoA e.g., C16-CoA ELOVLs ELOVLs Long-Chain Acyl-CoA->ELOVLs Elongation VLCFA-CoA VLCFA-CoA ELOVLs->VLCFA-CoA e.g., C24-CoA VLCFA-CoA_perox VLCFA-CoA VLCFA-CoA->VLCFA-CoA_perox Transport Branched-Chain\nAmino Acid\nMetabolites Branched-Chain Amino Acid Metabolites Branched-Chain\nAmino Acid\nMetabolites->Fatty Acid Synthase Primer Peroxisomal β-oxidation Peroxisomal β-oxidation VLCFA-CoA_perox->Peroxisomal β-oxidation Medium-Chain\nAcyl-CoA Medium-Chain Acyl-CoA Peroxisomal β-oxidation->Medium-Chain\nAcyl-CoA Mitochondrion Mitochondrion Medium-Chain\nAcyl-CoA->Mitochondrion Further Oxidation

Caption: Simplified overview of VLCFA synthesis and degradation pathways.

Regulation of Gene Expression

As an acyl-CoA, this compound is a potential ligand for nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). In vitro studies have shown that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα.[1] This binding initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of target genes involved in lipid metabolism.

This compound This compound PPARα PPARα This compound->PPARα Binding RXR RXR PPARα->RXR Heterodimerization Coactivators Coactivators RXR->Coactivators Recruitment PPRE Peroxisome Proliferator Response Element RXR->PPRE DNA Binding Target Genes Target Genes PPRE->Target Genes Increased Transcription

References

Quantitative Comparison of 14-Methyltetracosanoyl-CoA Levels in Different Tissues: An Inferential Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current literature reveals a notable absence of direct quantitative data for 14-Methyltetracosanoyl-CoA levels across different tissues. This very-long-chain branched-chain fatty acyl-CoA (VLC-BCFA-CoA) represents a low-abundance lipid metabolite, and its specific quantification in various biological matrices has not been extensively reported. However, by examining the tissue-specific expression and activity of the enzymes responsible for its synthesis and degradation, we can infer its potential relative abundance. This guide provides a comparative overview based on the distribution of key metabolic enzymes, a generalized experimental protocol for its quantification, and a visualization of the relevant metabolic pathway.

Data Presentation: Inferred Relative Abundance of this compound

Due to the lack of direct quantitative measurements, the following table presents an inferred comparison of this compound levels in different tissues based on the known expression and activity of the fatty acid elongase ELOVL1, which is responsible for the final elongation step in its synthesis. Tissues with higher ELOVL1 expression, particularly those known to have high levels of very-long-chain fatty acids, are inferred to have a higher capacity for synthesizing this compound.

TissueKey Synthesis Enzyme (ELOVL1) ExpressionInferred Relative this compound LevelSupporting Evidence
Meibomian Glands HighHighELOVL1 is crucial for the production of very-long-chain branched-chain lipids that are abundant in meibum.[1]
Skin (Epidermis) HighHighELOVL1 is involved in the synthesis of very-long-chain fatty acids essential for the skin barrier function.[1]
Liver Moderate to HighModerateThe liver expresses ELOVL1 and is a central hub for lipid metabolism, including the synthesis of ceramides (B1148491) containing branched-chain fatty acids.[1]
Brain ModerateModerateThe brain contains a complex profile of very-long-chain fatty acids, and ELOVL1 is expressed in this tissue.[2][3]
Testis ModerateModerateELOVL1 expression is observed in the testis, which has a unique lipid composition, including very-long-chain polyunsaturated fatty acids.[2][3]
Kidney Low to ModerateLow to ModerateELOVL1 mRNA is expressed in the kidney, suggesting some capacity for VLCFA synthesis.[2][3]
Heart LowLowWhile essential for cardiac function, the heart primarily utilizes pre-formed fatty acids, and ELOVL1 expression is relatively low.
Skeletal Muscle LowLowSimilar to the heart, skeletal muscle has lower expression of fatty acid elongases compared to tissues with high lipid synthesis rates.[2][3]

Experimental Protocols

The quantification of this compound in tissues can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for other very-long-chain acyl-CoAs.

1. Tissue Homogenization and Extraction:

  • Tissue Collection: Tissues should be rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.

  • Homogenization: Frozen tissue is weighed and homogenized in a cold solvent mixture, typically 2:1 (v/v) methanol:water or an acidic solution to precipitate proteins and extract polar metabolites.

  • Internal Standard: A suitable internal standard, such as a stable isotope-labeled C25 acyl-CoA or an odd-chain very-long-chain acyl-CoA, should be added at the beginning of the extraction to correct for extraction losses and matrix effects.

  • Lipid Extraction: A liquid-liquid extraction is performed, often using a modified Bligh-Dyer or Folch method, to separate the lipid-containing organic phase from the aqueous phase containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:

  • The aqueous phase from the lipid extraction is loaded onto a solid-phase extraction cartridge (e.g., C18 or a mixed-mode cation exchange) to enrich for acyl-CoAs and remove interfering substances.

  • The cartridge is washed with appropriate solvents to remove salts and other impurities.

  • Acyl-CoAs are eluted with a solvent mixture, typically containing an organic solvent and a buffer.

3. LC-MS/MS Analysis:

  • Chromatography: The enriched acyl-CoA extract is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate the acyl-CoAs based on their chain length and hydrophobicity.

  • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM). The precursor ion corresponding to the [M+H]+ of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve prepared with authentic standards.

Mandatory Visualization

Experimental_Workflow Tissue Tissue Sample (e.g., Liver, Brain) Homogenization Homogenization (in cold solvent with internal standard) Tissue->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction SPE Solid-Phase Extraction (Acyl-CoA Enrichment) Extraction->SPE Aqueous Phase LC_MS LC-MS/MS Analysis (Reverse-Phase C18, ESI+, MRM) SPE->LC_MS Eluted Acyl-CoAs Data Data Analysis (Quantification against standard curve) LC_MS->Data

Experimental workflow for this compound quantification.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_regulation Transcriptional Regulation BC_VLCFA_CoA This compound (iso-C25:0-CoA) Acyl_CoA_Oxidase Acyl-CoA Oxidase BC_VLCFA_CoA->Acyl_CoA_Oxidase PPARa PPARα/RXR BC_VLCFA_CoA->PPARa Ligand Activation Enoyl_CoA_Hydratase Enoyl-CoA Hydratase/ D-bifunctional protein Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase 2-enoyl-CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase 3-hydroxyacyl-CoA Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase 3-ketoacyl-CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA C22_Acyl_CoA C22-Acyl-CoA Thiolase->C22_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA C22_Acyl_CoA->Thiolase Repeated Cycles PPRE PPRE PPARa->PPRE Gene_Expression Gene Expression (e.g., Acyl-CoA Oxidase) PPRE->Gene_Expression

Peroxisomal β-oxidation of a branched-chain very-long-chain fatty acid.

References

Head-to-head comparison of different extraction protocols for long-chain acyl-CoAs.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of long-chain acyl-CoAs is critical for understanding cellular metabolism and its role in various disease states. The extraction of these molecules from complex biological matrices is a pivotal step that significantly influences the quality and reliability of downstream analysis. This guide provides an objective comparison of common extraction protocols, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Data Presentation: Quantitative Comparison of Extraction Protocols

The performance of different extraction protocols can be evaluated based on several key metrics, primarily recovery and reproducibility. The following table summarizes quantitative data from published studies on various methods for long-chain acyl-CoA extraction.

Extraction Protocol Key Principle Typical Recovery (%) Inter-run Precision (%RSD) Intra-run Precision (%RSD) Reference
Solid-Phase Extraction (SPE) with Oligonucleotide Column Selective binding of acyl-CoAs to an oligonucleotide purification column.70-80% (tissue dependent)High reproducibility reported, but specific %RSD not stated.High reproducibility reported, but specific %RSD not stated.[1]
Solvent Extraction followed by SPE (2-(2-pyridyl)ethyl silica) Initial extraction with organic solvents followed by purification on a specialized silica (B1680970) gel.93-104% (initial extraction), 83-90% (SPE step)Not explicitly stated.Not explicitly stated.[2]
Solid-Phase Extraction (SPE) with C18 Column Reversed-phase chromatography to separate hydrophobic acyl-CoAs from polar contaminants.Accuracy: 94.8-110.8%2.6-12.2%1.2-4.4%[3]
Modified Bligh-Dyer (Liquid-Liquid Extraction) followed by SPE Partitioning of lipids into an organic phase, followed by purification of the aqueous phase containing acyl-CoAs.Not explicitly stated, but method yields picomolar detection limits.Not explicitly stated.Not explicitly stated.[4]
Solvent Precipitation (80% Methanol) Precipitation of proteins and disruption of cell membranes using a high concentration of organic solvent.High MS intensities reported, suggesting good recovery.Not explicitly stated.Not explicitly stated.[5][6]
Sulfosalicylic Acid (SSA) Precipitation Protein precipitation using a strong acid.59-80% for short-chain acyl-CoAs; may be less effective for long-chain species.Not explicitly stated.Not explicitly stated.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction protocols. Below are descriptions of key experimental procedures cited in the comparison table.

Protocol 1: Solid-Phase Extraction (SPE) with Oligonucleotide Purification [1]

This method utilizes the specific affinity of acyl-CoAs for an oligonucleotide-based sorbent for purification.

  • Homogenization: Homogenize tissue samples (less than 100 mg) in ice-cold 100 mM KH2PO4 buffer (pH 4.9) using a glass homogenizer.

  • Solvent Extraction: Add 2-propanol to the homogenate and re-homogenize. Further extract the acyl-CoAs with acetonitrile (B52724).

  • SPE Purification:

    • Load the acetonitrile extract onto an oligonucleotide purification column.

    • Wash the column to remove unbound contaminants.

    • Elute the acyl-CoAs with 2-propanol.

  • Sample Concentration and Analysis: Concentrate the eluent and analyze by HPLC. The HPLC separation is typically performed on a C18 column with a gradient of KH2PO4 buffer and acetonitrile containing glacial acetic acid.

Protocol 2: Solvent Extraction followed by SPE (2-(2-pyridyl)ethyl silica) [2]

This two-step procedure combines a general organic solvent extraction with a specific solid-phase purification.

  • Tissue Extraction:

    • Homogenize powdered tissue in an extraction solvent mixture of acetonitrile/2-propanol (3:1, v/v).

    • Follow with the addition of 0.1 M potassium phosphate (B84403) buffer (pH 6.7).

    • Centrifuge to pellet the precipitated protein and other insoluble material.

  • SPE Purification:

    • Load the supernatant onto a 2-(2-pyridyl)ethyl-functionalized silica gel column.

    • Wash the column to remove impurities.

    • Elute the purified acyl-CoAs.

  • Analysis: The purified extract is then ready for analysis by methods such as LC-MS/MS.

Protocol 3: Protein Precipitation with Acetonitrile [8]

This is a straightforward and rapid method for removing the bulk of proteins from a sample.

  • Sample Preparation: If starting with serum or plasma, spike with an internal standard if desired.

  • Precipitation:

    • Add three volumes of cold acetonitrile to the sample (e.g., 60 µL of acetonitrile for 20 µL of serum).

    • Vortex or shake the mixture vigorously for 1-3 minutes to ensure thorough mixing and protein precipitation.

  • Filtration/Centrifugation:

    • To separate the precipitated protein from the supernatant containing the acyl-CoAs, either use a protein precipitation plate and apply vacuum or centrifugation (e.g., 500 x g for 3 minutes) or use standard centrifuge tubes and spin at high speed (e.g., 18,000 x g for 15 minutes at 4°C)[9].

  • Supernatant Collection: Carefully collect the supernatant for subsequent analysis.

Visualizing the Workflow

To better understand the procedural flow of these extraction protocols, the following diagrams illustrate the key steps involved.

start Biological Sample (Tissue, Cells) homogenization Homogenization (Acidic Buffer) start->homogenization protein_precipitation Protein Precipitation (e.g., Acetonitrile) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis_pp LC-MS/MS Analysis supernatant->analysis_pp

Caption: Workflow for Long-Chain Acyl-CoA Extraction using Protein Precipitation.

start_spe Biological Sample (Tissue, Cells) homogenization_spe Homogenization & Solvent Extraction start_spe->homogenization_spe spe_column Solid-Phase Extraction (e.g., C18, Anion Exchange) homogenization_spe->spe_column wash Wash Column spe_column->wash elution Elute Acyl-CoAs wash->elution analysis_spe LC-MS/MS Analysis elution->analysis_spe

Caption: Workflow for Long-Chain Acyl-CoA Extraction using Solid-Phase Extraction.

cluster_extraction Extraction Method cluster_considerations Key Considerations ProteinPrecipitation Protein Precipitation Recovery Recovery & Reproducibility ProteinPrecipitation->Recovery Purity Sample Purity ProteinPrecipitation->Purity Throughput Speed & Throughput ProteinPrecipitation->Throughput SPE Solid-Phase Extraction (SPE) SPE->Recovery SPE->Purity SPE->Throughput LLE Liquid-Liquid Extraction (LLE) LLE->Recovery LLE->Purity LLE->Throughput

Caption: Key Decision Factors for Selecting an Acyl-CoA Extraction Protocol.

References

Safety Operating Guide

Navigating the Disposal of 14-Methyltetracosanoyl-CoA: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

The cornerstone of chemical waste management is the principle of caution. In the absence of a specific Safety Data Sheet (SDS) for 14-Methyltetracosanoyl-CoA, it should be handled as a hazardous chemical. This necessitates a multi-step approach to ensure the safety of laboratory personnel and the protection of the environment.

Key Disposal Principles:

  • Waste Identification and Segregation: Treat this compound as a hazardous chemical waste. It should be segregated from non-hazardous waste and other incompatible chemicals to prevent dangerous reactions.[1][2]

  • Container Management: Use a designated, leak-proof container that is compatible with the chemical.[2][3][4] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the date when the waste was first added.[1][4]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[3][5] This area should be away from heat sources, direct sunlight, and high-traffic zones.[1] Ensure secondary containment is in place to capture any potential leaks.[4]

  • Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[6]

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, a comprehensive quantitative data summary cannot be provided. However, researchers must consult the SDS for any chemical they are working with. The following table outlines the critical information that should be sourced from the SDS to inform safe handling and disposal procedures.

Data PointDescriptionValue (From SDS)
LD50 (Lethal Dose, 50%) The dose of the substance that is lethal to 50% of a test population. It is a common indicator of acute toxicity.To be determined
Persistence Information on the substance's ability to remain in the environment.To be determined
Bioaccumulation The potential for the substance to accumulate in living organisms.To be determined
Environmental Hazards Classification of the substance's potential to harm aquatic life or other aspects of the ecosystem.To be determined
Physical Hazards Information on flammability, reactivity, and other physical dangers.To be determined
Health Hazards Details on the potential health effects of exposure, such as toxicity, carcinogenicity, and corrosivity.To be determined

Experimental Protocol: Preparing this compound Waste for Disposal

This protocol outlines the standard procedure for the collection and preparation of this compound waste for pickup by a certified disposal service.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • A designated hazardous waste container made of a compatible material (e.g., glass or polyethylene).

  • Hazardous waste labels.

  • Secondary containment tray.

Procedure:

  • Don PPE: Before handling the chemical, put on all required personal protective equipment.

  • Label the Container: Affix a hazardous waste label to a clean, empty, and appropriate waste container. Fill in the "Generator Information" (your name, lab location) and the chemical name: "this compound."

  • Transfer Waste: Carefully transfer the this compound waste into the labeled container. Avoid splashing or creating aerosols. If the original container is to be disposed of, it can be used for waste accumulation, provided it is in good condition and can be securely sealed.[7]

  • Seal the Container: Securely cap the container. Do not use stoppers, corks, or parafilm as a primary seal.[4]

  • Store Safely: Place the sealed container in a designated secondary containment tray within your laboratory's satellite accumulation area.

  • Log the Waste: Record the addition of the waste in your laboratory's waste log.

  • Arrange for Pickup: Once the container is full or has been in storage for a period approaching your institution's limit (e.g., 90 days), arrange for a pickup from your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label a Compatible Hazardous Waste Container B->C D Carefully Transfer Waste into Labeled Container C->D E Securely Seal the Container D->E F Place in Secondary Containment in Satellite Accumulation Area E->F G Is Container Full or Nearing Storage Time Limit? F->G H Continue to Add Waste as Generated G->H No I Arrange for Pickup by Licensed Hazardous Waste Vendor G->I Yes H->D J End: Proper Disposal I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste management policies and your EH&S department for further guidance.

References

Essential Safety and Logistics for Handling 14-Methyltetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized biochemicals like 14-Methyltetracosanoyl-CoA is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

Minimum PPE Requirements:

A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for work in a laboratory where chemical hazards are present.[1][2] This foundational gear should be supplemented with task-specific PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[1] For tasks with a splash hazard, chemical splash goggles and a face shield worn over safety glasses are recommended.[1][2][4] Eye and face protection should be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1]Protects against accidental splashes of the compound or solvents used in its preparation and handling.
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[1][4] For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.[1] Always wash hands after removing gloves.Prevents skin contact with the chemical. The selection of glove material should be based on the solvent being used to dissolve the this compound.
Body Protection A standard laboratory coat is required to protect clothing and skin from potential spills.[1][3] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advisable. Ensure the lab coat is buttoned and fits properly.[4]Provides a barrier against accidental contact with the chemical.
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood, as long-chain fatty acyl-CoAs are not typically volatile. However, if aerosols could be generated or if working with a powder form outside of a containment hood, a respirator may be necessary.[3][4]Protects against inhalation of any fine particles or aerosols. Administrative and engineering controls, such as working in a fume hood, should be the primary means of exposure control.[4]
Foot Protection Closed-toe and closed-heel shoes are mandatory in a laboratory setting to protect against spills and falling objects.[2][4]Protects feet from potential chemical spills and other laboratory hazards.

Operational Plan

A clear, step-by-step operational plan ensures that this compound is handled safely and efficiently from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the product name and information on the label match the order.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.

2. Storage:

  • Long-chain fatty acyl-CoAs are often sensitive to degradation. Store the compound at the recommended temperature, typically -20°C or colder, as indicated on the product's technical data sheet.

  • Store in a tightly sealed container to prevent moisture contamination.

  • Keep the container in a designated and clearly labeled area within the freezer or cold storage unit.

3. Preparation for Use:

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can lead to hydrolysis.

  • All handling of the solid compound should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

4. Handling and Use:

  • Always wear the recommended PPE.

  • Use clean, dedicated spatulas and glassware to avoid cross-contamination.

  • If working with cell cultures or other sensitive biological systems, sterile handling techniques may be necessary.

  • Avoid generating dust or aerosols.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Unused or Expired Compound:

  • Dispose of the pure compound as chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of it down the drain or in the regular trash.

  • The compound should be placed in a clearly labeled waste container.

2. Contaminated Materials:

  • Liquids: For small liquid spills or leftover solutions, absorb the material onto an inert absorbent material like vermiculite (B1170534) or sand.[5] Place the absorbed material in a sealed and labeled container for chemical waste disposal.[5] For larger quantities, it should be collected in a designated hydrocarbon waste bottle.[5]

  • Solids: Contaminated lab supplies such as pipette tips, centrifuge tubes, and gloves should be placed in a designated solid chemical waste container.

  • Glassware: Rinse contaminated glassware with an appropriate solvent in a fume hood. The initial rinsate should be collected as hazardous waste. After thorough cleaning, the glassware can be washed and reused.

3. Decontamination:

  • Wipe down work surfaces with a suitable solvent and cleaning agent after handling is complete.

  • Dispose of all cleaning materials as contaminated solid waste.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving & Inspection Storage Secure Storage (-20°C or below) Receiving->Storage Intact Equilibration Equilibrate to Room Temperature Storage->Equilibration Prior to Use Weighing Weighing in Fume Hood Equilibration->Weighing Solubilization Solubilization Weighing->Solubilization Experiment Experimental Use Solubilization->Experiment Waste_Segregation Segregate Waste (Solid, Liquid) Experiment->Waste_Segregation Decontamination Decontaminate Work Area Waste_Segregation->Decontamination Waste_Disposal Dispose via Licensed Contractor Decontamination->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the integrity of their experiments when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.